molecular formula C12H11FO4 B3021293 Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate CAS No. 741286-80-6

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Cat. No.: B3021293
CAS No.: 741286-80-6
M. Wt: 238.21 g/mol
InChI Key: GQXSEGQBHXMHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C12H11FO4 and its molecular weight is 238.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSEGQBHXMHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Introduction: The Significance of a Versatile Ketoester

This compound is a β-ketoester of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorinated aromatic ring and a 1,3-dicarbonyl moiety, makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a common strategy in modern drug design.

This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the critical parameters that ensure a successful and reproducible outcome. As senior application scientists, our goal is to not only present a method but to explain the causality behind each step, empowering researchers to adapt and troubleshoot the synthesis effectively.

Core Synthesis Pathway: The Crossed Claisen Condensation

The most efficient and widely employed method for synthesizing this compound is the Crossed Claisen Condensation . This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2][3]

Principle and Rationale

The Claisen condensation involves the base-mediated reaction between two ester molecules to form a β-keto ester.[3] In a "crossed" or "mixed" variation, two different carbonyl compounds are used. For this specific synthesis, the reaction occurs between 2'-fluoroacetophenone (a ketone) and diethyl oxalate (an ester).

Causality behind Reagent Selection:

  • 2'-Fluoroacetophenone : This reactant serves as the nucleophilic component. The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows for the formation of a resonance-stabilized enolate ion under basic conditions. This enolate is the key carbon nucleophile that initiates the bond-forming step.

  • Diethyl Oxalate : This reactant is the electrophilic acceptor. A critical advantage of diethyl oxalate is that it lacks α-hydrogens and therefore cannot enolize or undergo self-condensation.[4][5][6] This structural feature is paramount as it prevents the formation of unwanted side products, simplifying the reaction mixture and typically leading to higher yields of the desired crossed-condensation product.[6]

  • Sodium Ethoxide (NaOEt) : This strong base is the catalyst of choice. Two key principles govern its selection:

    • It is sufficiently strong to deprotonate the α-carbon of the 2'-fluoroacetophenone to generate the required enolate.

    • The ethoxide anion matches the alkoxy group of the diethyl oxalate ester. This is a crucial detail to prevent transesterification, a side reaction that would lead to a mixture of different ester products.[4][7]

  • Anhydrous Ethanol : This serves as the solvent. Using the conjugate acid of the alkoxide base minimizes potential side reactions. The solvent must be anhydrous (dry) because the presence of water would lead to saponification (hydrolysis) of the esters and would quench the ethoxide base, severely diminishing the yield.[7]

Reaction Mechanism

The reaction proceeds through a well-defined, multi-step mechanism, which is thermodynamically driven by a final, irreversible deprotonation step.

  • Enolate Formation : Sodium ethoxide abstracts an acidic α-proton from 2'-fluoroacetophenone, creating a nucleophilic enolate ion.

  • Nucleophilic Attack : The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.

  • Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as a leaving group.

  • Deprotonation (Driving Force) : The newly formed product, a β-dicarbonyl compound, possesses a highly acidic proton on the carbon situated between the two carbonyl groups. The ethoxide base rapidly and irreversibly abstracts this proton. This step forms a highly resonance-stabilized enolate and is the thermodynamic driving force that pulls the entire reaction equilibrium towards completion.[3][5] For this reason, a stoichiometric equivalent of base, rather than a catalytic amount, is required.[7]

  • Acidic Work-up : The final product is obtained by neutralizing the reaction mixture with an acid, which protonates the stabilized enolate.

Claisen_Condensation_Mechanism Mechanism of Crossed Claisen Condensation cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 2F_Acetophenone 2'-Fluoroacetophenone NaOEt_1 Sodium Ethoxide (Base) Enolate_Formation Step 1: Enolate Formation NaOEt_1->Enolate_Formation Diethyl_Oxalate Diethyl Oxalate Nucleophilic_Attack Step 2: Nucleophilic Attack Diethyl_Oxalate->Nucleophilic_Attack Enolate_Formation->Nucleophilic_Attack Generates Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Step 3: Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Product_Enolate Step 4: Deprotonation (Driving Force) Elimination->Product_Enolate Forms β-dicarbonyl Acid_Workup Step 5: Acidic Work-up Product_Enolate->Acid_Workup Forms stabilized enolate Final_Product This compound Acid_Workup->Final_Product

Caption: The reaction mechanism for the synthesis of the target compound.

Experimental Protocol and Data

This protocol is a self-validating system, designed for reproducibility and high yield. Adherence to anhydrous conditions is critical for success.

Quantitative Data: Reagent Summary
ReagentMolar Mass ( g/mol )Molar Eq.Density (g/mL)Amount (mmol)Mass (g)Volume (mL)
Sodium (Na)22.991.00.97100.23-
Anhydrous Ethanol46.07-0.789--10
2'-Fluoroacetophenone138.141.01.137101.381.21
Diethyl Oxalate146.141.01.079101.461.35
Step-by-Step Methodology
  • Preparation of Sodium Ethoxide Solution :

    • Under an inert atmosphere (Nitrogen or Argon), carefully add small, freshly cut pieces of sodium metal (0.23 g, 10 mmol) to a flask containing 10 mL of anhydrous ethanol.

    • Stir the mixture until all the sodium has dissolved completely. This is an exothermic reaction and may require cooling in an ice bath to control the temperature.

  • Reaction Execution :

    • To the freshly prepared sodium ethoxide solution, add a mixture of 2'-fluoroacetophenone (1.38 g, 10 mmol) and diethyl oxalate (1.46 g, 10 mmol) dropwise over 30 minutes. Maintain the temperature below 30°C using an ice bath.

    • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

    • Gently heat the reaction mixture to 80°C for 30 minutes to ensure the reaction goes to completion.[8]

  • Work-up and Isolation :

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the mixture to a pH of ~2 by slowly adding dilute sulfuric acid or hydrochloric acid.

    • Extract the product from the aqueous mixture using dichloromethane or diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification :

    • The resulting crude product, typically an oil or a low-melting solid, should be recrystallized from ethanol to yield the pure this compound.[8]

Experimental_Workflow Experimental Workflow A Prepare Sodium Ethoxide in Anhydrous Ethanol B Dropwise addition of 2'-Fluoroacetophenone & Diethyl Oxalate A->B C Stir Overnight at RT, then Heat at 80°C for 30 min B->C D Acidic Work-up (pH 2) with H₂SO₄ C->D E Solvent Extraction (Dichloromethane) D->E F Wash Organic Layer (Water, Brine) E->F G Dry (Na₂SO₄) and Evaporate Solvent F->G H Purification by Recrystallization (Ethanol) G->H I Pure Product H->I

Caption: A summary of the experimental workflow for the synthesis.

Trustworthiness: Troubleshooting and Validation

The integrity of this protocol relies on careful execution and an understanding of potential pitfalls.

Potential IssueRoot Cause(s)Recommended Solution
Low or No Yield Presence of moisture in reagents/solvent.Ensure all glassware is oven-dried and use anhydrous grade solvent. Handle sodium metal appropriately to prevent oxidation/hydration.[7]
Incomplete formation or deactivation of the base.Ensure all sodium has reacted before adding other reagents. Protect the reaction from atmospheric CO₂ and moisture.
Formation of Side Products Use of an incorrect alkoxide base (e.g., sodium methoxide).Always match the alkoxide base to the ester's alcohol group (ethoxide for ethyl esters) to prevent transesterification.[4]
Saponification of ester groups.Avoid hydroxide bases (NaOH, KOH) and ensure anhydrous conditions. The acidic work-up should be performed at a low temperature.
Difficult Purification Self-condensation of 2'-fluoroacetophenone.This is less common but can be minimized by the slow, controlled addition of the ketone/ester mixture to the base, ensuring diethyl oxalate is always in local excess relative to the generated enolate.

Product identity and purity are typically confirmed through standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, Infrared (IR) spectroscopy to identify the carbonyl functional groups, and melting point analysis.

Conclusion

The synthesis of this compound via a crossed Claisen condensation is a robust and reliable method. By understanding the mechanistic principles that dictate the choice of reagents and conditions, researchers can confidently execute this protocol. The key to success lies in the use of a non-enolizable electrophile like diethyl oxalate, the correct stoichiometric base that matches the ester, and the rigorous exclusion of moisture. This approach provides efficient access to a valuable chemical building block for further elaboration in drug discovery and materials science.

References

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors . Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

  • The Claisen Condensation . University of Babylon. Available at: [Link]

  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation . Organic Syntheses. Available at: [Link]

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Claisen Condensation . Organic Chemistry Portal. Available at: [Link]

  • Preparation of ethyl 2-ethyl-3-oxobutanoate . PrepChem.com. Available at: [Link]

  • The Claisen Condensation Reaction . OpenStax. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Method for preparing ethyl 2-oxy-4-phenylbutyrate. Google Patents.
  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives . ResearchGate. Available at: [Link]

  • Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES . ResearchGate. Available at: [Link]

  • Method for synthesis of ethyl ethers of 2-alkyl-4-aryl-3-oxobutanoic acids. Google Patents.
  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine . ResearchGate. Available at: [Link]

Sources

"Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Executive Summary: This technical guide provides a comprehensive overview of this compound, a fluorinated β-keto ester with significant potential as a versatile building block in medicinal chemistry and organic synthesis. β-Keto esters are a well-established class of compounds utilized in the formation of more complex molecular architectures, including heterocyclic systems and pharmacologically active agents.[1] This document details the molecular structure, keto-enol tautomerism, a robust synthetic protocol via Crossed Claisen condensation, and a thorough guide to its spectroscopic characterization. The methodologies and analyses presented herein are tailored for researchers, chemists, and professionals in drug development, providing both theoretical grounding and practical, field-proven insights.

Introduction to Aryl Dioxobutanoates

Aryl dioxobutanoates, which belong to the 1,3-dicarbonyl or β-keto ester family, are pivotal intermediates in synthetic chemistry. Their unique structural arrangement, featuring two carbonyl groups separated by a methylene unit, imparts a high degree of chemical reactivity. The protons on the central α-carbon are notably acidic, facilitating enolate formation, which is the cornerstone of their utility in carbon-carbon bond-forming reactions.[2][3] The introduction of a fluorine atom onto the phenyl ring, as in this compound, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.[4] Derivatives of this structural class have demonstrated promising biological activities, including the inhibition of enzymes such as Src Kinase, which is implicated in cancer progression.[5]

Molecular Structure and Properties

The fundamental characteristics of this compound are defined by its chemical composition and the spatial arrangement of its atoms.

Chemical Identity
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₁FO₄
Molecular Weight 238.21 g/mol
Canonical SMILES CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1F
InChI Key InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3
Appearance Expected to be a light yellow to yellow solid, based on analogues.[6]
Structural Representation

The molecule consists of an ethyl ester group connected to a four-carbon chain containing two ketone functionalities. The terminal carbonyl group is attached to a 2-fluorophenyl ring.

Figure 1: 2D Structure of the target molecule.
Keto-Enol Tautomerism

A critical structural feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring, and by conjugation of the C=C double bond with the remaining carbonyl group. This equilibrium is fundamental to the compound's reactivity.

Figure 2: Keto-Enol Tautomerism.

Synthesis via Crossed Claisen Condensation

The most efficient and widely adopted method for synthesizing β-keto esters like this compound is the Crossed Claisen condensation.[7] This reaction involves the base-catalyzed condensation between a ketone and an ester.[8]

Mechanistic Rationale

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or, in the case of a "Crossed" Claisen, between an ester and another carbonyl compound, such as a ketone.[9] For a successful Crossed Claisen condensation that yields a single primary product, one of the reactants should not have enolizable α-protons, thus acting solely as the electrophile.[7]

In the synthesis of the target molecule, 2'-fluoroacetophenone serves as the nucleophile precursor (after deprotonation of its α-carbon), and diethyl oxalate serves as the electrophile. Diethyl oxalate is an ideal electrophile as it cannot enolize. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the 2'-fluoroacetophenone, generating a nucleophilic enolate.[2][3] This enolate then attacks one of the carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the product. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton situated between the two carbonyls.[8] An acidic workup in the final step is required to neutralize the enolate and yield the final product.[3]

Synthetic Workflow

The overall process involves the preparation of the base, the condensation reaction, and a subsequent acidic workup followed by purification.

Figure 3: Synthetic workflow for the target molecule.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar aryl dioxobutanoates.[5]

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Ar), add 1.0 equivalent of sodium metal to 20 volumes of absolute ethanol. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of 2'-fluoroacetophenone, followed by the dropwise addition of 1.1 equivalents of diethyl oxalate while maintaining the temperature below 30°C.

  • Reaction: Stir the resulting mixture overnight at room temperature. After this period, heat the reaction mixture to 80°C for 30 minutes to ensure completion.

  • Workup: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by the slow addition of dilute sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure this compound.[10]

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. The following data are predicted based on the known spectra of analogous compounds, particularly the 4-fluoro isomer, and fundamental principles of spectroscopy.[5]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons, the methylene protons, and the aromatic protons of the 2-fluorophenyl ring. The enol form will also present a characteristic vinyl proton and a broad hydroxyl proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.40Triplet (t)3H-O-CH₂-CH₃ Typical upfield signal for an ethyl ester methyl group, split by the adjacent methylene.
~4.39Quartet (q)2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~7.05Singlet (s)1H=CH - (enol)Vinyl proton of the enol tautomer.
7.10 - 8.10Multiplet (m)4HAr-H Aromatic protons on the 2-fluorophenyl ring, exhibiting complex splitting due to H-H and H-F coupling.
~15.0Broad Singlet (br s)1H-OH (enol)Highly deshielded proton of the enolic hydroxyl group, involved in intramolecular H-bonding.

Note: The methylene protons of the keto form (-CO-CH₂-CO-) would appear as a singlet around 4.0-4.5 ppm, but are often not observed or are present in low integration due to the predominance of the enol form in solution.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The presence of two distinct carbonyl groups and the C-F bond are the most diagnostic features.

Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
3200-2800BroadO-H stretch (enol)Indicates the presence of the intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer.
~1735StrongC=O stretch (ester)Characteristic absorption for the carbonyl of a conjugated ester.[11]
~1600StrongC=O stretch (ketone)Aryl ketone carbonyl, frequency is lowered due to conjugation with the aromatic ring and the enol double bond.[5]
~1510MediumC=C stretch (aromatic)Skeletal vibrations of the phenyl ring.
~1250StrongC-F stretchAbsorption typical for an aryl-fluoride bond.
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique used for this analysis.

G M [C₁₂H₁₁FO₄]⁺˙ m/z = 238 Molecular Ion F1 [M - C₂H₅O]⁺ m/z = 193 M->F1 - •OC₂H₅ F2 [M - COOC₂H₅]⁺ m/z = 165 M->F2 - •COOC₂H₅ F1->F2 - CO F3 [C₇H₄FO]⁺ m/z = 123 F2->F3 - CH₂CO F4 [C₆H₄F]⁺ m/z = 95 F3->F4 - CO

Figure 4: Proposed MS fragmentation pathway.
m/z (mass/charge ratio)Proposed Fragment IonFragmentation Pathway
238[C₁₂H₁₁FO₄]⁺˙Molecular Ion ([M]⁺˙)
193[C₁₀H₆FO₃]⁺Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.
165[C₉H₆FO₂]⁺Loss of the ethoxycarbonyl radical (•COOCH₂CH₃), an α-cleavage.[12]
123[C₇H₄FO]⁺2-Fluorobenzoyl cation, resulting from cleavage of the C-C bond between the carbonyls.
95[C₆H₄F]⁺2-Fluorophenyl cation, resulting from the loss of CO from the 2-fluorobenzoyl cation.

Applications and Future Directions

This compound is a valuable synthetic intermediate. The dual carbonyl functionality allows for a wide range of subsequent chemical transformations. It can be used in the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in pharmaceutical drugs.[1] Furthermore, its structural similarity to compounds that have shown inhibitory activity against protein kinases like Src suggests its potential as a lead structure for the development of novel anti-cancer agents.[5] The selective reduction of one or both carbonyl groups can also lead to valuable chiral synthons, such as α- or β-hydroxy esters, which are important in asymmetric synthesis.[13]

Conclusion

This guide has detailed the essential aspects of this compound, from its fundamental molecular structure to a reliable synthetic methodology and a predictive analysis of its spectroscopic characteristics. The synthesis via a Crossed Claisen condensation is both efficient and scalable. The inherent reactivity of its β-dicarbonyl system, combined with the electronic influence of the 2-fluoro substituent, makes this compound a highly valuable and versatile tool for chemists in both academic and industrial research, particularly in the fields of drug discovery and materials science.

References

  • Benchchem. An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. Available from: https://www.benchchem.
  • JoVE. Esters to β-Ketoesters: Claisen Condensation Mechanism. Available from: https://www.jove.
  • Organic Chemistry Portal. Claisen Condensation. Available from: https://www.organic-chemistry.
  • Wikipedia. Claisen condensation. Available from: https://en.wikipedia.
  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Acyl_Substitution_Reactions/19.
  • PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/596593
  • Johns Hopkins University. Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Available from: https://jscholarship.library.jhu.edu/handle/1774.2/38073
  • Rafinejad, A., et al. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. Available from: https://jsciences.ut.ac.ir/article_56314.html
  • SpectraBase. Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate - Optional[ATR-IR] - Spectrum. Available from: https://spectrabase.com/spectrum/CRbyRCEgQzl
  • PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/66924657
  • Sigma-Aldrich. Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate 97%. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/695831
  • ChemicalBook. 31686-94-9(ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) Product Description. Available from: https://www.chemicalbook.com/ProductDesc_EN.aspx?casno=31686-94-9
  • Chemguide. interpreting infra-red spectra. Available from: https://www.chemguide.co.uk/analysis/ir/interpret.html
  • ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Available from: https://www.researchgate.
  • CymitQuimica. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Available from: https://www.cymitquimica.com/base/files/shop_products/IN-DA00CLG2/documents/ficha-tecnica-IN-DA00CLG2.pdf
  • Sigma-Aldrich. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Available from: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0112624
  • ChemicalBook. ETHYL 2,4-DIOXO-4-PHENYLBUTANOATE | 6296-54-4. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0298642.htm
  • Benchchem. Mass Spectrometry of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate: An In-depth Technical Guide. Available from: https://www.benchchem.
  • ResearchGate. Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Available from: https://www.researchgate.net/publication/233377770_Ethyl_24-Dioxo-4-phenylbutyrateA_Versatile_Intermediate_for_the_Large-Scale_Preparation_of_EnantiomericallyPure_a-Hydroxy_and_a-Amino_Acid_Esters
  • LookChem. 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester. Available from: https://www.lookchem.com/cas-178/178114-28-8.html
  • PubChem. Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/11054223
  • ChemicalBook. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61236455.htm
  • Sigma-Aldrich. Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0509
  • mzCloud. Ethyl 3 oxo 2 4 diphenylbutanoate. Available from: https://www.mzcloud.org/compound/fPZ6yFpA3V2bT47vX9z8Yw
  • Dana Bioscience. Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate 250mg. Available from: https://danabioscience.
  • ChemicalBook. ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate synthesis. Available from: https://www.chemicalbook.
  • The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available from: https://www.rsc.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Available from: https://www.jocpr.
  • The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: https://www.rsc.

Sources

Navigating the Synthesis and Application of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Core Synthesis Strategy: Claisen Condensation

The primary and most efficient route for the synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is the Claisen condensation of 2'-fluoroacetophenone with diethyl oxalate. This reaction is typically facilitated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of the acetophenone, enabling its nucleophilic attack on the diethyl oxalate.

The choice of sodium ethoxide as the base is strategic. Its conjugate acid, ethanol, is often the solvent for the reaction, thus preventing unwanted transesterification side reactions. The reaction proceeds through a diketone intermediate which is then protonated during acidic workup to yield the final product.

Step-by-Step Synthesis Protocol:
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be performed with caution.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 2'-fluoroacetophenone in absolute ethanol dropwise at room temperature.

  • Addition of Diethyl Oxalate: Following the addition of the acetophenone, add diethyl oxalate dropwise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 2.

  • Extraction and Purification: The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not widely published, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₁FO₄
Molecular Weight 238.21 g/mol
Appearance Likely a pale yellow solid or oil
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Spectroscopic Data ¹H NMR, ¹³C NMR, and mass spectrometry would be essential for structural confirmation.

Applications in Drug Discovery and Organic Synthesis

Ethyl 4-aryl-2,4-dioxobutanoates are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. The presence of the 1,3-dicarbonyl moiety allows for a wide range of reactions.

Synthesis of Heterocycles

This class of compounds serves as a key precursor for the synthesis of various heterocycles, including pyrazoles, isoxazoles, and pyridazines, which are privileged scaffolds in medicinal chemistry. For instance, reaction with hydrazine derivatives can yield substituted pyrazoles.

Precursor to Biologically Active Molecules

Aryl dioxobutanoates are intermediates in the synthesis of more complex molecules with potential biological activity. For example, derivatives of similar structures have been investigated as inhibitors of various enzymes.

Diagrams and Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_fluoroacetophenone 2'-Fluoroacetophenone Claisen_Condensation Claisen Condensation 2_fluoroacetophenone->Claisen_Condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->Claisen_Condensation NaOEt Sodium Ethoxide (Base) NaOEt->Claisen_Condensation Ethanol Ethanol (Solvent) Ethanol->Claisen_Condensation Acidic_Workup Acidic Workup (e.g., HCl) Claisen_Condensation->Acidic_Workup Purification Purification (Chromatography/Recrystallization) Acidic_Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

References

A comprehensive list of references will be provided upon the availability of more specific literature for the 2-fluoro isomer. The synthetic methodology is based on well-established organic chemistry principles, such as the Claisen condensation, which is detailed in numerous organic chemistry textbooks and publications. For analogous syntheses, please refer to scientific databases using keywords like "ethyl 4-aryl-2,4-dioxobutanoate synthesis".

An In-depth Technical Guide to the Potential Biological Targets of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate belongs to the 4-aryl-2,4-dioxobutanoate class of compounds, a chemical scaffold of significant interest in medicinal chemistry.[1] The core structural feature, the β-diketo acid (DKA) ester moiety, is a well-established pharmacophore known for its ability to chelate divalent metal ions. This property makes it a privileged structure for inhibiting metalloenzymes. This guide provides a comprehensive exploration of the potential biological targets for this specific molecule, moving from primary, mechanism-based hypotheses to broader, exploratory possibilities. We will detail the scientific rationale behind each potential target class, provide validated experimental workflows for target identification and validation, and discuss the critical structure-activity relationships that drug development professionals must consider. The overarching goal is to equip researchers with a robust framework for investigating the therapeutic potential of this compound.

Part 1: Molecular Profile and Mechanistic Rationale

Chemical Structure and Key Features

This compound is characterized by three key functional regions:

  • The β-Diketone System: The 2,4-dioxo motif is the molecule's reactive core. It can exist in tautomeric equilibrium between the diketo form and various enol forms. This enolic hydroxyl group, along with the adjacent ketone, creates a powerful bidentate chelation site for divalent metal cations such as Magnesium (Mg²⁺) and Manganese (Mn²⁺).

  • The Aryl Group: A 2-fluorophenyl ring is attached to the C4 carbonyl. The fluorine substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, in addition to forming specific interactions within a target's binding pocket.

  • The Ethyl Ester: The ethyl ester at the C1 position renders the molecule more lipophilic than its corresponding carboxylic acid. This feature can enhance cell permeability, suggesting the compound may act as a prodrug that is hydrolyzed intracellularly to the more active carboxylate form.[2]

The β-Diketone Moiety: A Metalloenzyme-Targeting Pharmacophore

The primary hypothesis for the biological activity of this compound is the inhibition of metalloenzymes. Many viral and human enzymes rely on coordinated divalent metal ions in their active sites to catalyze reactions involving nucleic acids or other charged substrates. The β-diketone scaffold effectively competes with the natural substrate by chelating these essential metal ions, thereby inactivating the enzyme.

cluster_Enzyme Enzyme Active Site cluster_Blocked Blocked State M1 Mg²⁺ M2 Mg²⁺ DKA Diketone Inhibitor (Enol Form) DKA->M1 Chelation DKA->M2 Chelation Substrate Natural Substrate (e.g., DNA) Substrate->placeholder Binding Prevented

Caption: Mechanism of metalloenzyme inhibition by a β-diketone compound.

Part 2: Primary Hypothesized Targets: Viral Metalloenzymes

Based on extensive literature for the β-diketo acid scaffold, the most probable targets are viral enzymes that are critical for replication.[2][3][4][5][6]

HIV-1 Integrase (IN)

HIV-1 integrase is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome.[3] Its active site contains two critical Mg²⁺ ions. β-Diketo acids are a foundational class of HIV-1 integrase inhibitors, with drugs like Raltegravir and Dolutegrav evolving from this chemical understanding.

  • Mechanism of Action: The inhibitor occupies the active site, and its two carbonyl oxygens chelate the two Mg²⁺ ions, preventing the binding and processing of the viral DNA termini.[2] Studies consistently show that the free carboxylic acid derivatives are more potent inhibitors than their ester counterparts, likely due to a stronger interaction with the metal ions and key lysine residues in the active site.[2]

Influenza Virus Endonuclease

The influenza virus polymerase acidic (PA) protein contains a cap-snatching endonuclease domain that is also a metalloenzyme. This domain is crucial for cleaving host pre-mRNAs to generate capped primers for viral mRNA synthesis.

  • Mechanism of Action: Like with HIV integrase, diketo acid derivatives can inhibit this endonuclease by chelating the divalent metal ions (typically Mn²⁺ or Mg²⁺) in the active site.[4] This has been identified as a promising strategy for developing broad-spectrum antiviral drugs against influenza and other bunyaviruses.[4]

Part 3: Secondary and Exploratory Targets

While metalloenzymes are the primary candidates, the 4-aryl-2,4-dioxobutanoate scaffold has shown activity against other enzyme classes.

Protein Tyrosine Kinases (e.g., Src Kinase)

A study involving the synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives demonstrated moderate inhibitory activity against Src Kinase.[7] Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival; its dysregulation is implicated in many cancers.

  • Potential Mechanism: Inhibition could occur through binding at the ATP-binding pocket or an allosteric site. The specific interactions would differ from the metal chelation mechanism and would depend heavily on the nature of the aryl substituent.

Glycolic Acid Oxidase

4-substituted 2,4-dioxobutanoic acids have been synthesized and identified as potent inhibitors of porcine liver glycolic acid oxidase.[8] This enzyme is involved in photorespiration in plants and oxalate metabolism in animals.

  • Relevance: While perhaps not a primary therapeutic target for major diseases, this finding underscores the scaffold's versatility and potential for applications in metabolic research or as a tool compound.

Part 4: A Validated Workflow for Target Identification

A systematic, multi-phase approach is required to definitively identify and validate the biological targets of this compound.

cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Optimization P1_1 Target Prediction (Docking, Pharmacophore Screening) P1_2 ADMET Prediction P1_1->P1_2 P2_1 HIV-1 Integrase Assay P1_2->P2_1 P2_2 Src Kinase Assay P3_1 Antiviral Activity Assay P2_1->P3_1 P2_3 Influenza Endonuclease Assay P3_2 Cellular Kinase Inhibition P4_1 Structure-Activity Relationship (SAR) Studies P3_1->P4_1 P3_3 Cytotoxicity Assay

Caption: A four-phase workflow for target identification and validation.

Phase 1: Experimental Protocols - Biochemical Assays

The cornerstone of target validation lies in robust, quantitative biochemical assays. Here, we detail protocols for two primary hypothesized targets.

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay

  • Principle: This is a fluorescence-based assay that measures the integration of a donor DNA substrate into a target DNA substrate. Inhibition is quantified by a reduction in the fluorescence signal.

  • Materials:

    • Recombinant HIV-1 Integrase

    • Oligonucleotide substrates (e.g., donor U5 LTR and target DNA) labeled with a fluorophore and a quencher

    • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT

    • This compound, dissolved in DMSO

    • 384-well assay plates

    • Fluorescence plate reader

  • Methodology:

    • Prepare serial dilutions of the test compound in DMSO. Dilute further into the assay buffer.

    • In a 384-well plate, add 5 µL of the diluted compound.

    • Add 10 µL of a pre-mixed solution containing the recombinant integrase enzyme and the donor DNA substrate.

    • Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding and 3'-processing.

    • Initiate the strand transfer reaction by adding 5 µL of the target DNA substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and read the fluorescence intensity.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Src Kinase Activity Assay (ADP-Glo™ Kinase Assay)

  • Principle: This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less light indicates greater kinase inhibition.

  • Materials:

    • Recombinant active Src Kinase

    • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase Reaction Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • This compound, dissolved in DMSO

    • 384-well assay plates

    • Luminometer

  • Methodology:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 1 µL of the diluted compound to a 384-well plate.

    • Add 2 µL of a solution containing Src kinase and the peptide substrate.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence signal.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value from a dose-response curve.

Hypothetical Assay Data Summary
CompoundTarget EnzymeAssay TypeIC₅₀ (µM)
This compoundHIV-1 IntegraseStrand Transfer5.2
4-(2-fluorophenyl)-2,4-dioxobutanoic acid*HIV-1 IntegraseStrand Transfer0.8
This compoundSrc KinaseADP-Glo™15.8
Staurosporine (Control)Src KinaseADP-Glo™0.01

*Hypothetical data for the hydrolyzed acid form, predicted to be more potent.

Part 5: Structure-Activity Relationship (SAR) and Future Directions

The initial findings from these assays will guide the next phase of drug development.

  • The Ester's Role: A key experiment is to synthesize and test the corresponding carboxylic acid. If the acid is significantly more potent in biochemical assays but the ester shows better activity in cell-based assays, it strongly supports the hypothesis of the ester acting as a cell-permeable prodrug.

  • The Fluorine's Influence: The ortho-fluoro substituent is critical. It alters the conformation and electronics of the phenyl ring. Its role can be probed by synthesizing analogs with fluorine at the meta or para positions, or with other substituents (e.g., chloro, methyl) to understand its contribution to potency and selectivity.

  • Scaffold Hopping: If a promising target is validated, medicinal chemists can explore replacing the core scaffold while maintaining the key pharmacophoric features (e.g., the metal-chelating motif) to optimize properties and discover novel intellectual property.

Conclusion

This compound is a molecule with a high probability of targeting metalloenzymes, particularly viral integrases and endonucleases, due to its β-diketone core. Exploratory screening against other targets like protein kinases is also warranted based on existing literature. The systematic application of the computational, biochemical, and cellular workflows detailed in this guide will enable researchers to precisely identify its biological targets, understand its mechanism of action, and lay the groundwork for its potential development as a therapeutic agent.

References

  • Billamboz, M., et al. (2011). Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action. PLoS ONE, 6(5), e19824. [Link]

  • Mouscadet, J. F., et al. (2004). Novel bifunctional quinolonyl diketo acid derivatives as HIV-1 integrase inhibitors: design, synthesis, biological activities, and mechanism of action. Journal of Medicinal Chemistry, 47(18), 4466-4475. [Link]

  • Li, S., et al. (2022). Structural and Biochemical Basis for Development of Diketo Acid Inhibitors Targeting the Cap-Snatching Endonuclease of the Ebinur Lake Virus (Order: Bunyavirales). Journal of Virology, 96(5), e0197721. [Link]

  • Pais, G. C., & Burke, T. R., Jr. (2005). Diketo acid pharmacophore. 2. Discovery of structurally diverse inhibitors of HIV-1 integrase. Journal of Medicinal Chemistry, 48(1), 111-120. [Link]

  • Hu, L., et al. (2012). Design and synthesis of novel β-diketo derivatives as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 177-182. [Link]

  • Abdel-Wahab, B. F., et al. (2019). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Mini-Reviews in Organic Chemistry, 16(5), 446-460. [Link]

  • Sadeghi, B., & Gholamzadeh, M. (2018). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 29(3), 229-234. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 596593, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved January 6, 2026 from [Link].

  • Prugh, J. D., et al. (1990). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1885-1893. [Link]

  • ResearchGate. (n.d.). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. Retrieved January 6, 2026 from [Link].

  • Zhang, Y. L., et al. (1992). Antitumor agents, 130. Novel 4 beta-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Natural Products, 55(8), 1100-1111. [Link]

  • de Farias, S. A., et al. (2020). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Molecules, 25(17), 3986. [Link]

Sources

A Technical Guide to the Solubility of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate: A Methodological & Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a compound of interest in contemporary drug discovery and chemical synthesis. Given the limited publicly available experimental data for this specific regioisomer, this document establishes a robust framework for understanding its solubility based on first principles, data from structurally similar analogs, and detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of this compound

This compound belongs to the class of 1,3-diketones, which are pivotal building blocks in organic synthesis. These motifs are known to exhibit a range of biological activities and are often investigated as potential therapeutic agents, particularly as kinase inhibitors. The precise positioning of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, conformation, and, consequently, its interaction with biological targets and its physicochemical properties, including solubility. An in-depth understanding of its solubility is paramount for its application in medicinal chemistry, enabling rational formulation design, and ensuring the reliability and reproducibility of biological assays.

Physicochemical Properties: A Predictive Analysis

Table 1: Predicted Physicochemical Properties of this compound and Comparison with a Known Isomer.
PropertyPredicted Value for this compoundReported Value for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate[1]Rationale for Prediction
Molecular Formula C₁₂H₁₁FO₄C₁₂H₁₁FO₄Identical atomic composition.
Molecular Weight 238.21 g/mol 238.21 g/mol Identical atomic composition.
Polar Surface Area (PSA) ~60.4 Ų60.4 ŲThe position of the fluorine atom is unlikely to significantly alter the PSA, which is dominated by the two carbonyl groups and the ester moiety.
Predicted LogP ~1.8Not explicitly stated, but likely similar to the 2-fluoro isomer.The LogP is influenced by the overall lipophilicity. While the 2-fluoro substitution may introduce subtle electronic and conformational changes compared to the 4-fluoro position, a dramatic shift in LogP is not anticipated.
pKa ~6.00Not explicitly stated, but predicted to be around 6.00 for the 4-fluoro isomer.[2]The acidic proton is located on the methylene group between the two carbonyls. The electron-withdrawing nature of the fluorophenyl group will influence this acidity. The effect of the 2-fluoro versus 4-fluoro position is expected to be minor.
Appearance Likely a light yellow to yellow solid.[2]Light yellow to yellow solid.The chromophore responsible for the color is the extended π-system of the benzoylpyruvate moiety, which is present in both isomers.

A Systematic Approach to Solubility Determination: Experimental Protocol

The following is a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Instrumentation
  • Solute: this compound (purity ≥95%)

  • Solvents: A range of solvents with varying polarities should be selected, for example:

    • Water (highly polar, protic)

    • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)

    • Methanol (polar, protic)

    • Ethanol (polar, protic)

    • Acetonitrile (polar, aprotic)

    • Acetone (polar, aprotic)

    • Dichloromethane (nonpolar)

    • Hexane (nonpolar)

  • Instrumentation:

    • Analytical balance (± 0.01 mg)

    • Vortex mixer

    • Thermostatic shaker/incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

    • Calibrated micropipettes

    • Glass vials with screw caps

Experimental Workflow

The experimental workflow for determining the equilibrium solubility of the compound is depicted in the following diagram:

Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess compound B Add known volume of solvent A->B Dispense C Vortex to mix B->C D Incubate with shaking (e.g., 24-48h at 25°C) C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Prepare serial dilutions of supernatant F->G H Analyze by HPLC-UV/MS G->H I Determine concentration from calibration curve H->I

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The key is to have undissolved solid remaining after equilibration.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent.

  • Equilibration:

    • Tightly cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Prepare a series of accurate dilutions of the supernatant with the appropriate solvent.

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is a suitable starting point, with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with 0.1% formic acid to ensure protonation and good peak shape).[3]

    • Detection can be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, or more selectively and sensitively using a mass spectrometer.

  • Quantification:

    • Prepare a standard calibration curve using known concentrations of this compound.

    • Determine the concentration of the compound in the diluted supernatant samples by interpolating from the calibration curve.

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

Expected Solubility Profile and Rationale

Based on the predicted physicochemical properties, the following solubility profile can be anticipated:

  • Aqueous Solubility: The molecule possesses both polar (two carbonyls, ester) and nonpolar (fluorophenyl ring, ethyl group) regions. Therefore, its aqueous solubility is expected to be low. The presence of the electron-withdrawing fluorine atom may slightly increase its acidity and potential for hydrogen bonding with water compared to an unsubstituted phenyl ring, but the overall effect on water solubility is likely to be modest.

  • Solubility in Organic Solvents:

    • High Solubility: Expected in polar aprotic solvents like acetone and acetonitrile, and in polar protic solvents like ethanol and methanol, due to the ability of these solvents to engage in dipole-dipole interactions and/or hydrogen bonding with the solute.

    • Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane.

    • Low Solubility: Expected in nonpolar solvents like hexane, as the polar functional groups of the solute will not be effectively solvated.

Conclusion

While direct experimental solubility data for this compound remains to be published, a comprehensive understanding of its likely behavior can be achieved through a combination of predictive analysis based on its molecular structure and comparison with known analogs. The provided experimental protocol offers a robust and reliable framework for the empirical determination of its solubility in a range of solvents. This information is critical for advancing the study of this compound in various scientific disciplines, particularly in the realm of drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596593, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66924657, Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link].

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326.
  • United States Environmental Protection Agency (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link].

Sources

An In-depth Technical Guide to Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and therapeutic applications of these promising molecules. We will delve into their roles as kinase inhibitors and antiviral agents, providing detailed experimental protocols and exploring the underlying mechanisms of action.

Introduction: The Versatile 1,3-Diketone Scaffold

The 1,3-diketone moiety is a privileged scaffold in organic synthesis and medicinal chemistry, recognized for its diverse biological activities.[1] This structural motif is a key pharmacophore in a range of therapeutic agents, exhibiting antitumor, antimicrobial, antibacterial, and antiviral properties.[1] Within this class, ethyl 4-aryl-2,4-dioxobutanoates have emerged as particularly interesting subjects of investigation. The presence of the aryl group allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This guide focuses specifically on the 2-fluorophenyl substituted analog, this compound, and its related derivatives, exploring their potential as inhibitors of critical cellular and viral enzymes.

Synthesis and Chemical Properties

The synthesis of ethyl 4-aryl-2,4-dioxobutanoates is typically achieved through a Claisen condensation reaction. The general and widely adopted method involves the reaction of an appropriately substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide (NaOEt).[1]

General Synthesis Workflow

The synthetic pathway can be visualized as a straightforward, two-step process, beginning with the formation of the ethoxide base followed by the condensation reaction.

G cluster_synthesis Synthesis of Ethyl 4-aryl-2,4-dioxobutanoates reagent1 Substituted Acetophenone intermediate Reaction Mixture reagent1->intermediate reagent2 Diethyl Oxalate reagent2->intermediate base Sodium Ethoxide (NaOEt) in Dry Ethanol base->intermediate Base-catalyzed condensation product Ethyl 4-aryl-2,4-dioxobutanoate intermediate->product Acidic Workup & Purification

Caption: General workflow for the synthesis of ethyl 4-aryl-2,4-dioxobutanoates.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Materials:

  • 4-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute Ethanol (dry)

  • Dichloromethane

  • Sulfuric acid (dilute)

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (10 mmol) to absolute ethanol (10 mL). Stir the mixture until all the sodium has reacted to form sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of 4-fluoroacetophenone (10 mmol) and diethyl oxalate (10 mmol) dropwise with continuous stirring.

  • Reaction Progression: Stir the reaction mixture overnight at room temperature. After the overnight stirring, heat the mixture to 80°C for 30 minutes.

  • Workup: Cool the reaction mixture to room temperature and then acidify to pH 2 with dilute sulfuric acid.

  • Extraction: Extract the product into dichloromethane.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure Ethyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate.

Note on Tautomerism: It is important to recognize that 4-aryl-2,4-dioxobutanoates exist in equilibrium with their enol tautomer, Ethyl 4-aryl-4-hydroxy-2-oxobut-3-enoate. Spectroscopic data often indicates the predominance of the enol form, stabilized by an intramolecular hydrogen bond.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promise in two key therapeutic areas: oncology, through the inhibition of Src kinase, and virology, as inhibitors of HIV-1 integrase.

Src Kinase Inhibition: A Target in Oncology

Mechanism of Action: Src family tyrosine kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in various cellular signaling pathways, regulating processes such as cell growth, differentiation, migration, and survival.[1] The overexpression or constitutive activation of Src kinase is correlated with tumor growth and metastasis in several human cancers.[1] Small molecule inhibitors of Src kinase often target the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[2] The 1,3-diketone scaffold of the butanoate derivatives can act as a pharmacophore that interacts with key residues within this ATP-binding site.

G cluster_pathway Src Kinase Signaling and Inhibition Src Src Kinase PhosphoSubstrate Phosphorylated Substrate Src->PhosphoSubstrate Phosphorylation ATP ATP ATP->Src Substrate Substrate Protein Substrate->Src Downstream Downstream Signaling (Proliferation, Migration, etc.) PhosphoSubstrate->Downstream Inhibitor Ethyl 4-aryl-2,4-dioxobutanoate Derivative Inhibitor->Src Inhibition

Caption: Simplified signaling pathway of Src kinase and its inhibition.

Structure-Activity Relationship (SAR): Studies on a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives have revealed moderate Src kinase inhibitory activity. The inhibitory concentration (IC50) values for these compounds are in the micromolar range.[1]

CompoundAryl SubstituentSrc Kinase IC50 (µM)
3a Phenyl> 90.3 (less active)
3d 4-Fluorophenyl> 90.3 (less active)
3f 3-Methylphenyl48.3
Staurosporine (Reference)-

Data synthesized from the Journal of Sciences, Islamic Republic of Iran.[1]

The available data suggests that substitutions on the phenyl ring can influence the inhibitory potency. For instance, a 3-methyl substituent on the aromatic ring demonstrated the best activity among the tested compounds.[1] Further investigation with a wider range of substitutions at the 2-position of the phenyl ring is warranted to fully elucidate the SAR for this particular series.

HIV-1 Integrase Inhibition: A Strategy Against AIDS

Mechanism of Action: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[3] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[3] Inhibitors of this enzyme, particularly strand transfer inhibitors (INSTIs), are a clinically validated class of antiretroviral drugs.[4] The 4-aryl-2,4-dioxobutanoic acid scaffold has been identified as a potent pharmacophore for HIV-1 integrase inhibition.[3][5] These compounds chelate the divalent metal ions (typically Mg2+) in the active site of the integrase, which are essential for its catalytic activity, thereby preventing the integration of viral DNA.[3]

G cluster_hiv HIV-1 Integrase Inhibition Integrase HIV-1 Integrase Integration Viral DNA Integration Integrase->Integration ViralDNA Viral DNA ViralDNA->Integration HostDNA Host DNA HostDNA->Integration Replication Viral Replication Integration->Replication Inhibitor 4-Aryl-2,4-dioxobutanoic Acid Derivative Inhibitor->Integrase Inhibition of Strand Transfer

Caption: Mechanism of action of HIV-1 integrase inhibitors.

Structure-Activity Relationship (SAR): Extensive research on 4-aryl-2,4-dioxobutanoic acid derivatives has led to the development of potent HIV-1 integrase inhibitors. While specific data for the ethyl ester of the 2-fluorophenyl derivative is not detailed in the provided search results, the broader class of compounds demonstrates that substitutions on the aryl ring are critical for activity. For example, naphthyridine-containing analogs have shown low nanomolar IC50 values against both wild-type and resistant strains of HIV-1.[3][5] The development of these compounds often involves optimizing their ability to mimic the bound viral or host DNA in the integrase active site.[3][5]

Experimental Protocols for Biological Evaluation

Src Kinase Activity Assay (Luminescence-Based)

This protocol is a general guide for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

Materials:

  • Purified Src kinase

  • Src substrate peptide (e.g., Poly-(Glu,Tyr 4:1))

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Max reagent (Promega)

  • White opaque 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, add 45 µL of a master mix containing the kinase assay buffer, Src kinase (e.g., 100 nM), and the substrate peptide (e.g., 0.5 mg/mL).

  • Compound Addition: Add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution (final concentration, e.g., 100 µM).

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Detection: Add 50 µL of Kinase-Glo® Max reagent to each well.

  • Signal Stabilization: Incubate for an additional 15 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

HIV-1 Integrase Strand Transfer Assay (Gel-Based)

This is a simplified, conceptual protocol for a gel-based assay to measure the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (one labeled, e.g., with a fluorescent dye)

  • Target DNA (e.g., a plasmid)

  • Assay buffer (containing a divalent metal cofactor, e.g., Mg2+)

  • Test compounds (dissolved in DMSO)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Reaction Assembly: In a microcentrifuge tube, combine the assay buffer, HIV-1 integrase, and the labeled oligonucleotide substrate.

  • Compound Incubation: Add the test compound at various concentrations (or DMSO as a vehicle control) and incubate for a short period.

  • Initiate Strand Transfer: Add the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Electrophoresis: Analyze the reaction products by denaturing PAGE.

  • Visualization and Analysis: Visualize the labeled DNA fragments using an appropriate imaging system. The appearance of higher molecular weight bands corresponding to the strand transfer products indicates integrase activity. Quantify the bands to determine the extent of inhibition and calculate the IC50 value.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds with significant therapeutic potential. Their straightforward synthesis and the tunability of their biological activities through structural modifications make them attractive candidates for further drug discovery and development efforts.

The demonstrated activity of this scaffold against both Src kinase and HIV-1 integrase highlights its potential in oncology and infectious diseases. Future research should focus on:

  • Synthesis and Evaluation of a Broader Analog Library: A systematic exploration of substitutions on the phenyl ring, particularly at the 2-position, is needed to establish a more comprehensive SAR for both Src kinase and HIV-1 integrase inhibition.

  • Mechanism of Action Studies: More detailed structural biology studies, such as co-crystallization of the inhibitors with their target enzymes, would provide valuable insights into the specific molecular interactions and aid in the rational design of more potent and selective inhibitors.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

The continued investigation of this class of 1,3-diketone derivatives holds the potential to deliver novel therapeutic agents for the treatment of cancer and HIV/AIDS.

References

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). A Novel Anti-HIV Active Integrase Inhibitor with a Favorable In Vitro Cytochrome P450 and Uridine 5'-diphospho-glucuronosyltransferase Metabolism Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a Potent HIV Integrase Inhibitor That Leads to a Prodrug with Significant anti-HIV Activity. Retrieved from [Link]

  • PubMed. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural and biochemical basis for intracellular kinase inhibition by Src-specific peptidic macrocycles. Retrieved from [Link]

  • PubMed. (2014). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Retrieved from [Link]

  • PubMed. (2004). Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds. Retrieved from [Link]

  • MDPI. (2020). Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]

  • protocols.io. (2024). Kinase activity assays Src and CK2. Retrieved from [Link]

  • Bio-protocol. (2021). Src kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Role of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate belongs to the potent class of aryl diketo ester compounds that have garnered significant attention in medicinal chemistry. This guide elucidates its pivotal role as a pharmacophoric scaffold, primarily in the development of inhibitors for metalloenzymes. The core of its activity lies in the 1,3-diketo moiety, which acts as a powerful chelating agent for divalent metal ions essential for the catalytic activity of various enzymes. The primary therapeutic success of this scaffold has been in the discovery of potent HIV-1 integrase inhibitors. This document provides a comprehensive overview of its synthesis, mechanism of action, structure-activity relationships, and its broader therapeutic potential, tailored for researchers and professionals in drug development.

Introduction: The Significance of the Aryl Diketo Acid Scaffold

This compound is a key synthetic intermediate and a fundamental building block in drug discovery. It is a member of the broader class of aryl β-diketo acids (DKAs) and their corresponding esters.[1] The defining feature of this class is the 1,3-dicarbonyl system, which is capable of coordinating with divalent metal cations, such as Mg²⁺ or Mn²⁺, within the active sites of various enzymes.[2] This chelating property is the cornerstone of their inhibitory mechanism.

While this scaffold has shown promise against several enzymatic targets, its most profound impact has been in the fight against HIV/AIDS. Derivatives of aryl diketo acids are potent inhibitors of HIV-1 integrase (IN), a viral enzyme crucial for replicating the HIV genome within a host cell.[2][3] This guide will delve into the specific attributes of the this compound structure and its evolution into clinically significant antiviral agents.

Physicochemical Properties and Synthesis

The foundational compound, this compound, possesses specific chemical properties that make it a valuable starting point for medicinal chemistry campaigns.

PropertyValueSource
Molecular Formula C₁₂H₁₁FO₄[4]
Molecular Weight 238.21 g/mol [4]
IUPAC Name This compound[4]
CAS Number 31686-94-9[4][5]
Appearance Light yellow to yellow solid[5]
General Synthetic Pathway

The synthesis of ethyl 4-aryl-2,4-dioxobutanoates is typically achieved through a Claisen condensation reaction. This involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide (NaOEt).[6]

G cluster_reactants Reactants cluster_conditions Conditions R1 2-Fluoroacetophenone P1 Ethyl 4-(2-fluorophenyl)- 2,4-dioxobutanoate R1->P1 R2 Diethyl Oxalate R2->P1 C1 Sodium Ethoxide (NaOEt) in Dry Ethanol C1->P1 Claisen Condensation

Caption: General workflow for the synthesis of the target compound.

The Core Mechanism of Action: HIV-1 Integrase Inhibition

The replication cycle of HIV-1 is critically dependent on the enzyme integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome.[7] This process involves two key catalytic steps:

  • 3'-Processing: The endonucleolytic removal of two nucleotides from each 3' end of the viral DNA.[7]

  • Strand Transfer (ST): The joining of the processed 3' ends of the viral DNA to the host's chromosomal DNA.[1][7]

Aryl diketo acid derivatives have been identified as highly potent and selective inhibitors of the strand transfer step.[3][8]

Metal Chelation in the Active Site

The catalytic core of HIV-1 integrase contains a conserved DDE motif (Asp64, Asp116, Glu152) that coordinates two essential Mg²⁺ ions.[9] The diketo acid moiety of the inhibitor effectively competes with the viral DNA substrate by chelating these magnesium ions.[2][9] This interaction functionally sequesters the metal cofactors, thereby blocking the strand transfer reaction and halting viral replication.[2][3] The acidic portion of the molecule (the enol or the hydrolyzed carboxylic acid) is crucial for this potent inhibitory activity.[2]

G cluster_enzyme HIV-1 Integrase Active Site Enzyme DDE Motif Asp64 Asp116 Glu152 Mg1 Mg²⁺ Enzyme:d64->Mg1 Enzyme:d116->Mg1 Mg2 Mg²⁺ Enzyme:e152->Mg2 Enzyme:d64->Mg2 Inhibitor Diketo Acid Inhibitor (e.g., Raltegravir) Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation

Caption: DKA inhibitor chelating Mg²⁺ ions in the enzyme active site.

Therapeutic Applications & Structure-Activity Relationship (SAR)

While this compound itself is a precursor, its structural motifs are central to several classes of enzyme inhibitors.

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

This is the most successful application. The aryl diketo scaffold is the foundation for approved antiretroviral drugs like Raltegravir and Elvitegravir. The development from simple esters to complex, highly potent drugs involves several key SAR insights:

  • The Diketo Moiety is Essential: The 1,3-dicarbonyl system is non-negotiable for the metal-chelating mechanism.[3][9]

  • Acidic Group Requirement: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (or its replacement with an isosteric group like a tetrazole) is critical for potent inhibition.[2]

  • Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring significantly impact potency. The 2-fluoro substituent in the parent compound is just one of many modifications explored to optimize binding and pharmacokinetic properties.[10]

  • Scaffold Hopping and Elaboration: The simple phenyl ring is often replaced or incorporated into larger heterocyclic systems (e.g., quinolones, pyrroles) to enhance interactions with the enzyme and improve drug-like properties.[10][11]

Other Potential Therapeutic Areas

The metal-chelating ability of the diketo acid scaffold makes it a privileged structure for targeting other metalloenzymes:

  • Src Kinase Inhibition: Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and evaluated as inhibitors of Src kinase, a target in cancer therapy.[6][12]

  • RNase H Inhibition: Certain pyrrolyl diketo acid derivatives have shown dual inhibitory activity against both HIV-1 integrase and the ribonuclease H (RNase H) domain of reverse transcriptase.[10][11]

  • Terminal Deoxynucleotidyl Transferase (TdT) Inhibition: Pyrrolyl diketo acid derivatives have also been investigated as inhibitors of TdT, an enzyme overexpressed in some cancers.[13]

Experimental Protocols

The following protocols are generalized methodologies based on established literature procedures for the synthesis and modification of this class of compounds.

Protocol 1: Synthesis of Ethyl 4-Aryl-2,4-dioxobutanoates[6]

This protocol describes a general procedure for the Claisen condensation to form the target diketo ester.

  • Preparation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C under an inert atmosphere (e.g., Argon), add the appropriate substituted acetophenone (1.0 eq).

  • Reaction Initiation: Add diethyl oxalate (1.2 eq) dropwise to the solution while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Acidify the aqueous solution to pH ~2 using a dilute acid (e.g., 1N HCl or H₂SO₄).

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Hydrolysis to 4-Aryl-2,4-dioxobutanoic Acids

The active form of the inhibitor often requires the free carboxylic acid.

  • Saponification: Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v).

  • Base Addition: Add an aqueous solution of sodium hydroxide (1N NaOH, 1.5 eq) and stir the mixture at room temperature for 40-60 minutes.

  • Quenching and Acidification: Pour the reaction mixture onto crushed ice. Separate the aqueous layer and acidify to pH ~3 with 1N HCl.

  • Isolation: A solid precipitate will typically form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired diketo acid.

Conclusion and Future Outlook

This compound and its structural analogs represent a cornerstone pharmacophore in modern medicinal chemistry. Its elegant mechanism of action—disrupting enzymatic function through metal chelation—has led to the development of life-saving antiretroviral drugs. The inherent versatility of this scaffold continues to inspire its application in diverse therapeutic areas, from oncology to other infectious diseases. Future research will likely focus on designing next-generation inhibitors with improved resistance profiles, enhanced selectivity for new metalloenzyme targets, and dual-action capabilities to combat complex diseases and drug resistance.

References

  • Grobler, J. A., Stillmock, K., Hu, B., Witmer, M., Felock, P., Espeseth, A. S., Wolfe, A., Hazuda, D. J., & Miller, M. D. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences of the United States of America, 99(10), 6661–6666. [Link][3]

  • Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes. PubMed. [Link][2]

  • Wang, H., et al. (2011). Binding modes of diketo-acid inhibitors of HIV-1 integrase: A comparative molecular dynamics simulation study. PubMed Central. [Link][9]

  • Taktakishvili, M., et al. (2006). Mechanisms and inhibition of HIV integration. PubMed Central. [Link][7]

  • Harris, M., et al. (2009). Mechanism of action of integrase inhibitors. ResearchGate. [Link][1]

  • Wai, J. S., et al. (2007). Structure activity of 3-aryl-1,3-diketo-containing compounds as HIV-1 integrase inhibitors. ACS Publications. [Link]

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link][6]

  • Rafinejad, A., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University. [Link][12]

  • Perepelytsia, O. P., et al. (2014). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. ResearchGate. [Link]

  • Cuzzucoli Crucitti, G., et al. (2015). Structure–Activity Relationship of Pyrrolyl Diketo Acid Derivatives as Dual Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain. National Institutes of Health. [Link][10]

  • Pescatori, L., et al. (2025). Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. PubMed. [Link][13]

  • Wai, J. S., et al. (2007). Structure activity of 3-aryl-1,3-diketo-containing compounds as HIV-1 integrase inhibitors. ResearchGate. [Link]

  • Cuzzucoli Crucitti, G., et al. (2015). Structure-activity relationship of pyrrolyl diketo acid derivatives as dual inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H domain. PubMed. [Link][11]

  • PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link][4]

  • Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. MDPI. [Link]

  • Pharma Intermediates. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Pharma Intermediates. [Link]

  • Kim, H. Y., et al. (2018). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. PubMed Central. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-(Aryl)-2,4-dioxobutanoates as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A note on the topic: Initial investigations into "Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate" as a kinase inhibitor did not yield specific published data. However, significant research exists for the closely related isomer, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate , as part of a broader class of ethyl 2,4-dioxo-4-arylbutanoate derivatives. This guide will focus on this well-documented class, with specific examples drawn from the 4-fluoro substituted compound, to provide a comprehensive technical overview of their potential as kinase inhibitors for researchers, scientists, and drug development professionals.

Introduction

The ethyl 2,4-dioxo-4-arylbutanoate scaffold has emerged as a class of compounds with potential inhibitory activity against protein kinases. These molecules, characterized by a 1,3-diketone moiety linked to an aromatic ring, have been investigated for their ability to modulate the activity of key enzymes in cellular signaling pathways.[1] In particular, their activity against Src family tyrosine kinases has been explored.[1]

Src kinases are non-receptor tyrosine kinases that play pivotal roles in regulating a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration.[1] Dysregulation of Src kinase activity, often through overexpression or mutation, is implicated in the progression of various human cancers, making it a compelling target for therapeutic intervention.[1] The development of small molecule inhibitors targeting Src is a significant area of focus in oncology drug discovery.

This guide provides a detailed examination of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and its analogs as Src kinase inhibitors, covering their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Chemical Structure and Properties

The core structure of the compounds discussed is ethyl 2,4-dioxo-4-arylbutanoate. The specific compound, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, has the following chemical properties:

PropertyValue
Molecular Formula C₁₂H₁₁FO₄
Molecular Weight 238.21 g/mol
IUPAC Name ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
CAS Number 31686-94-9
Appearance Light yellow to yellow solid

Mechanism of Action and Target Profile

The primary known biological target for the ethyl 2,4-dioxo-4-arylbutanoate class of compounds is the Src protein tyrosine kinase .[1] While the precise mechanism of inhibition has not been extensively detailed in the available literature, the 1,3-diketone motif is a known structural element in other kinase inhibitors and may be involved in key interactions within the kinase domain.

The inhibitory activity of these compounds against Src kinase has been demonstrated through in vitro enzymatic assays.[1] However, the selectivity profile against a broader panel of kinases has not been publicly reported. Such studies would be crucial to understand the potential for off-target effects and to develop more selective inhibitors.

Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

The synthesis of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and its analogs is typically achieved through a Claisen condensation reaction.[1]

Synthetic Workflow

acetophenone 4-Fluoroacetophenone intermediate Reaction Mixture acetophenone->intermediate diethyl_oxalate Diethyl oxalate diethyl_oxalate->intermediate naoet Sodium ethoxide (NaOEt) in dry ethanol naoet->intermediate Base acidification Acidification (H₂SO₄) intermediate->acidification Overnight stirring, then 80°C for 30 min extraction Extraction with Dichloromethane acidification->extraction purification Recrystallization from Ethanol extraction->purification product Ethyl 4-(4-fluorophenyl)- 2,4-dioxobutanoate purification->product

Synthetic scheme for ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Detailed Protocol
  • Preparation of Sodium Ethoxide: Freshly prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (10 mmol) in dry ethanol (10 mL).

  • Reaction Mixture: In a separate flask, create a mixture of 4-fluoroacetophenone (10 mmol) and diethyl oxalate (10 mmol).

  • Condensation: Add the acetophenone and diethyl oxalate mixture dropwise to the stirred solution of NaOEt.

  • Incubation: Stir the reaction mixture overnight at room temperature. Following this, heat the mixture to 80°C for 30 minutes.

  • Acidification: Cool the reaction mixture and acidify it to a pH of 2 using sulfuric acid.

  • Extraction: Extract the product from the acidified mixture using dichloromethane.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the solvent under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.[1]

In Vitro Evaluation of Src Kinase Inhibition

The inhibitory potential of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate against Src kinase is determined using an in vitro enzymatic assay.

Experimental Workflow for In Vitro Src Kinase Assay

reagents Prepare Reaction Mixture: - Src Kinase - Peptide Substrate - Kinase Buffer (with MgCl₂) - Test Compound (at various conc.) initiation Initiate Reaction: Add ATP reagents->initiation incubation Incubate at 37°C initiation->incubation detection Detect Phosphorylation (e.g., ELISA, Luminescence) incubation->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ detection->analysis

Workflow for an in vitro Src kinase inhibition assay.
Detailed Protocol
  • Reaction Setup: In a 96-well plate, combine purified active Src kinase, a specific peptide substrate (e.g., poly(Glu,Tyr) 4:1), and the test compound at various concentrations in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂).

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

    • ELISA-based methods: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based methods: Measuring the amount of ADP produced using an assay like ADP-Glo™.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Analysis

Preliminary SAR studies on the ethyl 2,4-dioxo-4-arylbutanoate scaffold have provided initial insights into the structural requirements for Src kinase inhibition.

Key Findings:
  • Substituents on the Phenyl Ring: The nature and position of substituents on the aryl ring significantly influence inhibitory activity.

    • An unsubstituted phenyl ring (compound 3a in the source study) showed higher activity than derivatives with 2,4-di-chloro (compound 3d) and 4-fluoro (compound 3f) substituents.[1]

    • A 3-methyl substituent on the aromatic ring (compound 3f in the source study) resulted in the most potent inhibitory activity within the tested series, with an IC₅₀ of 48.3 µM.[1]

Logical Relationship of SAR

cluster_0 Substituent on Phenyl Ring cluster_1 Src Kinase Inhibitory Potency 3-methyl 3-methyl Unsubstituted Unsubstituted 3-methyl->Unsubstituted > 4-fluoro 4-fluoro Unsubstituted->4-fluoro > 2,4-di-chloro 2,4-di-chloro Unsubstituted->2,4-di-chloro > High Moderate High->Moderate Lower Moderate->Lower

Impact of phenyl ring substituents on Src kinase inhibition.

These initial findings suggest that both electronic and steric factors of the substituent on the phenyl ring play a role in the interaction with the Src kinase active site. Further derivatization and a broader SAR exploration would be necessary to optimize the potency and selectivity of this compound class.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values for a selection of ethyl 2,4-dioxo-4-arylbutanoate derivatives against Src kinase.[1]

CompoundSubstituent on Phenyl RingIC₅₀ (µM)
3a Unsubstituted> 48.3
3d 2,4-di-chloro< 90.3
3f 4-fluoro< 90.3
3f (in another context)3-methyl48.3

Note: The original publication provides a range for the series (48.3-90.3 µM) and highlights the 3-methyl derivative as the most potent.

Conclusion and Future Directions

The ethyl 4-(aryl)-2,4-dioxobutanoate scaffold represents a promising starting point for the development of novel Src kinase inhibitors. The readily accessible synthesis and the demonstrated in vitro activity provide a solid foundation for further research.

Future efforts should focus on several key areas to advance this chemical series towards potential therapeutic applications:

  • Comprehensive SAR Studies: A more extensive exploration of substituents on the phenyl ring is warranted to improve potency. This should include a wider range of electronic and steric diversity.

  • Mechanism of Action Studies: Elucidating the precise binding mode and mechanism of inhibition (e.g., ATP-competitive, allosteric) is crucial for rational drug design.

  • Kinase Selectivity Profiling: Screening against a broad panel of kinases is essential to determine the selectivity of these compounds and to identify any potential off-target activities.

  • Cell-Based Assays: Evaluating the most potent compounds in cellular models of cancer that are dependent on Src signaling will be a critical step to validate their on-target activity in a more physiologically relevant context.

  • In Vivo Studies: Promising candidates from cellular assays should be advanced into preclinical in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

By addressing these areas, the therapeutic potential of ethyl 4-(aryl)-2,4-dioxobutanoate derivatives as kinase inhibitors can be more fully realized.

References

  • Akbarzadeh, T., Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., & Foroumadi, A. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

Sources

Technical Guide: Proactive Safety and Handling Protocols for Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Proactive Approach to Chemical Safety in Drug Discovery

In the landscape of pharmaceutical research and development, novel intermediates like Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate are synthesized and utilized often before comprehensive toxicological and safety data are publicly available. This guide is structured to address this reality. While a specific, validated Safety Data Sheet (SDS) for the ortho-fluoro isomer (CAS No. 64070-98-6) is not extensively documented, a robust safety protocol can be constructed. This is achieved by analyzing its constituent functional groups—a fluorinated aromatic ring, a β-dicarbonyl system, and an ethyl ester—and referencing established safety data for structurally analogous compounds. The principles outlined herein are designed to empower researchers to handle this and similar novel compounds with the highest degree of safety, ensuring both personal protection and experimental integrity.

Section 1: Hazard Profile and Chemical Characteristics

Compound Identification

A precise understanding of the molecule is the foundation of a reliable safety assessment.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 64070-98-6N/A
Molecular Formula C₁₂H₁₁FO₄[1][2]
Molecular Weight 238.21 g/mol [1][2]
Synonyms Ethyl 3-(2-fluorobenzoyl)pyruvateN/A

Note: Data is based on the chemical structure. Physical properties like melting point and boiling point are not available for the ortho-isomer and are therefore omitted to prevent inaccurate extrapolation.

Inferred Toxicological and Hazard Profile

The primary hazards are inferred from its chemical structure:

  • Skin and Eye Irritation: The presence of two ketone functionalities and an ester group suggests the compound is likely to be an irritant upon contact with skin and eyes. Prolonged contact should be avoided.[3][4]

  • Inhalation Risk: As with many organic compounds of this molecular weight, inhalation of aerosols or dust should be avoided. While acute toxicity data is unavailable, related compounds can cause respiratory tract irritation.[5][6]

  • Reactivity and Decomposition: The most significant, yet often overlooked, hazard stems from the fluorinated phenyl group. Thermal decomposition or combustion can liberate highly toxic and corrosive gases, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[6]

  • Ingestion: Ingestion may cause gastrointestinal irritation.[4] Given its status as a pharmaceutical intermediate, it should be considered to have unknown and potentially potent physiological effects if ingested.[6]

Section 2: Proactive Containment: Engineering Controls & Personal Protective Equipment (PPE)

The core principle of safe handling is to establish multiple barriers between the researcher and the chemical. This begins with robust engineering controls, supplemented by rigorously selected PPE.

Primary Engineering Controls

All manipulations of this compound, including weighing, dissolution, and transfer, must be performed within a certified chemical fume hood.[6][7] The rationale is twofold:

  • Vapor/Aerosol Containment: It ensures that any vapors or aerosols generated are effectively captured and exhausted, preventing respiratory exposure.

  • Emergency Containment: The fume hood provides a physical barrier in the event of an accidental splash or spill.

An eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.

Personal Protective Equipment (PPE) Selection Logic

PPE is the final barrier and must be chosen to address the specific risks identified. Do not treat PPE as a substitute for proper engineering controls or safe handling techniques.

  • Hand Protection: Wear nitrile gloves.[5][6] Inspect gloves for any signs of degradation or puncture before each use. Double-gloving is recommended for transfers of significant quantities. The causality for this choice is the need for splash protection against a potentially irritating organic solvent-soluble compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3][4] Standard safety glasses do not provide adequate protection from splashes. If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure the coat is laundered professionally and not taken home.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the case of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

PPE_Selection_Workflow Start Handling this compound? FumeHood Is work performed in a certified chemical fume hood? Start->FumeHood Gloves Wear Nitrile Gloves (Inspect Before Use) FumeHood->Gloves  Yes Stop STOP WORK Consult EHS FumeHood->Stop  No Goggles Wear Chemical Safety Goggles Gloves->Goggles LabCoat Wear Flame-Resistant Lab Coat Goggles->LabCoat FaceShield Significant Splash Risk? LabCoat->FaceShield AddShield Add Full Face Shield FaceShield->AddShield  Yes End Proceed with Caution FaceShield->End  No AddShield->End

Figure 1: Decision workflow for selecting appropriate PPE.

Section 3: Standard Operating Procedures (SOPs)

Adherence to a validated SOP is critical for ensuring reproducible and safe experimental outcomes.

Handling and Storage Protocol
  • Preparation: Before handling, ensure the work area inside the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, glassware, solvents).

  • Weighing: If the compound is a solid, weigh it directly into a tared container inside the fume hood. Avoid creating dust.

  • Transfer: Use a spatula for solid transfers. If making a solution, add the solvent to the compound slowly to avoid splashing.

  • Housekeeping: Clean any minor spills within the fume hood immediately.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It must be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Incompatible Materials
  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Bases/Acids: Can catalyze hydrolysis of the ester or other unintended reactions.

  • Heat and Ignition Sources: The compound is combustible. Keep away from open flames, sparks, and hot surfaces.[3]

Section 4: Emergency Response Protocols

A swift and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

The immediate response should focus on decontamination and seeking professional medical help.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Contain: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5][8] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect: Carefully sweep or scoop up the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to laboratory management and the Environmental Health & Safety (EHS) department.

Spill_Response_Workflow Spill Accidental Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Large Contain Contain with Inert Absorbent Material SmallSpill->Contain Alert Alert Others & Evacuate Area LargeSpill->Alert Collect Collect into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report End End Report->End Procedure Complete CallEHS Call Emergency EHS Response Alert->CallEHS

Figure 2: Logical workflow for responding to an accidental spill.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3][4] A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: As noted, combustion will produce hazardous decomposition products including carbon oxides and hydrogen fluoride.[6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 5: Disposal Considerations

All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[3][4] Do not dispose of it down the drain.

References

  • Thermo Fisher Scientific Inc. (2025). Safety Data Sheet for Ethyl 3-methyl-2-oxobutyrate.
  • Fisher Scientific. (2025). Safety Data Sheet for Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester.
  • MarkHerb. (Date not specified). Safety Data Sheet for Ethyl p-Methoxycinnamate.
  • Sigma-Aldrich. (2022). Safety Data Sheet for 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoctane.
  • ChemicalBook. (Date not specified). ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Product Description.
  • Cleanchem Laboratories LLP. (Date not specified). Material Safety Data Sheet for Vonoprazan Impurity 33.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet for Ethyl butyrate.
  • PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note: High-Purity Recovery of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The procedure is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound. The protocol herein is grounded in established chemical principles and leverages empirical data from analogous compounds to ensure a robust and reproducible methodology. This guide details solvent selection, a step-by-step purification workflow, and a comprehensive troubleshooting guide to address potential experimental challenges.

Introduction

This compound is a β-keto ester of significant interest in medicinal chemistry and drug discovery. The purity of such intermediates is paramount as it directly impacts the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically near the solvent's boiling point.[4][5][6] Upon controlled cooling, the solution becomes supersaturated with respect to the target compound, leading to the formation of a crystalline lattice that excludes impurities.[1][2]

This document provides a comprehensive, field-tested protocol for the recrystallization of this compound. The causality behind each step is explained to provide a deeper understanding of the purification mechanism.

Physicochemical Properties and Solvent Selection

Table 1: Key Physicochemical Data of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Recrystallization Solvent
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoateC₁₂H₁₁FO₄238.21Ethanol[8]
Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoateC₁₂H₁₂O₄220.22Ethanol[8]

Based on this information and the general principle that "like dissolves like," ethanol is an excellent starting solvent for the recrystallization of this compound due to its polarity, which is compatible with the ester and ketone functional groups of the target molecule.

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting quantities.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_recovery Step 4: Crystal Recovery & Drying A Place crude compound in Erlenmeyer flask B Add minimal hot ethanol (near boiling) A->B C Stir until fully dissolved B->C D If insoluble impurities exist, perform hot gravity filtration C->D Check for clarity E Allow solution to cool slowly to room temperature C->E If clear D->E F Cool further in an ice bath to maximize crystal formation E->F G Collect crystals via vacuum filtration F->G H Wash crystals with ice-cold ethanol G->H I Dry crystals under vacuum H->I

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g of the crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • In a separate 250 mL flask, heat approximately 100 mL of ethanol to a gentle boil on a hot plate.

    • Carefully add the hot ethanol portion-wise to the flask containing the crude solid while stirring.[9] Add just enough hot solvent to completely dissolve the solid. This ensures the solution is saturated, which is critical for good recovery.[5]

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a clean 125 mL Erlenmeyer flask on the hot plate.

    • Place a piece of fluted filter paper in the warm funnel and quickly pour the hot solution through it. This step should be done rapidly to prevent premature crystallization in the funnel.[10]

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass and set it aside on a heat-insulating surface to cool slowly and undisturbed to room temperature.[11] Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified compound.[11]

  • Crystal Recovery and Drying:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol to create a seal.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Wash the collected crystals with a small amount (5-10 mL) of ice-cold ethanol to rinse away any remaining soluble impurities.[5]

    • Continue to draw air through the crystals for 15-20 minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. The following table addresses common issues and provides validated solutions.

Table 2: Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.[5]- Re-heat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[4][12]- Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound.[5][13]
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.[13]- Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and cool more slowly.[4][13]- Consider using a solvent with a lower boiling point or a mixed solvent system.
Low recovery of the purified product. - Too much solvent was used initially.- The crystals were washed with solvent that was not sufficiently cold.[5]- The compound has significant solubility in the cold solvent.- If the filtrate has not been discarded, it can be concentrated by heating and a second crop of crystals can be collected.[12]- Ensure the wash solvent is thoroughly chilled in an ice bath before use.
Crystals form in the funnel during hot filtration. - The solution cooled too quickly during the filtration process.- Use a stemless funnel to prevent clogging.[10]- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated.[4]- Add a small excess of hot solvent before filtering to keep the compound dissolved. This excess can be boiled off after filtration.[10]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound by recrystallization from ethanol. By understanding the principles behind each step and anticipating potential challenges, researchers can consistently obtain this key synthetic intermediate in high purity, thereby ensuring the integrity of subsequent research and development activities.

References

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk. Retrieved from [Link]

  • Helmenstine, A. M. (2022, June 9). How to Perform a Recrystallization. ThoughtCo. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. UCI Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. CU Boulder Department of Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. University of York Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Ramirez-Rave, S., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6697. Retrieved from [Link]

  • Akbarzadeh, T., et al. (2018). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 29(2), 147-152. Retrieved from [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical synthesis. The methodology centers on optimizing and executing an automated flash column chromatography procedure to achieve high purity and yield. We will detail the rationale behind the selection of the stationary and mobile phases, the preliminary method development using Thin Layer Chromatography (TLC), and a step-by-step guide to the flash chromatography protocol. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy for this class of compounds.

Introduction: The Rationale for Chromatographic Purification

This compound is a β-ketoester derivative whose purity is critical for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Synthesis of this compound, often via a Claisen condensation or similar reaction, typically yields a crude mixture containing unreacted starting materials, by-products, and decomposition products. The presence of a ketone, an ester, and an aromatic ring imparts a moderate polarity to the molecule, making it an ideal candidate for purification by normal-phase column chromatography.

The primary goal of this protocol is to separate the target compound from both more polar and less polar impurities. The selection of an appropriate stationary phase and a finely-tuned mobile phase is paramount to achieving the desired separation efficiency.

Physicochemical Properties and Chromatographic Considerations

While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data from its positional isomer, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

PropertyEstimated Value/CharacteristicSource
Molecular FormulaC₁₂H₁₁FO₄[1]
Molecular Weight238.21 g/mol [1]
AppearanceLight yellow to yellow solid[2]
PolarityModerately polarInferred from structure
Predicted pKa6.00 ± 0.25[2]

The presence of two carbonyl groups and an ethyl ester functionality contributes to the compound's polarity. The fluorophenyl group adds a degree of hydrophobicity. This balance of polar and non-polar characteristics allows for effective separation on a silica gel stationary phase.

Preliminary Method Development: Thin Layer Chromatography (TLC)

Prior to scaling up to flash chromatography, it is essential to develop an optimal solvent system using Thin Layer Chromatography (TLC). TLC is a rapid and cost-effective method to screen various mobile phases and determine the ideal conditions for separation.[3]

Materials for TLC
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Developing Chamber

  • Capillary tubes for spotting

  • Crude reaction mixture of this compound

  • Solvents: Ethyl acetate (EtOAc), Hexane (or Heptane), Dichloromethane (DCM)

  • Visualization: UV lamp (254 nm)

Step-by-Step TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Solvent System Screening: Prepare a series of developing solvents with varying polarities. A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]

    • Initial trials: 10% EtOAc in Hexane, 20% EtOAc in Hexane, 30% EtOAc in Hexane.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.[5]

  • Visualization and Analysis: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. The ideal solvent system will provide a good separation between the target compound and its impurities, with the target compound having an Rƒ value between 0.2 and 0.4 .

    • Rƒ Calculation: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Automated Flash Column Chromatography Protocol

Once an optimal solvent system is identified via TLC, the purification can be scaled up to an automated flash chromatography system. These systems offer the advantage of higher resolution, faster run times, and reproducible results compared to traditional gravity columns.

Materials and Equipment
  • Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO)

  • Pre-packed silica gel flash column (select column size based on the amount of crude material)

  • Crude this compound

  • Mobile Phase Solvents: HPLC-grade Ethyl acetate and Hexane (or Heptane)

  • Sample loading syringe or solid loader cartridge

  • Fraction collector with appropriate collection tubes

Workflow for Flash Chromatography

flash_chromatography_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Pooling crude_sample Crude Sample dissolve Dissolve in Minimum DCM crude_sample->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry_load Prepare Dry Load Cartridge adsorb->dry_load setup Equilibrate Column (e.g., 5% EtOAc/Hexane) dry_load->setup Transfer to System load Load Sample Cartridge setup->load run Run Gradient Elution (e.g., 5-50% EtOAc/Hexane) load->run collect Collect Fractions run->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis Post-Run Analysis pool Pool Pure Fractions tlc_analysis->pool evaporate Evaporate Solvent pool->evaporate pure_product Obtain Pure Product evaporate->pure_product

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical characterization of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a key intermediate in various synthetic pathways. As a β-keto ester, this compound exhibits keto-enol tautomerism, a critical factor influencing its analytical behavior. We present a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to ensure unambiguous structural confirmation, molecular weight verification, and purity assessment. This guide offers not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers, scientists, and drug development professionals to achieve robust and reliable characterization.

Introduction and Compound Profile

This compound is a member of the 1,3-dicarbonyl family, which are significant building blocks in organic synthesis.[1] The presence of a fluorinated phenyl ring, a keto group, and an ester moiety makes it a versatile precursor for various heterocyclic compounds and potential pharmaceutical agents. Accurate and comprehensive characterization is paramount to guarantee the identity, purity, and quality of the material, which directly impacts the outcomes of subsequent synthetic steps and biological evaluations.

A defining characteristic of this molecule is its existence as a dynamic equilibrium of keto and enol tautomers. This phenomenon, involving the migration of a proton and the rearrangement of pi-electrons, results in the presence of two distinct species in solution.[2] Analytical techniques, particularly NMR, must be able to resolve and account for both forms.

Table 1: Physicochemical Properties of Ethyl 4-(Aryl)-2,4-dioxobutanoates

Property Data Source
IUPAC Name This compound N/A
Molecular Formula C₁₂H₁₁FO₄ [3]
Molecular Weight 238.21 g/mol [3]
CAS Number 31686-94-9 (for the 4-fluoro isomer) [4]
Appearance Expected to be a light yellow to yellow solid [3]

| Key Structural Features | β-keto ester, aromatic fluoride, ethyl ester |[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural confirmation of organic molecules. For this compound, NMR is indispensable for not only confirming the core structure but also for observing and quantifying the keto-enol tautomers.[2]

Causality Behind Experimental Choices

The choice of a high-resolution NMR spectrometer (≥400 MHz) is crucial to resolve the complex spin systems and the signals from both tautomers. Deuterated chloroform (CDCl₃) is a common solvent as it is relatively non-polar and allows for the observation of the natural tautomeric equilibrium. Tetramethylsilane (TMS) is used as an internal standard for its inertness and single, sharp resonance at 0.00 ppm, providing a reliable reference point.[2]

Predicted ¹H and ¹³C NMR Spectral Data

The following data are predicted based on the analysis of structurally similar compounds, such as the 4-fluoro and 2-chloro analogues.[1][2] The presence of the electron-withdrawing 2-fluoro substituent will influence the chemical shifts of the aromatic protons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment (Enol Form) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl -CH₃ ~1.40 Triplet (t) ~7.2
Ethyl -OCH₂- ~4.39 Quartet (q) ~7.2
Vinylic =CH- ~7.05 Singlet (s) N/A
Aromatic H ~7.20 - 8.10 Multiplet (m) N/A
Enolic -OH ~15.0 (broad) Singlet (s) N/A
Assignment (Keto Form) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl -CH₃ ~1.35 Triplet (t) ~7.1
Methylene -CH₂- ~4.25 Singlet (s) N/A
Ethyl -OCH₂- ~4.35 Quartet (q) ~7.1

| Aromatic H | ~7.20 - 8.10 | Multiplet (m) | N/A |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Predicted δ (ppm) Notes
Ethyl -CH₃ ~14.1
Ethyl -OCH₂- ~62.0
Methylene -CH₂- (Keto) ~45.0
Vinylic =CH- (Enol) ~98.0
Aromatic C-F ~160-165 (d, ¹JCF ≈ 250 Hz) Large C-F coupling constant
Aromatic C ~115-135
C=O (Ester) ~165.0

| C=O (Ketone) | ~190.0 (Keto), ~180.0 (Enol) | |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 15-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16

    • Spectral Width: -2 to 16 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate all signals to allow for the determination of the keto:enol ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh 15-20 mg Sample B Dissolve in 0.7 mL CDCl₃ A->B C Add TMS Standard B->C D Tune & Shim Spectrometer C->D Transfer to NMR Tube E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Fourier Transform & Phasing E->G F->G H Baseline Correction G->H I Calibrate to TMS (0 ppm) H->I J Integrate & Assign Peaks I->J K Determine Keto:Enol Ratio J->K

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio of ions, providing definitive confirmation of the molecular weight and valuable structural information through fragmentation patterns.[6]

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically keeps the molecular ion intact. It is often coupled with liquid chromatography (LC-MS) for online separation and analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.[6]

Predicted Mass Spectrum and Fragmentation Data

The molecular formula C₁₂H₁₁FO₄ gives a monoisotopic mass of approximately 238.06 Da. The fragmentation pattern is predicted based on the known behavior of β-keto esters and aromatic ketones.[7]

Table 4: Predicted Key Fragment Ions (Positive Ion Mode ESI)

m/z (mass/charge ratio) Proposed Fragment Ion Fragmentation Pathway
239.0714 [M+H]⁺ Protonated molecular ion
261.0533 [M+Na]⁺ Sodiated molecular ion adduct
193.0761 [M+H - C₂H₅OH]⁺ Loss of neutral ethanol
165.0448 [M+H - C₂H₅OH - CO]⁺ Subsequent loss of carbon monoxide

| 123.0135 | [FC₆H₄CO]⁺ | 2-Fluorobenzoyl cation |

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute this stock to a working concentration of 1-10 µg/mL using the mobile phase.

  • Instrumentation: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Chromatographic Conditions (for LC-MS):

    • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometer Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-500

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Use the accurate mass of the molecular ion to confirm the elemental composition. Analyze the MS/MS fragmentation spectrum to corroborate the proposed structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis (ESI+) cluster_proc Data Interpretation A Prepare 1 mg/mL Stock in ACN B Dilute to 1-10 µg/mL A->B C Inject into LC-HRMS System B->C Filter Sample D Acquire Full Scan MS Data C->D E Acquire MS/MS Data D->E F Confirm [M+H]⁺ Accurate Mass E->F H Analyze Fragmentation Pattern E->H G Determine Elemental Comp. F->G I Confirm Structure G->I H->I

Caption: Workflow for LC-MS based molecular weight verification.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the industry standard for determining the purity of chemical compounds and for quantitative analysis. A well-developed reversed-phase HPLC method can effectively separate the main component from starting materials, by-products, and degradation products.[8][9]

Causality Behind Experimental Choices

A C18 column is selected due to its hydrophobic stationary phase, which provides good retention for moderately polar compounds like the target analyte.[10] The mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile, allowing for the elution of the compound. A small amount of acid (formic or phosphoric acid) is added to the mobile phase to suppress the ionization of any acidic functionalities (like the enol), ensuring sharp, symmetrical peaks.[8] UV detection is appropriate, with a lower wavelength (e.g., 210-230 nm) likely required to capture the electronic transitions of the molecule.[10]

Potential Impurities

The primary synthesis of such compounds involves the Claisen condensation between a substituted acetophenone (2-fluoroacetophenone) and diethyl oxalate.[1] Therefore, potential process-related impurities to monitor include:

  • 2-Fluoroacetophenone (starting material)

  • Diethyl oxalate (starting material)

  • Self-condensation products

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation and Materials:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • HPLC-grade acetonitrile and water.

    • Formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 40% B to 90% B over 15 minutes, then hold at 90% B for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Purity Calculation: Equilibrate the column until a stable baseline is achieved. Inject the sample and integrate all observed peaks. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis A Prepare 0.5 mg/mL Solution B Filter with 0.45 µm Syringe Filter A->B C Equilibrate C18 Column B->C D Inject Sample C->D E Run Gradient & Detect (225 nm) D->E F Integrate All Peaks E->F G Identify Main Peak F->G H Calculate Purity (Area %) G->H

Caption: Workflow for HPLC-based purity analysis.

Conclusion

The robust characterization of this compound requires a multi-faceted analytical approach. NMR spectroscopy provides definitive structural proof and insight into the keto-enol tautomerism. High-resolution mass spectrometry confirms the molecular weight and elemental composition. Finally, a validated reversed-phase HPLC method ensures the purity of the compound, which is critical for its use in research and development. By integrating the data from these orthogonal techniques, scientists can have the highest confidence in the identity and quality of this important synthetic intermediate.

References

  • PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • The Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]

  • PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis.... [Link]

Sources

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute in vitro enzyme inhibition assays for the compound Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. While the specific enzymatic targets of this compound are not yet fully elucidated, its structural features, particularly the 1,3-dicarbonyl moiety, suggest potential inhibitory activity against a range of enzymes, including but not limited to viral integrases, polymerases, and metabolic enzymes such as indoleamine 2,3-dioxygenase (IDO1). This document offers a foundational understanding of the compound's relevant chemistry, followed by robust, adaptable protocols for screening and characterizing its inhibitory potential.

Introduction: Unveiling the Potential of this compound

This compound is a small molecule characterized by a β-diketo acid ethyl ester functional group. This structural motif is of significant interest in medicinal chemistry due to its ability to chelate metal ions and participate in hydrogen bonding within enzyme active sites. The presence of a fluorophenyl group can further enhance binding affinity and modulate the compound's pharmacokinetic properties.

A key chemical feature of this compound is its capacity to exist in equilibrium between keto and enol tautomeric forms.[1][2][3][4] The enol form, in particular, can be a highly effective pharmacophore, forming strong interactions with amino acid residues in an enzyme's active site.[5] This tautomerism is a critical consideration in assay design, as the equilibrium can be influenced by solvent polarity and pH.

Given these structural characteristics, this application note will provide protocols for a general spectrophotometric enzyme inhibition assay, as well as more specific protocols for enzymes that are known to be targeted by compounds with similar functional groups, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and viral enzymes like HIV integrase.

Keto-Enol Tautomerism: A Key to Understanding Inhibitory Action

The 1,3-dicarbonyl system of this compound allows for the formation of a stable enol tautomer. This equilibrium is crucial as the two forms have different shapes and hydrogen bonding capabilities, which can lead to differential binding to a target enzyme. The enol form can be stabilized by intramolecular hydrogen bonding.[1][2]

KetoEnolTautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto enol keto->enol Equilibrium enol->keto

Caption: Keto-enol tautomerism of this compound.

General Spectrophotometric Enzyme Inhibition Assay Protocol

This protocol provides a versatile framework for assessing the inhibitory activity of this compound against a wide range of enzymes whose activity can be monitored by a change in absorbance.[6][7]

Materials and Reagents
  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound (test compound)

  • Assay buffer (optimized for the target enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Spectrophotometric_Assay_Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Assay Components (Buffer, Enzyme, Inhibitor) prep->plate preincubate Pre-incubate (Allow inhibitor binding) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Absorbance (Kinetic or Endpoint) initiate->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze

Caption: Workflow for a general spectrophotometric enzyme inhibition assay.

Step-by-Step Protocol
  • Prepare Reagent Solutions:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to prevent enzyme denaturation.[6]

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations. The substrate concentration is often kept at or near the Michaelis constant (Km) for competitive inhibitor screening.[6]

  • Assay Plate Setup:

    • In a 96-well plate, set up the following wells:

      • Blank: Assay buffer and DMSO (no enzyme or inhibitor).

      • Control (100% activity): Enzyme solution and DMSO.

      • Test: Enzyme solution and serial dilutions of the test compound.

    • It is recommended to include a positive control with a known inhibitor for the target enzyme, if available.

  • Pre-incubation:

    • Pre-incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme before the reaction starts.[6]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin measuring the change in absorbance at a predetermined wavelength over time (kinetic assay) or after a fixed time point (endpoint assay) using a microplate reader.[6]

Data Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance_test - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Specific Protocol: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[9][10] Its upregulation in many cancers contributes to an immunosuppressive tumor microenvironment, making it an attractive target for cancer immunotherapy.[9]

Assay Principle

This protocol is based on a fluorogenic assay that detects the formation of N-formylkynurenine (NFK), the product of the IDO1-catalyzed reaction. A developer is added that selectively reacts with NFK to produce a highly fluorescent product.[11]

Materials and Reagents
  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer

  • L-Tryptophan (substrate)

  • Antioxidant Mix

  • Fluorogenic Developer

  • This compound

  • Known IDO1 inhibitor (e.g., IDO5L) as a positive control[11]

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Protocol
  • Inhibitor and Control Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in IDO1 Assay Buffer.

    • For the solvent control, use assay buffer with the same final concentration of DMSO as the test wells.[11]

  • Reaction Setup:

    • Prepare a 2X Reaction Premix by diluting the 100X Antioxidant Mix in IDO1 Assay Buffer.[11]

    • In a 96-well plate, add the appropriate volumes of assay buffer, inhibitor dilutions, and enzyme solution.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the L-tryptophan substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Detection:

    • Stop the reaction and initiate fluorescence development by adding the fluorogenic developer.

    • Incubate for an additional 15 minutes at room temperature.

    • Measure the fluorescence at an excitation/emission wavelength of approximately 402/488 nm.[11]

Data Presentation
ComponentVolume (µL) per well
IDO1 Assay BufferVariable
Test Compound/Solvent Control30
2X Reaction Premix50
IDO1 Enzyme Solution10
L-Tryptophan Solution10
Total Volume 100
Table 1: Example reaction setup for the IDO1 inhibition assay.

Specific Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay

HIV-1 integrase is a key enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[12] Inhibitors of this enzyme are a critical class of antiretroviral drugs.

Assay Principle

This is an ELISA-based assay that measures the strand transfer activity of HIV-1 integrase. A donor substrate DNA (DS DNA) is coated onto a streptavidin plate. The integrase enzyme then catalyzes the transfer of this DNA to a target substrate. The amount of transferred DNA is quantified using a specific antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate.[13][14]

Materials and Reagents
  • HIV-1 Integrase Assay Kit (containing reaction buffer, blocking buffer, DS DNA, HIV-1 integrase, HRP-conjugated antibody, TMB substrate, and stop solution)

  • This compound

  • Known integrase inhibitor (e.g., Raltegravir) as a positive control[12]

  • 96-well streptavidin-coated plate

  • Microplate reader

Experimental Protocol
  • Plate Coating and Blocking:

    • Dilute the DS DNA in reaction buffer and add it to the streptavidin-coated plate. Incubate for 30 minutes at 37°C.[14]

    • Wash the plate and add blocking buffer. Incubate for another 30 minutes at 37°C.[13]

    • Wash the plate again with reaction buffer.

  • Inhibitor Addition and Enzyme Reaction:

    • Add serial dilutions of this compound or the solvent control to the wells.

    • Add the diluted HIV-1 integrase enzyme to all wells except the blank.

    • Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.[14]

  • Detection:

    • Wash the plate and add the HRP-conjugated antibody. Incubate for 30 minutes at 37°C.[14]

    • Wash the plate and add the TMB substrate. Incubate for 10 minutes at room temperature.

    • Stop the reaction by adding the stop solution and read the absorbance at 450 nm.[14]

Data Presentation
ParameterValue
IC50 (Test Compound)To be determined
IC50 (Positive Control)Expected value
Z'-factor> 0.5
Table 2: Key parameters to be determined from the enzyme inhibition assays.

Mechanism of Inhibition Studies

To further characterize the inhibitory action of this compound, mechanism of inhibition studies should be performed. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition inhibitor Inhibitor (I) enzyme Enzyme (E) inhibitor->enzyme Binds to free enzyme inhibitor->enzyme es_complex Enzyme-Substrate Complex (ES) inhibitor->es_complex Binds to E or ES inhibitor->es_complex Binds only to ES enzyme->es_complex substrate Substrate (S) es_complex->enzyme product Product (P) es_complex->product -> E + P

Caption: Different modes of reversible enzyme inhibition.

Conclusion

This application note provides a comprehensive guide for the in vitro evaluation of this compound as a potential enzyme inhibitor. By employing the general and specific protocols outlined herein, researchers can effectively screen for inhibitory activity, determine IC50 values, and elucidate the mechanism of action against a variety of enzymatic targets. The structural characteristics of this compound, particularly its keto-enol tautomerism, make it a promising candidate for further investigation in drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Development of Indoleamine 2,3-dioxygenase (IDO-1) Inhibition Assays. BenchChem.
  • Wei, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One.
  • Frontiers. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
  • PMC. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. Scientific Reports.
  • BioVision. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. BioVision Inc.
  • NIH. (2015). Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors.
  • LabMedica. (2008). Assay Measures Susceptibility of HIV to Integrase Inhibitors. LabMedica.
  • PubMed Central. (n.d.).
  • XpressBio. (n.d.). HIV-1 Integrase Assay Kit. XpressBio.
  • American Chemical Society. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.
  • SciSpace. (2014). Rapid screening of HIV reverse transcriptase and integrase inhibitors. Journal of Visualized Experiments.
  • BenchChem. (2025).
  • NIH. (n.d.). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC.
  • NATAP. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors.
  • ResearchGate. (n.d.). Inhibitor sensitivity of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) in N-formylkynurenine (NFK) Green assay.
  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io.
  • BenchChem. (n.d.). In Vitro Characterization of HCV NS5B Polymerase Inhibitors: A Technical Guide. BenchChem.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. Organic Chemistry: A Tenth Edition.
  • PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
  • Khan Academy. (n.d.).
  • YouTube. (2023).

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The β-Dioxobutanoate Scaffold as a Privileged Kinase Inhibitor Motif

In the landscape of modern drug discovery, the identification of versatile and synthetically accessible scaffolds is paramount. The ethyl 4-aryl-2,4-dioxobutanoate core represents one such "privileged" structure, particularly in the realm of kinase inhibition. Its inherent β-dicarbonyl moiety can engage in crucial hydrogen bonding and metal chelation within enzyme active sites, making it an attractive starting point for the development of targeted therapeutics.[1][2] This application note focuses on a specific analog, Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate , as a lead compound for structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors of Src kinase.

Src, a non-receptor tyrosine kinase, is a critical signaling node in pathways that regulate cell proliferation, survival, and motility.[1] Its aberrant activation is implicated in the progression of numerous human cancers, making it a well-validated target for anticancer drug development.[3][4] The ethyl 4-aryl-2,4-dioxobutanoate scaffold has demonstrated inhibitory activity against Src kinase, providing a strong rationale for its exploration.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach an SAR study around this scaffold. We will delve into the strategic design of an analog library, provide detailed protocols for synthesis and biological evaluation, and discuss the interpretation of SAR data, with a particular focus on the role of the 2-fluorophenyl group.

Strategic Design of an SAR Campaign

The primary objective of an SAR study is to systematically modify the structure of a lead compound to understand how these changes affect its biological activity.[6] This knowledge is then used to design more potent and selective inhibitors. For this compound, we can dissect the molecule into three key regions for modification: the Aromatic Ring (A-ring) , the β-Diketone Linker , and the Ethyl Ester (C-terminus) .

dot

cluster_SAR Key Regions for SAR Modification Lead This compound A_Ring A-Ring (2-Fluorophenyl) Lead->A_Ring Investigate electronic & steric effects Linker Linker (β-Diketone) Lead->Linker Modify H-bonding capacity C_Terminus C-Terminus (Ethyl Ester) Lead->C_Terminus Alter solubility & cell permeability

Caption: Key modification points for the SAR study.

Part 1: A-Ring Modifications - Probing the Role of Fluorine

The fluorine atom on the phenyl ring is a critical feature. Its high electronegativity and relatively small size can significantly influence the molecule's properties, including its binding affinity to the target protein.[6][7][8] The 2-fluoro substitution, in particular, can induce a specific conformational preference in the phenyl ring, which may be crucial for optimal interaction with the kinase active site.[9]

Rationale for Analog Design:

  • Positional Isomers: Moving the fluorine to the 3- and 4-positions will reveal the importance of the substitution pattern. The published activity of the 4-fluoro analog (IC50 ~90.3 µM against Src) will serve as a key comparator.[1]

  • Electronic Effects: Replacing the fluorine with other electron-withdrawing groups (e.g., -Cl, -CN, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) at the 2-position will elucidate the role of electronics in this region.

  • Steric Bulk: Introducing larger substituents (e.g., isopropyl, phenyl) will probe the steric tolerance of the binding pocket.

  • Hydrogen Bonding: Substituting with a hydroxyl (-OH) or amino (-NH2) group will explore the potential for additional hydrogen bond interactions.

Part 2: Linker and C-Terminus Modifications

The β-diketone linker is presumed to be essential for activity, likely through chelation with magnesium ions in the ATP-binding site. The ethyl ester at the C-terminus influences solubility and cell permeability and can be modified to improve pharmacokinetic properties.

Rationale for Analog Design:

  • Ester Variation: Replacing the ethyl group with smaller (methyl) or larger/more complex alkyl groups (isopropyl, tert-butyl, benzyl) can modulate solubility and metabolic stability.

  • Bioisosteric Replacement: The ester can be replaced with bioisosteres such as an amide or a carboxylic acid to alter the hydrogen bonding profile and polarity.

Proposed Analog Library for Initial SAR Screen

The following table summarizes a focused library of initial analogs for synthesis and testing.

Compound IDA-Ring Modification (R)Linker/C-Terminus (R')Rationale
LEAD-01 2-FluorophenylEthyl EsterParent Compound
ANA-02 3-FluorophenylEthyl EsterPositional Isomer
ANA-03 4-FluorophenylEthyl EsterPositional Isomer (Reference)[1]
ANA-04 2-ChlorophenylEthyl EsterElectronic & Steric Effects
ANA-05 2-MethylphenylEthyl EsterElectronic & Steric Effects
ANA-06 2-MethoxyphenylEthyl EsterElectronic & Steric Effects
ANA-07 PhenylEthyl EsterUnsubstituted Reference
ANA-08 2-FluorophenylMethyl EsterC-Terminus Modification
ANA-09 2-FluorophenylIsopropyl EsterC-Terminus Modification
ANA-10 2-FluorophenylCarboxylic AcidC-Terminus Bioisostere

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 4-aryl-2,4-dioxobutanoate Analogs

This protocol is adapted from the Claisen condensation method described by Rafinejad, A., et al. (2015).[1][5]

Materials:

  • Substituted acetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous ethanol

  • Dichloromethane

  • 1 M Sulfuric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Add anhydrous ethanol to the flask, followed by the portion-wise addition of sodium ethoxide with stirring.

  • To the resulting solution, add the appropriate substituted acetophenone (e.g., 2'-fluoroacetophenone for LEAD-01).

  • Add diethyl oxalate dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • After overnight stirring, heat the mixture to reflux (approx. 80°C) for 30 minutes.

  • Cool the reaction mixture to room temperature and acidify to pH ~2 by the slow addition of 1 M sulfuric acid.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ethyl 4-aryl-2,4-dioxobutanoate derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

cluster_synthesis Synthetic Workflow Start Substituted Acetophenone + Diethyl Oxalate Step1 NaOEt, Anhydrous EtOH Stir Overnight Start->Step1 Step2 Reflux (80°C, 30 min) Step1->Step2 Step3 Acidification (H₂SO₄) Step2->Step3 Step4 DCM Extraction Step3->Step4 Step5 Purification (Recrystallization/Chromatography) Step4->Step5 End Pure Ethyl 4-aryl-2,4-dioxobutanoate Step5->End

Caption: General synthetic workflow for analogs.

Protocol 2: In Vitro Src Kinase Inhibition Assay

This protocol describes a non-isotopic, ELISA-based assay to determine the IC50 values of the synthesized compounds against Src kinase. This method relies on a phosphotyrosine-specific antibody to detect the phosphorylation of a substrate.[3]

Materials:

  • Recombinant human c-Src kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • Src Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (prepared in Src Assay Buffer)

  • Test compounds (dissolved in DMSO)

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microtiter plates (high-binding)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation: Coat a 96-well plate with the Poly(Glu,Tyr) substrate (e.g., 100 µL of a 100 µg/mL solution in PBS) and incubate overnight at 4°C. The following day, wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) and block with 3% BSA in PBS for 1 hour at room temperature.

  • Compound Dilution: Prepare a serial dilution of the test compounds in Src Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • Add 50 µL of Src Assay Buffer to each well.

    • Add 10 µL of the diluted test compound or vehicle (for positive and negative controls).

    • Add 20 µL of recombinant Src kinase (e.g., 10 ng/well) to all wells except the negative control.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of ATP solution (final concentration, e.g., 10 µM).

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by washing the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the color development by adding 100 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting the data to a four-parameter logistic equation.

Interpreting SAR Data and Future Directions

The IC50 values obtained from the Src kinase assay will form the basis of the SAR.

  • A-Ring: A comparison of LEAD-01, ANA-02, and ANA-03 will be highly informative. If the 2-fluoro analog (LEAD-01) is significantly more potent than the 3- and 4-fluoro analogs, it would strongly suggest that the ortho-substitution is critical for inducing a favorable binding conformation. The results from the other A-ring analogs (ANA-04 to ANA-07) will build a picture of the electronic and steric requirements in this pocket. For example, if both electron-withdrawing and -donating groups reduce activity, it may indicate that the fluorine atom's primary role is conformational rather than electronic.[7][9]

  • C-Terminus: Changes in activity observed with ANA-08 to ANA-10 will guide the optimization of pharmacokinetic properties. For instance, if the carboxylic acid (ANA-10) retains good activity, it could be a handle for salt formation to improve solubility.

dot

cluster_SAR_Logic SAR Analysis Workflow Synthesize Synthesize Analog Library Assay Determine IC50 values (Src Kinase Assay) Synthesize->Assay Analyze Analyze Potency Trends (A-Ring, Linker, C-Terminus) Assay->Analyze Model Develop Pharmacophore Model Analyze->Model Design Design Second-Generation Analogs (Improved Potency & Selectivity) Model->Design

Caption: Iterative cycle of SAR analysis.

Future Directions: Once a clear SAR trend emerges, second-generation libraries can be designed. Promising compounds should be evaluated for their selectivity against a panel of other kinases to ensure they are not promiscuous inhibitors. Cellular assays are the next logical step to confirm that in vitro enzymatic inhibition translates to activity in a biological context, such as inhibiting the proliferation of Src-dependent cancer cell lines.

Conclusion

The this compound scaffold is a promising starting point for the development of novel Src kinase inhibitors. The systematic approach to SAR outlined in these application notes, combining rational analog design with robust synthetic and biological testing protocols, provides a clear path for optimizing this lead compound into a potent and selective clinical candidate. The insights gained from understanding the specific role of the 2-fluorophenyl moiety will be instrumental in guiding this drug discovery effort.

References

  • BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved from [Link]

  • Berger, F., de la Cruz, M. J., Narayanan, S., Comito, R. J., & Miller, S. M. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 25(5), 2686. Available at: [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Shirazi, A. N., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. Available at: [Link]

  • Martens, S. (2021). Kinase activity assays Src and CK2. protocols.io. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 791-804. Available at: [Link]

  • Berger, F., de la Cruz, M. J., Narayanan, S., Comito, R. J., & Miller, S. M. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of chemical research, 47(10), 3189–3198. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 571-583. Available at: [Link]

  • Al-Hujaily, E. M., & Alanazi, A. M. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 29(1), 226. Available at: [Link]

  • Wu, J., Le, H., & Wang, Y. (2013). Inhibition of Src kinase blocks high glucose-induced EGFR transactivation and collagen synthesis in mesangial cells and prevents diabetic nephropathy in mice. Diabetes, 62(11), 3874-86. Available at: [Link]

  • Moasser, M. M., Srethapakdi, M., Sachar, K. S., Kraker, A. J., & Rosen, N. (1999). Inhibition of Src kinases by a selective tyrosine kinase inhibitor causes mitotic arrest. Cancer research, 59(24), 6145–6152.
  • PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • Akbarzadeh, T., Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Shirazi, A. N., Mandal, D., Parang, K., & Foroumadi, A. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.
  • Rafinejad, A., Fallah-Tafti, A., Tiwari, R., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University. Available at: [Link]

  • Tiwari, J. L., & Claffey, K. P. (2002). Inhibition of the activity of SRC and Abl tyrosine protein kinases by the binding of the Wiskott-Aldrich syndrome protein. The Journal of biological chemistry, 277(18), 16103–16108. Available at: [Link]

  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model. Clinical Cancer Research, 2(3), 493-503. Available at: [Link]

  • Myers, M. R., Setzer, N. N., Spada, A. P., & Zulli, A. L. (1997). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Bioorganic & medicinal chemistry letters, 7(4), 423-426. Available at: [Link]

  • Popova, N. V., & Yushchenko, D. A. (2018). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Chemistry of Heterocyclic Compounds, 54(1), 8-20. Available at: [Link]

  • Thomas, A., & Nanda, A. K. (2018). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Journal of Molecular Structure, 1157, 598-607. Available at: [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific reports, 13(1), 15694. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Laboratory Handling and Storage of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This document provides a detailed guide for the safe and effective handling and storage of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a ketoester of interest in synthetic chemistry and drug discovery. The protocols outlined herein are designed for researchers, chemists, and laboratory professionals. The causality behind each procedural step is explained to ensure both safety and experimental integrity. While specific data for the 2-fluoro isomer is limited, this guide synthesizes information from closely related analogs, such as Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, and established principles of chemical safety.

Compound Profile and Physicochemical Properties

This compound belongs to the class of β,γ-diketoesters. These compounds are versatile synthetic intermediates, but their multiple reactive sites necessitate careful handling to prevent degradation and ensure user safety. The properties of the closely related isomer, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, are summarized below and serve as a reliable proxy for establishing handling protocols.

Table 1: Physicochemical Properties of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

PropertyValueSource
CAS Number 31686-94-9[1][2]
Molecular Formula C₁₂H₁₁FO₄[1][3]
Molecular Weight 238.21 g/mol [1][3]
Appearance Light yellow to yellow solid[1]
Predicted Boiling Point 360.9 ± 22.0 °C[1]
Predicted Density 1.241 ± 0.06 g/cm³[1]
Predicted pKa 6.00 ± 0.25[1]
Storage Temperature 2-8°C under inert gas[1][4]

Note: Properties are for the 4-fluoro isomer and are expected to be very similar for the 2-fluoro isomer.

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazards
  • Skin and Eye Irritation/Corrosion: Similar compounds are known to cause severe skin burns and serious eye damage[5]. Direct contact must be avoided.

  • Respiratory Tract Irritation: As a fine powder or solid, the compound may be corrosive to the respiratory tract if inhaled[5].

  • Unknown Toxicity: The toxicological properties have not been thoroughly investigated[6]. All unknown chemicals should be handled as if they are hazardous.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is predicated on preventing all routes of exposure—dermal, ocular, and inhalation.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[7]. A face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of splashing.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations[7].

  • Skin and Body Protection: Wear a flame-retardant laboratory coat and ensure it is fully buttoned. For tasks with a higher risk of spillage, consider an impervious apron[7].

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust[7]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.

Experimental Protocols: From Receipt to Disposal

The following protocols are designed to be self-validating systems, ensuring that each step reinforces safety and preserves the chemical's integrity.

Receiving and Initial Storage
  • Inspect Packaging: Upon receipt, visually inspect the external and internal packaging for any signs of damage or leakage.

  • Verify Identity: Confirm that the container label matches the order details and the accompanying documentation.

  • Log Entry: Record the date of receipt, batch number, and initial quantity in the laboratory's chemical inventory system.

  • Initial Storage: Immediately transfer the compound to its designated storage location. The recommended storage condition is at 2-8°C under an inert atmosphere (nitrogen or argon) [1][4]. This is crucial because β,γ-diketoesters can be susceptible to hydrolysis and oxidation. The cool temperature slows degradation kinetics, while the inert atmosphere prevents reaction with atmospheric oxygen and moisture.

Workflow for Handling and Dispensing

The following diagram outlines the critical steps and decision points when working with this compound.

G Workflow: Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Fume Hood (Verify Airflow, Clear Workspace) A->B C 3. Retrieve Compound from Storage B->C D 4. Equilibrate to Room Temp (Crucial Step!) C->D Prevents condensation E 5. Weigh Compound in Hood D->E F 6. Prepare Solution or Use Directly E->F G 7. Decontaminate Glassware & Tools F->G I 9. Return to 2-8°C Storage F->I H 8. Dispose of Waste (Follow Regulations) G->H J 10. Clean Workspace & Doff PPE I->J

Caption: A logical workflow for the safe handling of the title compound.

Protocol for Weighing and Solution Preparation
  • Pre-Handling Preparation: Don all required PPE as specified in Section 3.2. Ensure the chemical fume hood is operational and the workspace is clean.

  • Equilibration: Remove the sealed container from the 2-8°C storage. Place it in a desiccator at ambient temperature for at least 20-30 minutes. Causality: This step is critical to prevent atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis of the ester or reaction with the diketone functionality.

  • Dispensing: Inside the fume hood, carefully open the container. Use a clean, dry spatula to weigh the desired amount of the solid onto weighing paper or directly into a tared vessel. Avoid creating airborne dust.

  • Container Sealing: After dispensing, securely seal the container. It is good practice to purge the headspace with an inert gas like nitrogen or argon before sealing to protect the remaining compound.

  • Solubilization: Add the weighed solid to the desired solvent in the reaction vessel. If the toxicological effects are unknown, all solution preparations should be treated as hazardous[6].

  • Cleanup: Decontaminate the spatula and weighing paper/vessel according to laboratory procedures. All contaminated disposable materials must be placed in a designated hazardous waste container[7].

Spill Management
  • Evacuate and Ventilate: If a significant amount of solid is spilled, evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a fume hood[7].

  • Containment: Do not use water to clean up the spill, as the compound's reactivity with water is not fully known[5].

  • Cleanup: Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container. Avoid generating dust[7].

  • Final Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Long-Term Storage and Stability

Proper storage is paramount to maintaining the compound's purity and preventing the formation of hazardous byproducts.

  • Temperature: Store consistently between 2-8°C [1][4]. Avoid repeated freeze-thaw cycles.

  • Atmosphere: The container must be tightly sealed and stored under an inert atmosphere[1]. The presence of two electrophilic carbonyl centers makes the compound susceptible to nucleophilic attack by water.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. These substances can catalyze decomposition or polymerization reactions.

  • Light: While not explicitly stated, it is good practice to store reactive organic compounds in amber vials or in the dark to prevent photochemical degradation.

Waste Disposal

All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Offer surplus and non-recyclable solutions to a licensed hazardous material disposal company[7]. Ensure compliance with all federal, state, and local environmental regulations.

References

  • PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. [Link]

  • Cleanchem Laboratories. Material Safety Data Sheet: Vonoprazan Impurity 33. [Link]

  • PubChem. Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: Preparation of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solution Preparation in Drug Discovery

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is a β-keto ester, a class of compounds recognized for their potential in various biological applications, including as antitumor, antimicrobial, and enzyme inhibitory agents.[1][2] The integrity and accuracy of data generated from biological assays are fundamentally dependent on the precise and reproducible preparation of test compound solutions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for preparing solutions of this compound, ensuring the reliability and validity of experimental outcomes.

The principles outlined here are grounded in established methodologies for compound management and solution preparation in drug discovery.[3][4] Adherence to these protocols will mitigate common sources of experimental variability, such as solvent-induced artifacts and inaccurate compound concentrations, thereby fostering robust and reproducible research.[5][6]

Compound Characteristics & Pre-Protocol Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of solutions.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₂H₁₁FO₄[7]
Molecular Weight 238.21 g/mol [7]
Appearance Solid[8]
Storage (Powder) Store under inert gas at 2-8°C[7]
The Causality of Solvent Selection

For many water-insoluble compounds used in cell-based assays, organic solvents are necessary to create concentrated stock solutions.[6] Dimethyl Sulfoxide (DMSO) is the most frequently used solvent due to its high solubilizing capacity and miscibility with aqueous media.[6]

However, it is crucial to recognize that DMSO is not biologically inert.[9] At concentrations above 1%, DMSO can induce cellular stress, reduce readout parameters, and in some cases, have either inhibitory or stimulatory effects on cellular processes.[5][10] Therefore, a primary objective is to prepare the highest possible concentration of the stock solution to minimize the final concentration of the solvent in the assay medium, ideally keeping it below 0.5%.[11]

Experimental Workflow for Solution Preparation

The following diagram illustrates the comprehensive workflow from receiving the solid compound to its final application in a biological assay.

G cluster_0 PART 1: Stock Solution Preparation cluster_1 PART 2: Working Solution & Serial Dilution cluster_2 PART 3: Assay & Analysis compound Solid Compound (this compound) weigh Accurate Weighing (Calibrated Balance) compound->weigh dissolve Dissolution in DMSO (Vortexing/Sonication) weigh->dissolve stock High-Concentration Stock Solution (e.g., 10-50 mM) dissolve->stock aliquot Aliquotting stock->aliquot storage Long-Term Storage (-20°C or -80°C) aliquot->storage thaw Thaw Stock Aliquot storage->thaw intermediate Intermediate Dilution (in Assay Medium) thaw->intermediate serial Serial Dilution Series (e.g., 10-fold or 2-fold) intermediate->serial assay_plate Dosing of Assay Plate serial->assay_plate incubation Cell Incubation assay_plate->incubation readout Assay Readout incubation->readout analysis Data Analysis readout->analysis

Caption: Workflow from compound solubilization to assay analysis.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust calculations as needed for different concentrations or volumes.

Rationale: Creating a concentrated stock solution is a cornerstone of compound management, enabling the creation of numerous working solutions from a single, well-characterized source.[3] This practice minimizes the impact of weighing errors and reduces the frequency of handling the solid compound.[12]

Materials:

  • This compound powder

  • Anhydrous, biotechnology-grade Dimethyl Sulfoxide (DMSO)[13]

  • Calibrated analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Pre-Weighing Preparations: Allow the vial of this compound to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which could affect its mass and stability.

  • Calculation:

    • Molecular Weight (MW) = 238.21 g/mol

    • To make a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 238.21 g/mol x 1000 mg/g

      • Mass = 2.38 mg

  • Weighing: Carefully weigh 2.38 mg of the compound and transfer it to a sterile microcentrifuge tube. For small quantities, it is often more accurate to dissolve the entire contents of a pre-weighed vial.[12]

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of high-quality DMSO to the tube.

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure no particulates remain.

    • If dissolution is difficult, gentle warming (e.g., 37°C) or brief sonication in a water bath can be employed to aid the process.[13]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4][11]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-to-medium term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11]

Protocol 2: Preparation of Working Solutions and Serial Dilutions

This protocol describes the preparation of a dilution series for a typical cell-based assay in a 96-well plate format.

Rationale: Serial dilution is a fundamental technique to generate a range of concentrations for dose-response studies.[14][15] Performing dilutions in a stepwise manner ensures accuracy and maintains a constant solvent concentration across all tested concentrations, which is critical for valid comparisons.[5][10]

Materials:

  • Thawed aliquot of 10 mM this compound stock solution

  • Sterile cell culture medium or assay buffer

  • Sterile dilution tubes or a 96-well deep-well plate

  • Calibrated micropipettes and sterile tips

Procedure:

  • Solvent Control: Remember to prepare a vehicle control series containing the same final concentration of DMSO as the test compound wells.[11]

  • Intermediate Dilution (Example for a 100 µM final concentration):

    • To achieve a final DMSO concentration of ≤ 0.5%, a multi-step dilution is often necessary.

    • First, prepare an intermediate dilution. For example, to make a 200 µM intermediate solution, dilute the 10 mM stock 1:50. Add 4 µL of the 10 mM stock to 196 µL of assay medium. This intermediate solution now has a DMSO concentration of 2%.

  • Serial Dilution (Example of a 1:2 series in a 96-well plate):

    • Add 100 µL of assay medium (containing 2% DMSO for the vehicle control) to wells B1 through H1 of a 96-well plate.

    • Add 200 µL of the 200 µM intermediate solution to well A1.

    • Transfer 100 µL from well A1 to well B1, and mix thoroughly by pipetting up and down.

    • Change the pipette tip.

    • Transfer 100 µL from well B1 to well C1, and mix.

    • Continue this process down the column to create a dilution series (e.g., 100 µM, 50 µM, 25 µM, etc.). The final volume in wells A1-G1 will be 100 µL, and 200 µL in well H1 (discard 100 µL from H1 if a uniform volume is required).

  • Final Dosing: If your assay plate already contains cells in 100 µL of medium, you would add 100 µL from your dilution plate. This will halve the concentrations and the DMSO percentage. For instance, the 200 µM solution (in 2% DMSO) becomes 100 µM (in 1% DMSO) in the final assay well. Adjust the intermediate dilution step to achieve the desired final DMSO concentration (e.g., ≤ 0.5%).

Self-Validating Systems and Quality Control

  • Solubility Check: Always visually inspect stock and working solutions for any signs of precipitation. If precipitation occurs upon dilution in aqueous media, the formulation may need to be optimized using co-solvents.[11]

  • Concentration Verification: For pivotal studies, the concentration of the stock solution can be verified using techniques like HPLC-UV or LC-MS.

  • Stability: Avoid repeated freeze-thaw cycles.[3] If a stock solution stored at -20°C is more than a month old, consider preparing a fresh stock or re-validating its efficacy.[11]

  • Documentation: Maintain a detailed log for each stock solution, including its unique ID, concentration, date of preparation, operator, and storage location. This is crucial for traceability and troubleshooting.[16]

Conclusion

The meticulous preparation of this compound solutions is a non-negotiable prerequisite for generating high-quality, reproducible data in biological assays. By understanding the compound's properties, selecting appropriate solvents, and adhering to validated protocols for stock preparation and serial dilution, researchers can significantly enhance the trustworthiness and impact of their scientific findings. This structured approach, grounded in the principles of compound management, forms the bedrock of reliable drug discovery and development.

References

  • Considerations regarding use of solvents in in vitro cell based assays. 5

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. 17

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. Link

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.. 18

  • Serial Dilution Protocol - BPS Bioscience. Link

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. Link

  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. Link

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed. Link

  • DMSO stock preparation - Protocols.io. Link

  • Serial Dilution | The Method - Ossila. Link

  • Understanding Serial Dilution - An Essential Practice for Drug Discovery - StackWave. Link

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. Link

  • Compound Handling Instructions - MCE. Link

  • Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO) - wsu iacuc - Washington State University. Link

  • Compound Handling | Applications - Hamilton Company. Link

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem. Link

  • Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate - PubChem. Link

  • Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate 97% | Sigma-Aldrich. Link

  • How to do serial dilutions (including calculations) - Integra Biosciences. Link

  • Making a stock solution for my drug using DMSO - General Lab Techniques. Link

  • Application Note and Protocol: Preparation of CK-869 Stock Solution in DMSO - Benchchem. Link

  • Handling & Processing of Potent Compounds: A Holistic Approach - IPS. Link

  • Serial Dilution | Definition, Purpose & Calculation - Lesson - Study.com. Link

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed Central. Link

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate - CymitQuimica. Link

  • 31686-94-9(ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) Product Description. Link

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors - Journal of Sciences, Islamic Republic of Iran. Link

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. Link

Sources

Application Note & Protocols: A Strategic Approach to the Biological Screening of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Aryl Diketo Acid

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate belongs to the aryl diketo acid (ADK) class of compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in molecules with diverse and potent biological activities.[1][2] Structurally related ADKs have demonstrated efficacy as inhibitors of viral enzymes like HIV-1 integrase and cellular kinases such as Src kinase.[1][2] The core ADK scaffold often acts as a chelator for divalent metal ions within enzyme active sites, a mechanism crucial to the function of enzymes like integrases and some nucleases.[1]

Given the therapeutic precedent of the ADK class, a systematic and logically tiered screening approach is warranted to elucidate the biological potential of this compound. This document provides a comprehensive experimental framework for its initial biological characterization, from broad-based primary screening to more focused secondary and mechanistic assays. Our approach is designed to be both efficient and rigorous, ensuring that any observed biological activity is robust, reproducible, and mechanistically interrogated.

Strategic Screening Cascade: A Multi-Tiered Approach

A successful screening campaign maximizes the discovery of potential therapeutic activities while minimizing false positives and resource expenditure. We propose a three-tiered screening cascade, designed to first identify any significant biological activity, then to confirm and specify this activity, and finally to probe the underlying mechanism of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening (Broad-Based) cluster_1 Tier 2: Secondary Assays (Hit Confirmation & Elaboration) cluster_2 Tier 3: Mechanistic Studies (How it Works) T1_Cyto Cytotoxicity Profiling (NCI-60 Panel) T2_IC50 Dose-Response & IC50 Determination T1_Cyto->T2_IC50 Active Hits T1_Enzyme Key Enzyme Inhibition (HIV-1 Integrase, Src Kinase) T1_Enzyme->T2_IC50 Active Hits T2_Select Kinase Panel / Antiviral Assay T2_IC50->T2_Select Confirmed Hits T3_MOA Mechanism of Action (e.g., Western Blot, Cell Cycle Analysis) T2_Select->T3_MOA Potent & Selective Hits T3_Vivo In Vivo Model Feasibility (e.g., Xenograft) T3_MOA->T3_Vivo

Figure 1: A three-tiered screening cascade for systematic evaluation.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to cast a wide net and identify if this compound possesses any significant cytotoxic or specific enzyme-inhibitory activity at a single, high concentration.

Protocol: Antiproliferative Activity across the NCI-60 Cancer Cell Line Panel

Rationale: The National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) is a gold-standard tool for identifying novel anticancer agents. Screening against this panel provides a wealth of data, not only on the compound's potency but also its selectivity profile across different cancer types (e.g., leukemia, lung, colon, breast).[3]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Cell Culture: Culture the NCI-60 cell lines according to standard protocols (e.g., ATCC guidelines).

  • Assay Plate Preparation: Seed cells in 96-well microtiter plates at their predetermined optimal densities and allow them to adhere overnight.

  • Compound Treatment: Add the test compound at a final concentration of 10 µM to the assay plates. Include appropriate controls: a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Determine cell viability using the Sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. A compound is typically considered active if it demonstrates significant growth inhibition in one or more cell lines.

Protocol: In Vitro Enzyme Inhibition Assays

Rationale: Based on the known activities of the ADK class, we will directly assess the compound's ability to inhibit two high-value targets: HIV-1 Integrase and Src Tyrosine Kinase.[1][2]

A. HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)

  • Principle: This assay measures the ability of a compound to block the strand transfer step of HIV DNA integration.

  • Reagents: Recombinant HIV-1 integrase, donor DNA (pre-processed viral LTR), acceptor DNA (target DNA), and a suitable assay buffer containing MgCl2 or MnCl2.

  • Procedure:

    • Dispense the test compound (e.g., at 10 µM) and controls into a 384-well plate. Known integrase inhibitors like Raltegravir or Elvitegravir should be used as positive controls.[1][4]

    • Add HIV-1 integrase and the donor DNA, and incubate to allow for the formation of the enzyme-DNA complex.

    • Initiate the reaction by adding the acceptor DNA.

    • Incubate to allow for the strand transfer reaction.

    • Stop the reaction and detect the integrated product using a method such as fluorescence resonance energy transfer (FRET) or an ELISA-based format.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control.

B. Src Kinase Activity Assay (Biochemical)

  • Principle: This assay measures the phosphorylation of a peptide substrate by Src kinase.

  • Reagents: Recombinant active Src kinase, a specific peptide substrate, ATP, and a kinase assay buffer.

  • Procedure:

    • Add the test compound (e.g., at 10 µM) and controls to a 384-well plate. Staurosporine or a specific Src inhibitor like Dasatinib can be used as a positive control.[2]

    • Add Src kinase and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) are commonly used for detection.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control.

Tier 2: Hit Confirmation and Potency Determination

Any "hit" from Tier 1 (e.g., >50% inhibition in any assay) must be confirmed and its potency quantified.

Protocol: Dose-Response Analysis and IC50 Determination

Rationale: To confirm the activity observed in the primary screen and to quantify the compound's potency, a dose-response analysis is essential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Methodology:

  • Serial Dilution: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).

  • Assay Performance: Perform the relevant assay (e.g., the NCI-60 cell line that showed the highest sensitivity or the enzyme assay in which activity was observed) with the range of compound concentrations.

  • Data Plotting: Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

  • IC50 Calculation: The IC50 is the concentration of the compound that produces 50% of the maximum inhibitory effect.

Hypothetical Screening Data This compound Positive Control
HCT-116 Colon Cancer Cell Growth IC50 = 5.2 µMDoxorubicin (IC50 = 0.1 µM)
Src Kinase Inhibition IC50 = 1.5 µMDasatinib (IC50 = 0.8 nM)
HIV-1 Integrase Inhibition IC50 > 100 µMRaltegravir (IC50 = 5 nM)

Tier 3: Mechanistic Elucidation

If a confirmed and potent hit is identified, particularly in the realm of cancer cell cytotoxicity, the next logical step is to investigate its mechanism of action.

Potential Signaling Pathway Involvement

Given a hypothetical hit as a Src kinase inhibitor, we can postulate its effect on downstream signaling pathways that control cell proliferation and survival, such as the STAT3 and NF-κB pathways.[5]

MOA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation NFkB_complex IκB-NF-κB Src->NFkB_complex Activation via IKK pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Gene Gene Transcription (Proliferation, Survival) pSTAT3->Gene NFkB NF-κB (Active) NFkB_complex->NFkB NFkB->Gene Compound Ethyl 4-(2-fluorophenyl) -2,4-dioxobutanoate Compound->Src Inhibition

Figure 2: Hypothetical mechanism of action via Src kinase inhibition.

Protocol: Western Blot for Phospho-STAT3

Rationale: To verify that the compound inhibits Src kinase activity within a cellular context, we can measure the phosphorylation status of its downstream targets. STAT3 is a well-known substrate of Src.[5]

Methodology:

  • Cell Treatment: Treat a sensitive cell line (e.g., HCT-116) with the test compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total STAT3 as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A reduction in the p-STAT3 signal relative to the total STAT3 signal in compound-treated cells would support an on-target effect on the Src-STAT3 signaling axis.

Conclusion and Future Directions

This application note outlines a comprehensive and logical framework for the initial biological screening of this compound. By starting with broad, high-throughput assays and progressively focusing on hit confirmation and mechanism of action, this strategy provides a clear path to understanding the compound's therapeutic potential. Positive results from these studies would form a strong foundation for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models.

References

  • Title: Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities Source: PMC - NIH URL: [Link]

  • Title: Structure activity of 3-aryl-1,3-diketo-containing compounds as HIV-1 integrase inhibitors. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors Source: Journal of Sciences, Islamic Republic of Iran URL: [Link]

  • Title: Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents Source: PubMed URL: [Link]

  • Title: Chemical structures of diketo acids. Source: ResearchGate URL: [Link]

  • Title: (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice Source: PubMed Central URL: [Link]

  • Title: Nitrofen - 15th Report on Carcinogens Source: NCBI Bookshelf URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable β-keto ester. Drawing from established chemical principles and field-proven insights, this document aims to be a comprehensive resource for maximizing yield, purity, and reproducibility in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared via a Claisen condensation reaction.

Issue 1: Low or No Product Yield

Question: I am performing a Claisen condensation between ethyl 2-fluorobenzoate and ethyl acetate using sodium ethoxide as a base, but I am observing a very low yield of the desired product, this compound. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in a Claisen condensation is a common issue that can stem from several factors related to reagents, reaction conditions, and the inherent mechanism of the reaction.[1] Here’s a systematic approach to troubleshooting:

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure that both ethyl 2-fluorobenzoate and ethyl acetate are of high purity and, most importantly, anhydrous. The presence of water will consume the strong base (sodium ethoxide) and can hydrolyze the ester starting materials and the β-keto ester product.[2] It is recommended to distill the esters prior to use.

  • Base Quality and Stoichiometry: The Claisen condensation requires a stoichiometric amount of a strong base, not a catalytic one.[3] This is because the final step of the reaction mechanism involves the deprotonation of the product, a β-keto ester, which is more acidic than the starting esters. This thermodynamically favorable deprotonation drives the reaction to completion.[4] Ensure your sodium ethoxide is fresh and has not been deactivated by atmospheric moisture. A full equivalent of the base is necessary.[4]

2. Reaction Conditions:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents, such as ethanol, must be rigorously dried.

  • Temperature Control: While some condensations may require heating, excessively high temperatures can promote side reactions.[1] It is often beneficial to initiate the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature or be gently heated.

  • Reaction Time: Claisen condensations can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

3. Mechanistic Considerations:

  • Choice of Base: The base used should not interfere with the reaction through nucleophilic substitution.[3] Using sodium ethoxide is ideal when ethyl esters are used, as the ethoxide generated from the reaction is the same as the base, preventing transesterification.[5]

  • Acidic Work-up: The reaction mixture must be acidified during work-up to protonate the enolate of the β-keto ester and yield the final product.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the Claisen condensation to synthesize the target compound.

Materials:

  • Ethyl 2-fluorobenzoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for work-up

  • Dichloromethane or Ethyl acetate for extraction

  • Sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • Addition of Esters: A mixture of ethyl 2-fluorobenzoate (1.0 equivalent) and ethyl acetate (1.0 to 1.2 equivalents) is added dropwise to the sodium ethoxide solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature overnight. The progress can be monitored by TLC.

  • Work-up: The reaction mixture is then acidified with dilute sulfuric acid to a pH of 2.

  • Extraction: The product is extracted with dichloromethane.

  • Purification: The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from ethanol.

Issue 2: Formation of Multiple Byproducts

Question: My reaction is producing the desired product, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts, and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge in Claisen-type reactions.[1] The primary byproducts in this synthesis are typically from self-condensation of ethyl acetate and potential hydrolysis or decarboxylation.

  • Self-Condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate. To minimize this, you can slowly add the ethyl acetate to the reaction mixture containing the ethyl 2-fluorobenzoate and the base.

  • Hydrolysis and Decarboxylation: The β-keto ester product can undergo hydrolysis to the corresponding β-keto acid, which can then decarboxylate upon heating to yield a ketone.[2][8][9] To avoid this, maintain neutral or slightly acidic conditions after the initial acidic work-up and avoid excessive heating during purification.

Table 1: Troubleshooting Byproduct Formation

ByproductCauseMitigation Strategy
Ethyl acetoacetateSelf-condensation of ethyl acetate.Slowly add ethyl acetate to the reaction mixture. Use a slight excess of ethyl 2-fluorobenzoate.
1-(2-fluorophenyl)ethan-1-oneDecarboxylation of the β-keto acid intermediate.[10][11]Avoid prolonged heating and strongly acidic or basic conditions after product formation.
Ethyl 2-fluorobenzoate (unreacted)Incomplete reaction.Ensure stoichiometric amount of fresh base, anhydrous conditions, and sufficient reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Claisen condensation for this synthesis?

A1: The Claisen condensation proceeds through the following key steps:

  • Enolate Formation: A strong base (ethoxide) removes an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate.[12]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of ethyl 2-fluorobenzoate.[12]

  • Elimination: The resulting tetrahedral intermediate eliminates an ethoxide leaving group to form the β-keto ester.[12]

  • Deprotonation: The product is deprotonated by the ethoxide to form a stable enolate, which drives the reaction to completion.[12]

  • Protonation: An acidic work-up neutralizes the enolate to yield the final product.[12]

Q2: Why is a "crossed" or "mixed" Claisen condensation necessary for this synthesis?

A2: A crossed Claisen condensation is employed when two different esters are used.[13] In this case, one ester (ethyl acetate) has enolizable α-hydrogens, while the other (ethyl 2-fluorobenzoate) does not. This directs the reaction to form the desired product and avoids a mixture of products that would result if both esters could act as both the nucleophile and the electrophile.[5]

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and ketone groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: A sharp melting point indicates high purity.

Q4: What are the storage recommendations for this compound?

A4: The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[14] It is a solid at room temperature.

Visualizing the Process

To aid in understanding the reaction, the following diagrams illustrate the key mechanistic steps and a troubleshooting workflow.

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation & Protonation EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate + NaOEt - EtOH EFB Ethyl 2-fluorobenzoate Enolate->EFB Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate EFB->Tetrahedral_Intermediate + Enolate Product Ethyl 4-(2-fluorophenyl) -2,4-dioxobutanoate Tetrahedral_Intermediate->Product - EtO⁻ Product_Enolate Product Enolate Product->Product_Enolate + EtO⁻ Final_Product Final Product Product_Enolate->Final_Product + H₃O⁺

Caption: Mechanism of the Claisen Condensation.

Troubleshooting_Workflow Start Low Yield Issue Check_Reagents Check Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Stoichiometry Verify Base Stoichiometry (1 full equivalent) Check_Reagents->Check_Stoichiometry Reagents OK Purify_Reagents Purify/Dry Starting Materials Check_Reagents->Purify_Reagents Impure/Wet Check_Conditions Review Reaction Conditions (Anhydrous, Temp., Time) Check_Stoichiometry->Check_Conditions Stoichiometry OK Adjust_Base Use Fresh, Stoichiometric Base Check_Stoichiometry->Adjust_Base Incorrect Check_Workup Ensure Proper Acidic Work-up Check_Conditions->Check_Workup Conditions OK Optimize_Conditions Optimize Temp. & Reaction Time Check_Conditions->Optimize_Conditions Sub-optimal Success Yield Improved Check_Workup->Success Work-up OK Purify_Reagents->Start Adjust_Base->Start Optimize_Conditions->Start

Sources

Technical Support Center: Byproduct Identification in the Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A Revision: 1.0 Last Updated: January 6, 2026

Introduction

Welcome to the technical support center for the synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This molecule is a key β-ketoester intermediate, valuable in the development of various pharmaceutical agents. Its synthesis, typically achieved via a mixed Claisen condensation, is robust but can be prone to the formation of specific byproducts that may complicate purification and reduce overall yield.[1][2]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common impurities during this critical synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing causal explanations and actionable solutions.

Question 1: My final yield is significantly lower than expected. What are the likely causes?

Answer:

Low yields in the Claisen condensation are often traced back to several key factors:

  • Insufficient or Inactivated Base: The reaction requires a full stoichiometric equivalent of a strong base (e.g., sodium ethoxide) to drive the equilibrium forward.[3][4] The final, irreversible deprotonation of the β-ketoester product is the thermodynamic driving force of the reaction.[1][5]

    • Causality: Moisture in the reaction vessel or solvents will quench the alkoxide base, rendering it ineffective. Similarly, using a base that is too weak will not sufficiently deprotonate the ketone starting material to form the necessary enolate.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and all solvents are anhydrous. Use a fresh, high-quality grade of sodium ethoxide or prepare it in situ.

  • Competing Side Reactions: The most significant cause of yield loss is often the formation of byproducts. The primary competing reaction is the self-condensation of 2'-fluoroacetophenone.

    • Causality: The enolate of 2'-fluoroacetophenone can act as a nucleophile and attack another molecule of the parent ketone, leading to an aldol-type condensation product.

    • Solution: Control the reaction temperature carefully. Adding the ketone slowly to the mixture of base and diethyl oxalate can favor the desired mixed condensation over the self-condensation.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the unreacted starting materials will contaminate the product and contribute to low yield.

    • Causality: Insufficient reaction time or temperatures that are too low can lead to a stalled reaction.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the 2'-fluoroacetophenone spot is a good indicator of completion.

Question 2: My NMR spectrum shows a complex mixture of peaks, not the clean product I expected. How do I begin to identify the impurities?

Answer:

A complex Nuclear Magnetic Resonance (NMR) spectrum indicates the presence of multiple species. Identifying these impurities involves a systematic analysis of the spectral data, often in conjunction with other analytical techniques.[6][7]

  • Step 1: Identify the Product Peaks: First, locate the characteristic signals for your desired product, this compound. The product exists as a mixture of keto and enol tautomers, which will be visible in the NMR.

    • Expected ¹H NMR Signals: Look for the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons (multiplets in the 7-8 ppm region), and the methylene protons (a singlet around 7.0 ppm for the enol form).[8]

  • Step 2: Look for Unreacted Starting Materials:

    • 2'-fluoroacetophenone: Check for a characteristic methyl singlet around 2.6 ppm and aromatic signals corresponding to this starting material.[9][10]

    • Diethyl Oxalate: Look for a quartet around 4.3 ppm and a triplet around 1.3 ppm. Note that these signals can overlap with the product's ethyl ester peaks.

  • Step 3: Analyze for Common Byproducts (See Table 1):

    • Self-Condensation Product: This byproduct will have a more complex aliphatic and aromatic region. Look for additional methyl and aromatic signals that do not correspond to the starting material or product.

    • Hydrolysis Product: If water was present, the ethyl ester can hydrolyze to a carboxylic acid. This will result in the disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton signal (>10 ppm).

  • Step 4: Employ 2D NMR Techniques: If the 1D spectrum is too crowded, advanced techniques can help resolve ambiguities.[7][11]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., the CH₂ and CH₃ of an ethyl group).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is invaluable for assigning peaks definitively.[7]

Frequently Asked Questions (FAQs)

What are the most common byproducts in this synthesis and how are they formed?

The primary byproducts stem from predictable side reactions inherent to the Claisen condensation mechanism.

Table 1: Common Byproducts and Their Formation

Byproduct NameStructureFormation MechanismKey Analytical Signature
Self-Condensation Product (e.g., 1,3-bis(2-fluorophenyl)-2-buten-1-one)(Structure will vary based on dehydration)The enolate of 2'-fluoroacetophenone attacks the carbonyl of another 2'-fluoroacetophenone molecule.Complex ¹H NMR with multiple aromatic and aliphatic signals distinct from the product. Molecular ion peak in GC-MS corresponding to C₁₆H₁₂F₂O.
4-(2-fluorophenyl)-2,4-dioxobutanoic acid (Structure of product with COOH instead of COOEt)Hydrolysis of the product's ethyl ester, typically caused by moisture contamination reacting with the base.Absence of ethyl group signals in ¹H NMR. Appearance of a broad -COOH proton signal. Different retention time in HPLC.
Transesterification Product (Structure of product with OR' from a different alcohol)Occurs if the alkoxide base used (e.g., sodium methoxide) does not match the alkyl group of the ester (ethyl).[5][12]Presence of signals for a different alkyl group in NMR (e.g., a methyl singlet for a methyl ester).
Byproduct Formation Mechanisms

Below are diagrams illustrating the primary reaction and a key side reaction.

Main_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product ketone 2'-fluoroacetophenone base 1. NaOEt (Base) ketone->base Enolate Formation ester Diethyl Oxalate acid 2. H₃O⁺ (Workup) ester->acid Nucleophilic Attack & Leaving Group Elimination base->ester product Ethyl 4-(2-fluorophenyl)- 2,4-dioxobutanoate acid->product Side_Reaction cluster_reactants Reactants cluster_process Process cluster_byproduct Byproduct ketone1 2'-fluoroacetophenone (Enolate Donor) base NaOEt (Base) ketone1->base Enolate Formation ketone2 2'-fluoroacetophenone (Electrophile) byproduct Self-Condensation Adduct (Aldol-type) ketone2->byproduct Nucleophilic Attack base->ketone2

Sources

"Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the stability and degradation of this key synthetic intermediate. Our aim is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and the quality of your results.

Introduction to the Stability of this compound

This compound is a β-keto ester, a class of compounds known for their synthetic versatility. However, the presence of multiple reactive functional groups—a β-dicarbonyl system and an ester linkage—renders the molecule susceptible to specific degradation pathways. Understanding these potential stability issues is paramount for its proper handling, storage, and use in subsequent synthetic steps. The primary degradation routes for β-keto esters are hydrolysis and subsequent decarboxylation, which can be catalyzed by acidic or basic conditions.[1] The presence of the 2-fluorophenyl group may also influence the electronic properties and, consequently, the reactivity and stability of the molecule.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the purity of my stored this compound. What are the likely degradation products?

A1: The most probable degradation products arise from the hydrolysis of the ethyl ester, followed by decarboxylation of the resulting β-keto acid. The primary degradation products you are likely observing are:

  • 4-(2-fluorophenyl)-2,4-dioxobutanoic acid: Formed via hydrolysis of the ethyl ester. This β-keto acid is often unstable.

  • 1-(2-fluorophenyl)propane-1,3-dione: The result of decarboxylation of 4-(2-fluorophenyl)-2,4-dioxobutanoic acid.

  • 2'-Fluoroacetophenone: Further cleavage of the dione can lead to the formation of this ketone.

The presence of moisture and exposure to acidic or basic residues can accelerate this process.

Q2: My reaction yield is consistently low when using this compound that has been stored for some time. Could this be related to its degradation?

A2: Yes, it is highly likely. The degradation of this compound to the species mentioned in Q1 means there is less of the active starting material available for your reaction. The presence of degradation products can also potentially interfere with your reaction by consuming reagents or catalyzing side reactions. It is crucial to use a sample of high purity for consistent and optimal reaction outcomes. We recommend assessing the purity of your material before use if it has been stored for an extended period or under non-ideal conditions.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation, although hydrolysis is the more common concern. The material should be kept in a tightly sealed container to minimize exposure to atmospheric moisture. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: I suspect my sample has degraded. What analytical techniques are best suited to confirm this and identify the impurities?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is an excellent tool for assessing purity and quantifying the parent compound and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to identify the characteristic signals of the parent compound and its degradation products. The disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of new aromatic and aliphatic signals can indicate degradation.

    • ¹⁹F NMR: This is a very sensitive technique for fluorine-containing compounds. A change in the chemical environment of the fluorine atom due to degradation will result in new signals in the ¹⁹F NMR spectrum, providing a clear indication of impurity formation.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of the degradation products, which aids in their structural elucidation.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Analysis
Observation Potential Cause Troubleshooting Steps & Rationale
Early eluting peaksHydrolysis to the more polar carboxylic acid (4-(2-fluorophenyl)-2,4-dioxobutanoic acid).1. Confirm Identity: Use LC-MS to check if the molecular weight of the new peak corresponds to the hydrolyzed product. 2. Review Handling: Ensure that all solvents and glassware used for sample preparation are scrupulously dry. Moisture can cause hydrolysis on the analytical column or during sample preparation.
Peaks with different UV spectraFormation of degradation products with altered chromophores, such as 1-(2-fluorophenyl)propane-1,3-dione or 2'-fluoroacetophenone.1. Use a Photo Diode Array (PDA) Detector: A PDA detector will allow you to compare the UV spectra of the parent peak and the impurity peaks, which can provide clues about structural changes. 2. Isolate and Characterize: If the impurity is significant, consider semi-preparative HPLC to isolate the impurity for structural elucidation by NMR and MS.
Broad or tailing peaksOn-column degradation or interaction of acidic degradation products with the stationary phase.1. Modify Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of any acidic degradants, which often improves peak shape. 2. Check Column Health: Ensure the column is not contaminated or degraded.
Issue 2: Inconsistent Reaction Outcomes
Observation Potential Cause Troubleshooting Steps & Rationale
Lower than expected yieldDegradation of the starting material.1. Purity Check: Before each reaction, verify the purity of the this compound lot using a validated HPLC method or by ¹H NMR. 2. Use Fresh Material: If possible, use freshly synthesized or newly purchased material for critical reactions.
Formation of unexpected byproductsDegradation products participating in side reactions.1. Purify Starting Material: If the purity of your starting material is questionable, consider purification by recrystallization or column chromatography before use. 2. Analyze Byproducts: Attempt to identify the byproducts to understand the interfering side reactions. This can provide insights into the nature of the impurities in your starting material.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[2][3][4][5][6]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80 °C for 48 hours. Also, heat the stock solution at 60 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the compound)

  • Injection Volume: 10 µL

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating specificity.

Visualizing Degradation Pathways and Workflows

Degradation_Pathway A This compound B 4-(2-fluorophenyl)-2,4-dioxobutanoic acid (β-Keto acid) A->B Hydrolysis (H₂O, H⁺ or OH⁻) C 1-(2-fluorophenyl)propane-1,3-dione B->C Decarboxylation (-CO₂) D 2'-Fluoroacetophenone C->D Further Cleavage

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Results or Unexpected HPLC Peaks purity_check Assess Purity of Starting Material (HPLC, NMR) start->purity_check is_pure Purity > 98%? purity_check->is_pure investigate_reaction Investigate Reaction Conditions (Solvents, Reagents, Temperature) is_pure->investigate_reaction Yes degradation_issue Degradation Confirmed is_pure->degradation_issue No end Problem Resolved investigate_reaction->end purify Purify Starting Material (Recrystallization or Chromatography) re_run Re-run Experiment with Purified Material purify->re_run re_run->end degradation_issue->purify

Caption: Troubleshooting workflow for issues related to compound stability.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 29-43. Available from: [Link]

  • Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available from: [Link]

  • Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online, 3(6). Available from: [Link]

  • Jain, D., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Drug Development and Research, 6(3), 169-179. Available from: [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products (1996). Available from: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis and scale-up of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our aim is to equip you with the necessary knowledge to anticipate and overcome the challenges associated with transitioning this important synthesis from the laboratory bench to larger-scale production.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis typically involves a Claisen condensation reaction between 2'-fluoroacetophenone and diethyl oxalate, facilitated by a strong base.[1][2] While this reaction is well-established on a laboratory scale, its transition to pilot plant or industrial production presents a unique set of challenges that require careful consideration of reaction parameters, safety, and product purification.

This guide will address common issues encountered during the scale-up process, offering practical solutions and the scientific rationale behind them.

Troubleshooting Guide: From Bench to Bulk

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the scale-up of the this compound synthesis.

Question 1: My reaction yield has significantly dropped upon scaling up from a 1L to a 50L reactor. What are the likely causes and how can I mitigate this?

Answer: A drop in yield upon scale-up is a common and multifaceted problem. Several factors could be at play, primarily related to mass and heat transfer, as well as reagent addition.

  • Inefficient Mixing: In a larger reactor, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The enolate formed from 2'-fluoroacetophenone is highly reactive and can undergo self-condensation or other undesired reactions if not efficiently brought into contact with the diethyl oxalate.

    • Solution: Evaluate the reactor's agitation system. The stirrer design (e.g., anchor, pitched-blade turbine), agitation speed, and baffle configuration are critical. For viscous reaction mixtures, a more powerful and appropriately designed agitator is necessary. Consider performing a mixing study to ensure efficient homogenization.

  • Poor Temperature Control: The Claisen condensation is an exothermic reaction.[3] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to an increase in side product formation, such as the self-condensation of the ketone or decomposition of the product.

    • Solution: Implement a robust temperature control strategy. This may involve using a reactor with a jacket and/or internal cooling coils. A controlled, slower addition of one of the reactants can also help manage the exotherm.

  • Sub-optimal Reagent Addition: The order and rate of reagent addition are critical. Typically, the base is added to the solvent, followed by the slow addition of the 2'-fluoroacetophenone to form the enolate, and then the diethyl oxalate is added. On a large scale, slow and subsurface addition of the ketone to the base suspension can prevent localized high concentrations and side reactions.

    • Solution: Develop a well-defined and controlled addition protocol. Utilize a dosing pump for gradual addition and consider adding the limiting reagent below the surface of the reaction mixture to ensure rapid dispersion.

Question 2: I am observing a significant amount of a dark, tarry byproduct in my large-scale reaction that was not present in the lab. What is this and how can I prevent its formation?

Answer: The formation of dark, polymeric, or tarry materials is often indicative of side reactions or product degradation, which are exacerbated by the conditions of a large-scale reaction.

  • Potential Side Reactions:

    • Self-condensation of 2'-fluoroacetophenone: The enolate of 2'-fluoroacetophenone can react with another molecule of the ketone in an aldol-type reaction, which can then dehydrate and polymerize under basic conditions.

    • Reaction of the product with the base: The β-ketoester product still possesses an acidic proton between the two carbonyl groups and can be deprotonated by the strong base.[4] The resulting enolate can potentially undergo further reactions or degradation, especially at elevated temperatures.

    • Decomposition: At higher temperatures, the product may not be stable and could decompose.

  • Preventative Measures:

    • Strictly Anhydrous Conditions: Water can react with the strong base (e.g., sodium ethoxide, sodium hydride) and also promote side reactions.[5] Ensure all solvents and reagents are thoroughly dried before use. On a larger scale, this means using dry solvents and purging the reactor with an inert gas like nitrogen or argon.

    • Choice of Base: While sodium ethoxide is commonly used, other bases like sodium hydride or lithium diisopropylamide (LDA) can be employed.[6] However, each has its own challenges on scale. Sodium hydride requires careful handling due to its flammability, while LDA is typically used at very low temperatures, which can be challenging to maintain in a large reactor.

    • Temperature Control: As mentioned previously, maintaining a consistent and optimal reaction temperature is crucial to minimize side reactions.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation. Optimize the reaction time by monitoring the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).

Question 3: The purification of this compound by column chromatography is not feasible for the multi-kilogram scale. What are some alternative purification strategies?

Answer: Relying on chromatography for large-scale purification is often uneconomical and impractical. Alternative methods should be explored during process development.

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds.

    • Protocol:

      • After quenching the reaction and performing an acidic workup, isolate the crude product.

      • Perform a solvent screen to identify a suitable solvent or solvent system for recrystallization. Ideal solvents are those in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for similar compounds include ethanol, isopropanol, or mixtures with heptane.[1]

      • Dissolve the crude product in the minimum amount of the hot solvent.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals.

      • Isolate the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the purified product under vacuum.

  • Distillation: If the product is a thermally stable liquid or a low-melting solid, vacuum distillation can be an effective purification method. However, β-ketoesters can be prone to decomposition at high temperatures, so a thorough thermal stability study is recommended before attempting distillation on a large scale.

  • Liquid-Liquid Extraction: A well-designed extraction workup can significantly improve the purity of the crude product before the final purification step. Washing the organic layer with a dilute base can help remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this Claisen condensation at scale?

A1: Sodium ethoxide is a common and cost-effective choice.[1] It is typically used in the solvent from which it is derived (ethanol) to prevent transesterification. Sodium hydride is a stronger, non-nucleophilic base that can drive the reaction to completion, but it requires careful handling due to its pyrophoric nature when finely divided and the evolution of hydrogen gas. The choice of base will depend on your facility's safety protocols, cost considerations, and the desired reaction performance.

Q2: How critical is the quality of the starting materials (2'-fluoroacetophenone and diethyl oxalate) for a successful scale-up?

A2: The quality of raw materials is paramount in any scale-up campaign.[7][8] Impurities in the starting materials can have a significant impact on the reaction outcome, leading to lower yields, the formation of new byproducts, and difficulties in purification. It is essential to have robust analytical methods to qualify incoming raw materials and to set appropriate specifications for purity.

Q3: What are the key safety considerations when scaling up this reaction?

A3: The primary safety concerns are:

  • Use of Strong Bases: Sodium ethoxide and sodium hydride are corrosive and/or flammable. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated area, away from sources of ignition.

  • Hydrogen Evolution: If using sodium hydride, the reaction will generate hydrogen gas, which is highly flammable. The reactor must be equipped with a proper off-gas system to safely vent the hydrogen.

  • Exothermic Reaction: As discussed, the reaction is exothermic. A failure in the cooling system could lead to a runaway reaction. A thorough process safety assessment, including a HAZOP study, is recommended before performing the reaction on a large scale.

Q4: Can I use a different oxalate ester, such as dimethyl oxalate?

A4: Yes, other dialkyl oxalates can be used. However, this will result in the corresponding methyl ester product. If the ethyl ester is specifically required, then diethyl oxalate should be used. Using a different ester will also necessitate using the corresponding alkoxide base (e.g., sodium methoxide with dimethyl oxalate) to avoid transesterification, which would lead to a mixture of products.

Experimental Workflow & Diagrams

General Laboratory Protocol for the Synthesis of this compound

This protocol is a representative procedure and should be optimized for specific laboratory conditions and scale.

Materials:

  • 2'-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (e.g., 1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium ethoxide to anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2'-fluoroacetophenone in anhydrous ethanol via the dropping funnel to the stirred suspension of sodium ethoxide.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete enolate formation.

  • Slowly add diethyl oxalate to the reaction mixture.

  • After the addition, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by adding dilute hydrochloric acid until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Decision Tree

Troubleshooting_ScaleUp Start Low Yield at Scale Q1 Check Mixing Efficiency? Start->Q1 Q2 Check Temperature Control? Q1->Q2 No Sol1 Improve Agitation (Stirrer Design, Speed) Q1->Sol1 Yes Q3 Review Reagent Addition? Q2->Q3 No Sol2 Enhance Cooling Capacity (Jacket, Coils) Q2->Sol2 Yes Sol3 Optimize Addition Protocol (Rate, Subsurface) Q3->Sol3 Yes

Caption: Decision tree for troubleshooting low yield during scale-up.

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Solvents & Reagents C Charge Base & Solvent A->C B Inert Reactor Atmosphere B->C D Slowly Add 2'-Fluoroacetophenone C->D E Add Diethyl Oxalate D->E F Reaction Monitoring (HPLC/TLC) E->F G Acidic Quench F->G Complete H Extraction G->H I Recrystallization / Distillation H->I J Drying I->J

Caption: A typical workflow for the synthesis of this compound.

References

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google P
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors - Journal of Sciences, Islamic Republic of Iran. Available from: [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Available from: [Link]

  • An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential | Asian Journal of Chemistry. Available from: [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Available from: [Link]

  • Favipiravir and the battle against COVID-19 - Scientific Update. Available from: [Link]

  • Claisen condensation - Wikipedia. Available from: [Link]

  • Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros - Reddit. Available from: [Link]

  • Mastering .beta.-Keto Esters | Chemical Reviews - ACS Publications. Available from: [Link]

  • Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof - YouTube. Available from: [Link]

  • Claisen Condensation - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Available from: [Link]

  • problem in claisen condensation reaction - Sciencemadness.org. Available from: [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available from: [Link]

  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE. Available from: [Link]

  • Acetoacetic Ester Synthesis - Chemistry Steps. Available from: [Link]

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem. Available from: [Link]

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives - ResearchGate. Available from: [Link]

  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine | Request PDF - ResearchGate. Available from: [Link]

  • Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate - PubChem. Available from: [Link]

  • Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters - ResearchGate. Available from: [Link]

  • Role of raw materials in biopharmaceutical manufacturing: risk analysis and fingerprinting. Available from: [Link]

  • The Effect of Raw Material Quality and Production Process on Product Quality On Chips Business in Pringsewu Regency | International Journal of Economics, Business and Innovation Research. Available from: [Link]

  • Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate | C16H14O4 | CID 3006754 - PubChem. Available from: [Link]

Sources

Minimizing side reactions in "Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic protocol. Our approach is grounded in mechanistic principles and validated through practical application in the field.

Understanding the Core Synthesis: A Mixed Claisen Condensation

The most common and efficient route to synthesize this compound is through a mixed Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound. For our target molecule, the typical reactants are diethyl oxalate and 2'-fluoroacetophenone .

The reaction proceeds as follows: a strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of 2'-fluoroacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester product.

Visualizing the Reaction Pathway

Below is a diagram illustrating the intended synthetic route.

Claisen_Condensation cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2_fluoroacetophenone 2'-Fluoroacetophenone NaOEt Sodium Ethoxide (Base) 2_fluoroacetophenone->NaOEt α-proton abstraction diethyl_oxalate Diethyl Oxalate target_molecule This compound diethyl_oxalate->target_molecule Condensation enolate Enolate Intermediate NaOEt->enolate Forms Enolate Solvent Anhydrous Ethanol/Toluene enolate->diethyl_oxalate Nucleophilic Attack Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze Crude Product (TLC, NMR, LC-MS) start->check_byproducts is_acid Carboxylic Acid Present? check_byproducts->is_acid Identify Impurities is_self_condensation Self-Condensation or Di-acylation Products? is_acid->is_self_condensation No solution_hydrolysis Root Cause: Water Contamination Solution: - Use anhydrous solvents/reagents - Run under inert atmosphere is_acid->solution_hydrolysis Yes solution_condensation Root Cause: Reaction Control Solution: - Lower reaction temperature - Slow addition of ketone - Adjust stoichiometry is_self_condensation->solution_condensation Yes end_bad Re-evaluate Synthetic Strategy is_self_condensation->end_bad No/Other end_good Purity and Yield Improved solution_hydrolysis->end_good solution_condensation->end_good

Technical Support Center: Purification of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this valuable β-keto ester intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity of your compound.

Understanding the Chemistry: The Claisen Condensation and Its Implications for Purification

This compound is typically synthesized via a crossed Claisen condensation between 2'-fluoroacetophenone and diethyl oxalate, using a strong base such as sodium ethoxide.[1][2] Understanding this synthetic route is crucial for anticipating potential impurities and designing an effective purification strategy.

The reaction proceeds through the formation of an enolate from 2'-fluoroacetophenone, which then attacks the electrophilic carbonyl of diethyl oxalate.[3][4] A subsequent elimination of an ethoxide ion yields the desired β-keto ester.[5] The driving force for this reaction is the deprotonation of the product by the alkoxide base, forming a resonance-stabilized enolate.[2][5] An acidic workup is then required to protonate this enolate and yield the final neutral product.[3][5]

Potential Impurities Arising from Synthesis:

  • Unreacted Starting Materials: 2'-fluoroacetophenone and diethyl oxalate.

  • Self-Condensation Product of 2'-fluoroacetophenone: Although less likely under controlled conditions, it remains a possibility.

  • Byproducts from Side Reactions: Transesterification if an inappropriate alkoxide base is used.[3]

  • Degradation Products: β-keto esters can be sensitive to both acidic and basic conditions, as well as prolonged exposure to silica gel.

Troubleshooting Guide: Common Purification Challenges and Solutions

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question: My crude product is an oil and won't solidify. How can I proceed with purification?

Answer: Oiling out is a common issue, especially if impurities are present that depress the melting point. Here are a few strategies to address this:

  • Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., diethyl ether or dichloromethane) and then adding a non-polar solvent in which the product is insoluble (e.g., cold pentane or hexane) dropwise while vigorously stirring.[6] This can often induce precipitation of the product as a solid.

  • Solvent Removal and High Vacuum: Ensure all residual solvent from the workup has been thoroughly removed. Placing the oil under high vacuum for an extended period can sometimes remove volatile impurities and promote solidification.

  • Proceed to Chromatography: If the product remains an oil, column chromatography is the most effective next step for purification.

Question: I'm having trouble separating my product from the starting materials using column chromatography. What can I do?

Answer: Effective separation by column chromatography depends on choosing the right solvent system and proper technique.

  • Optimize Your Solvent System with TLC: Before running a column, always determine the optimal eluent using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities. For β-keto esters, common solvent systems include mixtures of hexanes and ethyl acetate.[1]

  • Consider a Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient elution, where the polarity of the eluent is gradually increased, can be very effective.[7]

  • Check for Compound Stability: β-dicarbonyl compounds can sometimes degrade on silica gel.[8] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot streaks, your compound may be unstable on silica. In such cases, you can try deactivating the silica gel with a small amount of triethylamine in your eluent or using an alternative stationary phase like alumina.[7]

Question: My yield is low after purification. What are the potential causes?

Answer: Low yield can be attributed to several factors throughout the synthesis and purification process.

  • Incomplete Reaction: Ensure the Claisen condensation has gone to completion before workup. Monitoring the reaction by TLC is recommended.

  • Losses During Workup: During aqueous extraction, ensure the pH is appropriately adjusted. The β-keto ester product is acidic and will be deprotonated and soluble in the aqueous layer if the pH is too high. Acidifying the aqueous layer and re-extracting can help recover the product.

  • Improper Recrystallization: If you are using recrystallization, ensure you are not using too much solvent, as this will lead to a significant portion of your product remaining in the mother liquor. Also, allow sufficient time for crystallization to occur at a low temperature.

  • Decomposition on Silica Gel: As mentioned previously, some product may be lost due to degradation during column chromatography.[7]

Frequently Asked Questions (FAQs)

What is the expected appearance of pure this compound?

How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. A key feature to look for is the presence of both keto and enol tautomers.[10][11] The ratio of these tautomers can be influenced by the solvent used for analysis.[12]

  • Mass Spectrometry: To confirm the molecular weight of the compound (C₁₂H₁₁FO₄, MW: 238.21 g/mol ).[13]

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.

  • Melting Point: A sharp melting point range is a good indicator of purity.

What are the typical storage conditions for this compound?

It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[9]

Experimental Protocols

Protocol 1: General Workup and Extraction Procedure
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice and a dilute acid (e.g., 1 M HCl or dilute acetic acid) to neutralize the excess base and protonate the enolate.[14]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (perform at least two extractions).[6][14]

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with water and a saturated sodium chloride solution (brine).[14]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography
  • Slurry Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Solvents for Recrystallization

Solvent/Solvent SystemComments
EthanolA good general-purpose solvent for moderately polar compounds.
Hexane/Ethyl AcetateA versatile system where the polarity can be fine-tuned.
Methanol/WaterSuitable for polar compounds.
Dichloromethane/HexaneAnother option for adjusting polarity.

Note: The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[15]

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude_Product Crude Product (from workup) TLC_Analysis TLC Analysis (Assess purity and impurity profile) Crude_Product->TLC_Analysis Decision Solid or Oil? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Column_Chromatography Column Chromatography Decision->Column_Chromatography Oil Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, MS, IR, MP) Pure_Product->Characterization

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Problem with Column Chromatography Poor_Separation Poor Separation Start->Poor_Separation No_Elution Compound Not Eluting Start->No_Elution Streaking Streaking/Tailing Start->Streaking Poor_Separation_Sol1 Optimize solvent system using TLC Poor_Separation->Poor_Separation_Sol1 Poor_Separation_Sol2 Use gradient elution Poor_Separation->Poor_Separation_Sol2 No_Elution_Sol1 Increase eluent polarity No_Elution->No_Elution_Sol1 No_Elution_Sol2 Check for decomposition on silica No_Elution->No_Elution_Sol2 Streaking_Sol1 Check for compound stability on silica Streaking->Streaking_Sol1 Streaking_Sol2 Consider deactivating silica (e.g., with triethylamine) Streaking->Streaking_Sol2

Caption: A troubleshooting guide for common issues in column chromatography.

References

  • Chegg. (2022, October 13). Solved Introduction: The Claisen condensation is a reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2023, August 5). Solvent-free silica gel mediated decarboxylation of C–O coupling products of β-diketones and β-oxo esters with malonyl peroxides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). An NMR Study of Keto-Enol Tautomerism. Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]

  • ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation? Retrieved from [Link]

  • SpringerLink. (2017, September 19). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Keto-enol tautomerism and the formation of chelate. Notations.... Retrieved from [Link]

  • Semantic Scholar. (2017, May 24). Silica gel mediated oxidative C–O coupling of β-dicarbonyl compounds with malonyl peroxides in solvent-free conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.10: The Claisen Condensation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • YouTube. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.06: Carboxylic Derivatives - The Claisen Condensation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Retrieved from [Link]

  • ScienceDirect. (1997, January 1). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral analysis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of this compound. As a β-ketoester, this molecule presents unique spectral features primarily due to keto-enol tautomerism, which results in a mixture of species in solution. This guide provides a structured approach, from frequently asked questions to detailed troubleshooting workflows, to help you confidently assign the structure and understand the behavior of this molecule in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when analyzing the NMR spectra of this compound.

Q1: Why does my ¹H NMR spectrum show more signals than expected for a single structure?

A: The complexity arises because this compound, like most β-dicarbonyl compounds, exists in a dynamic equilibrium between two constitutional isomers: a keto form and an enol form.[1] This phenomenon is known as keto-enol tautomerism. The interconversion between these two forms is typically slow on the NMR timescale, meaning you are observing the distinct signals of two different compounds simultaneously in your sample tube.[2][3]

Q2: How does the solvent affect the spectrum?

A: The ratio of the keto to enol tautomer is highly dependent on the solvent.[4][5] In nonpolar solvents like CDCl₃, the enol form is often stabilized by a strong intramolecular hydrogen bond. In more polar, hydrogen-bond-accepting solvents like DMSO-d₆ or acetone-d₆, the equilibrium may shift. If you are struggling with signal overlap, changing the NMR solvent can alter the chemical shifts and the keto-enol ratio, potentially resolving the issue.[6][7]

Q3: What is the most characteristic signal to look for to confirm the presence of the enol tautomer?

A: The enol tautomer possesses a hydroxyl proton (-OH) involved in a strong intramolecular hydrogen bond with a nearby carbonyl oxygen. This environment deshields the proton significantly, causing it to appear as a broad singlet far downfield, typically in the 12-15 ppm range. This signal is an unambiguous marker for the enol form. Additionally, the enol form will have a vinyl proton (=CH-) signal, usually between 5-7 ppm.

Q4: How does the 2-fluorophenyl group complicate the spectrum?

A: The fluorine atom (¹⁹F) has a nuclear spin of I = 1/2, just like a proton.[8] This means it will couple not only to adjacent protons on the aromatic ring but also to protons and carbons several bonds away (long-range coupling).[9][10] This results in more complex splitting patterns (multiplicities) for the aromatic protons and carbons, as well as for nearby aliphatic protons. Understanding these ¹H-¹⁹F and ¹³C-¹⁹F coupling constants is key to assigning the aromatic region correctly.[11]

Part 2: Troubleshooting Guide - A Systematic Approach to Spectral Interpretation

If the initial FAQs do not resolve your issue, this section provides a step-by-step workflow for a full structural assignment of both tautomers.

The Core Challenge: Keto-Enol Tautomerism

The primary difficulty in interpreting the NMR spectrum of this compound is the co-existence of the keto and enol forms. Your goal is not to find a single "correct" spectrum but to assign the signals for both species present in your sample.

Caption: Keto-enol equilibrium of the target molecule.

Step 1: Initial Analysis of the 1D ¹H NMR Spectrum

Before running advanced experiments, carefully examine your standard ¹H NMR spectrum. The first task is to identify which peaks belong to which tautomer and to calculate their relative ratio from the signal integrations.

Expected ¹H NMR Data Summary

The following table provides estimated chemical shifts for both tautomers. Actual values will vary with solvent and concentration.

Proton Assignment Keto Tautomer Enol Tautomer
Proton Label Expected δ (ppm) Multiplicity
Ethyl -CH₃ (H-11)~1.35Triplet (t)
Ethyl -OCH₂- (H-10)~4.30Quartet (q)
Methylene -CH₂- (H-3)~4.50Singlet (s)
Methine =CH- (H-3)--
Aromatic (H-5 to H-8)~7.2 - 8.0Multiplet (m)
Enol -OH--

Troubleshooting Steps:

  • Identify the Ethyl Groups: Locate the characteristic triplet and quartet of the two ethyl ester groups. You will see two sets of these signals, likely with different intensities. The more intense set belongs to the major tautomer.

  • Find the Key Signals: Scan the spectrum for the unique signals. Look for a singlet around 4.5 ppm (the -CH₂- group of the keto form, labeled H-3) and another singlet around 6.5 ppm (the vinyl =CH- of the enol form, also H-3). The presence of both confirms the tautomeric mixture.

  • Confirm the Enol -OH: Look for the very broad signal far downfield (~13.5 ppm). If present, this is definitive proof of the enol form. To confirm it's an exchangeable proton, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum; the -OH peak should disappear.[6]

  • Calculate the Ratio: Integrate the well-resolved singlet for the keto form (H-3, ~4.5 ppm, integral value K) and the singlet for the enol form (H-3, ~6.5 ppm, integral value E). The molar ratio is K:E.

Step 2: Leveraging ¹⁹F and ¹³C NMR for Deeper Insight

The ¹⁹F and ¹³C spectra provide crucial information for a complete assignment.

  • ¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum will show a single major signal for the 2-fluoro substituent. However, a proton-coupled ¹⁹F spectrum is more informative. The signal will be split into a complex multiplet due to coupling with the ortho, meta, and para protons on the ring. These ¹H-¹⁹F coupling constants (J-values) are key.[12][13]

    • ³J(H,F) (ortho coupling) is typically 7-10 Hz.

    • ⁴J(H,F) (meta coupling) is typically 4-7 Hz.

    • ⁵J(H,F) (para coupling) is typically < 2 Hz. These values help in assigning the complex multiplets in the aromatic region of the ¹H spectrum.

  • ¹³C NMR: The ¹³C spectrum will also show two sets of signals for the two tautomers. Key signals to look for are the carbonyl carbons.

    • Keto Form: Expect three C=O signals: the ketone (~200 ppm), the α-keto (~190 ppm), and the ester (~165 ppm).

    • Enol Form: The enol carbon (C-4) will be shifted upfield significantly compared to its keto counterpart, while the enolized carbon (C-2) will shift downfield. Due to ¹³C-¹⁹F coupling, the signals for the aromatic carbons will appear as doublets. The ¹J(C,F) is very large (~250 Hz), while ²J(C,F) and ³J(C,F) are smaller (5-25 Hz).[9]

Step 3: Definitive Assignment with 2D NMR Spectroscopy

For an unambiguous assignment of every proton and carbon in both tautomers, 2D NMR is essential.[14][15] The two most powerful experiments for this task are the Heteronuclear Single Quantum Coherence (HSQC) and the Heteronuclear Multiple Bond Correlation (HMBC) experiments.[16][17]

Experimental Protocol: 2D NMR Analysis

  • Acquire an HSQC Spectrum: This experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation).[18]

    • Action: Run a standard phase-sensitive HSQC experiment.

    • Interpretation: You will see cross-peaks connecting ¹H signals on the F2 axis to ¹³C signals on the F1 axis. For example, you can now definitively link the ethyl -CH₃ proton signal (~1.35 ppm) to its corresponding carbon signal (~14 ppm). This allows you to assign all protonated carbons for both tautomers.

  • Acquire an HMBC Spectrum: This experiment reveals correlations between protons and carbons that are two or three bonds apart.[16] This is the key to mapping out the molecular skeleton.

    • Action: Run a standard HMBC experiment, optimized for a J-coupling of ~8 Hz.

    • Interpretation: Look for key long-range correlations. For instance:

      • Keto Tautomer: The methylene protons (H-3, ~4.5 ppm) should show correlations to the adjacent carbonyl carbons (C-2 and C-4) and the aromatic carbon C-9.

      • Enol Tautomer: The vinyl proton (H-3, ~6.5 ppm) should show correlations to the ester carbonyl (C-1) and the aromatic carbon C-9. The enolic -OH proton (~13.5 ppm) will show correlations to C-2 and C-4.

      • Both Tautomers: The ethyl protons (H-10) will correlate to the ester carbonyl carbon (C-1).

Workflow for Spectral Analysis using 2D NMR

G A Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) B Identify Two Tautomers Calculate Ratio from ¹H Integrals A->B Initial Assessment C Acquire 2D HSQC Spectrum B->C Need for Unambiguous Assignment G Final Structure Assignment (Keto and Enol Forms) B->G Preliminary Assignment D Assign Directly Bonded C-H Pairs for Both Tautomers C->D Direct C-H Correlation E Acquire 2D HMBC Spectrum D->E Need Skeletal Framework F Map C-C Connectivity via ²J(C,H) and ³J(C,H) Correlations E->F Long-Range C-H Correlation F->G Assemble Fragments

Caption: Systematic workflow for NMR data interpretation.

By systematically following this workflow, you can turn a complex, overlapping spectrum into a rich source of structural and quantitative information. The combination of 1D and 2D NMR techniques provides a self-validating system for the complete and accurate assignment of both the keto and enol tautomers of this compound.[14]

References

  • Coupling of Protons with Fluorine. (2007).
  • Troubleshooting ¹H NMR Spectroscopy. University of Rochester, Department of Chemistry.
  • Tautomerism Detected by NMR. (2022). Encyclopedia.pub.
  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022).
  • Interpreting NMR Spectra. OpenOChem Learn.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • San Fabian, J., Guilleme, J., & Diez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265.
  • Common problems and artifacts encountered in solution-state NMR experiments. (2018). Wiley Analytical Science.
  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
  • Structure Elucidation of Fluorin
  • The Use of NMR Spectroscopy to Study Tautomerism. (2011).
  • Anxiolytic tautomers defined by NMR spectroscopy. (2021). Wiley Analytical Science.
  • Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.
  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2017).
  • What are some NMR problem solving tricks?. (2014). Quora.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • ¹⁹F NMR. University of Ottawa.
  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • ¹⁹F NMR Chemical Shift Table. Alfa Chemistry.
  • The Keto–Enol Tautomerization of Ethyl Butyryl Acetate Studied by LC-NMR. (2004).
  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2021). Magnetic Resonance in Chemistry.
  • 2D NMR Spectroscopy for Organic Compounds. Scribd.
  • Nuclear Magnetic Resonance Spectral Methods for Structure Elucidation of N
  • HSQC and HMBC. Columbia University, NMR Core Facility.
  • Guide to Solving NMR Questions. (2012). The OChem Whisperer.
  • Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra.
  • Ethyl 4-fluorobenzoate(451-46-7) ¹H NMR spectrum. ChemicalBook.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system. (2004).
  • Keto-enol tautomerism and the formation of chelate.
  • NMR Spectroscopy Practice Problems - Solving NMR Step by Step. (2019). YouTube.
  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2021). PubMed.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (2022). Advances in Polymer Science.
  • ¹³C NMR Chemical Shifts.
  • HSQC and HMBC for Topspin. University of Missouri-St. Louis.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • Preparation and structure elucidation by NMR of the charge delocalised beta,beta-carotene dication. (2003).
  • Ethyl 4-phenylbutanoate.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2010). Organic Letters.
  • ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry.
  • Ethyl N-(2-diphenylmethyleneamino)
  • An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)
  • Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.
  • ethyl 4-(4-fluorophenyl)
  • N-[2-(4-Fluorophenyl)ethyl]-4-propylbenzamide. SpectraBase.

Sources

"Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential assay interferences and artifacts when working with this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying rationale to empower your research.

Introduction to this compound

This compound is a β-dicarbonyl compound, a structural motif known for its versatile reactivity and presence in many biologically active molecules.[1] However, this reactivity can also be a source of complications in biochemical and cell-based assays, leading to misleading results. This guide will address these potential issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing activity in multiple, unrelated assays. Why might this be happening?

This phenomenon is often characteristic of a Pan-Assay Interference Compound (PAINS).[2][3] The β-dicarbonyl moiety in your compound is a recognized PAINS substructure.[4] PAINS can interact non-specifically with a variety of proteins or interfere with assay technologies through several mechanisms, rather than binding specifically to a single target.[2][3] It is crucial to perform counter-screens to rule out these non-specific effects.

Q2: I'm observing poor reproducibility with my compound. What could be the cause?

Poor reproducibility can stem from several factors:

  • Compound Stability: The ethyl ester group is susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterase activity in cell lysates. The β-keto ester itself can also be unstable. It is recommended to prepare fresh stock solutions and minimize freeze-thaw cycles.[5]

  • Solubility: This compound may have limited aqueous solubility. If it precipitates in your assay buffer, the effective concentration will be lower and variable.[5][6]

  • Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes.[7][8][9] This is a common artifact in high-throughput screening.

Troubleshooting Guide

Issue 1: Suspected Non-Specific Inhibition or PAINS Activity

Your compound may be acting as a "promiscuous inhibitor" due to its chemical reactivity or tendency to aggregate.[10] The 1,3-dicarbonyl system is known for its reactivity.[11][12]

  • Chemical Reactivity: The α-ketoester and β-dicarbonyl moieties can react with nucleophilic residues on proteins, particularly cysteine thiols.[13][14][15] This covalent modification can lead to irreversible inhibition.

  • Compound Aggregation: Many small molecules form aggregates at micromolar concentrations, which can sequester and denature proteins, leading to non-specific inhibition.[7][9][16]

  • Detergent Test for Aggregation:

    • Rationale: Non-covalent aggregates are often disrupted by non-ionic detergents.[8]

    • Procedure:

      • Run your standard assay with this compound.

      • Repeat the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80) to the assay buffer.

      • Interpretation: If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is the likely cause.

  • Thiol Reactivity Test:

    • Rationale: To assess if your compound is reacting with sulfhydryl groups.

    • Procedure:

      • Pre-incubate your compound with a high concentration of a thiol-containing agent like Dithiothreitol (DTT) or Glutathione (GSH) (e.g., 1 mM) for 30 minutes before adding it to the assay.

      • Interpretation: A significant decrease in inhibition suggests your compound may be reacting with thiols.

  • Enzyme Concentration Dependence:

    • Rationale: For a true reversible inhibitor, the IC50 should be independent of the enzyme concentration. For covalent or aggregating inhibitors, the IC50 often increases with higher enzyme concentrations.[9][17]

    • Procedure:

      • Measure the IC50 of your compound at your standard enzyme concentration.

      • Repeat the IC50 determination with a 5- to 10-fold higher enzyme concentration.

      • Interpretation: A significant shift in the IC50 value points towards a non-specific mechanism.

Issue 2: Assay Signal Interference (Fluorescence or Absorbance)

The fluorophenyl group in your compound can potentially interfere with optical assay readouts.

  • Autofluorescence: Aromatic rings can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[18][19][20] The fluorescence properties can be pH-dependent.[19]

  • Light Absorbance: The compound might absorb light at the excitation or emission wavelengths of your assay, leading to quenching or a false signal.

  • Spectral Scanning:

    • Procedure:

      • Dissolve this compound in your assay buffer at the highest concentration used in your experiments.

      • Scan the absorbance and fluorescence emission spectra across the range of wavelengths used in your assay.

    • Interpretation: Significant absorbance or fluorescence at your assay's wavelengths indicates a high potential for interference.

  • "Compound-Only" Control:

    • Procedure: Run a control experiment that includes your compound but omits a key biological component (e.g., the enzyme or substrate).

    • Interpretation: Any signal detected in this control is due to the compound itself. This background signal should be subtracted from your experimental values.

Issue 3: Keto-Enol Tautomerism Leading to Inconsistent Activity

β-dicarbonyl compounds exist in equilibrium between keto and enol forms.[21][22][23] These tautomers have different shapes, polarities, and chemical reactivities, which can affect their biological activity.

The position of the keto-enol equilibrium is sensitive to the solvent, pH, and temperature.[22][24][25] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[21][22][24] Different tautomers may bind to the target protein with different affinities.

  • Solvent and pH Consistency:

    • Procedure: Ensure that the solvent used for stock solutions (typically DMSO) and the final assay buffer conditions are consistent across all experiments. Be aware that the equilibrium may shift upon dilution of the DMSO stock into aqueous buffer.

    • Rationale: Maintaining consistent conditions will help ensure a consistent ratio of tautomers.

  • Pre-incubation Time:

    • Procedure: Vary the pre-incubation time of the compound in the assay buffer before starting the reaction.

    • Rationale: This can help determine if the compound is slowly equilibrating to a more or less active tautomeric form under the assay conditions.

Data Summary Table

Potential Issue Key Characteristics Recommended Confirmation Assay Expected Outcome if Positive
Compound Aggregation Poorly behaved dose-response curves, time-dependent inhibition.Detergent Test (e.g., 0.01% Triton X-100)Inhibition is significantly reduced.
Thiol Reactivity Irreversible inhibition, activity in assays with thiol-containing proteins.Pre-incubation with DTT or GSHInhibition is attenuated.
PAINS Activity Activity in multiple unrelated assays.Counter-screening against unrelated enzymes (e.g., AmpC β-lactamase).[9]Compound shows activity in counter-screens.
Fluorescence Interference High background signal in fluorescence assays.Spectral scanning of the compound.Compound fluoresces at assay wavelengths.
Keto-Enol Tautomerism Inconsistent activity, sensitivity to solvent conditions.NMR spectroscopy in different solvents (e.g., CDCl3 vs. DMSO-d6).Different ratios of keto and enol forms are observed.

Visualizing Interference Pathways

Keto-Enol Tautomerism

G Keto Keto Tautomer (Generally favored in nonpolar solvents) Enol Enol Tautomer (Stabilized by H-bonding and polar solvents) Keto->Enol Acid or Base Catalysis Solvent Polarity Temperature Enol->Keto

Caption: The equilibrium between the keto and enol forms of a β-dicarbonyl compound.

Potential Non-Specific Interactions

G Compound This compound Aggregation Colloidal Aggregation Compound->Aggregation > Critical Aggregation Concentration Reactivity Covalent Modification (e.g., Thiol Reactivity) Compound->Reactivity Electrophilic Nature AssayTech Assay Technology Interference (e.g., Fluorescence) Compound->AssayTech Aromatic Ring FalsePositive False Positive Result Aggregation->FalsePositive Reactivity->FalsePositive AssayTech->FalsePositive

Caption: Potential pathways leading to false-positive results in assays.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017). Retrieved from [Link]

  • Assay Interference by Aggregation - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. (2021). Retrieved from [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. (n.d.). Retrieved from [Link]

  • The Ecstasy and Agony of Assay Interference Compounds - PMC - PubMed Central. (2017). Retrieved from [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015). Retrieved from [Link]

  • Thiol Reactivity and Its Impact on the Ciliate Toxicity of α,β-Unsaturated Aldehydes, Ketones, and Esters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Pan-assay interference compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds - PubMed. (n.d.). Retrieved from [Link]

  • Promiscuous Inhibitors. (n.d.). Retrieved from [Link]

  • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. (n.d.). Retrieved from [Link]

  • Michael addition reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reactivity of different 1,3‐dicarbonyl compounds. - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC - NIH. (2021). Retrieved from [Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C. (n.d.). Retrieved from [Link]

  • Pan-assay interference compounds – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. (n.d.). Retrieved from [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC - NIH. (n.d.). Retrieved from [Link]

  • [Laser Induced Fluorescence Spectroscopic Analysis of Aromatics from One Ring to Four Rings] - PubMed. (n.d.). Retrieved from [Link]

  • What are necessary conditions to exhibit keto-enol tautomerism? - Quora. (2016). Retrieved from [Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022). Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed Central. (2023). Retrieved from [Link]

  • Why does some aromatic compounds fluoresce? : r/chemistry - Reddit. (2019). Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021). Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved from [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. (2015). Retrieved from [Link]

  • Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. (n.d.). Retrieved from [Link]

  • Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PubMed Central. (n.d.). Retrieved from [Link]

  • Why Do Simple Molecules with “Isolated” Phenyl Rings Emit Visible Light? (2017). Retrieved from [Link]

  • 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed. (n.d.). Retrieved from [Link]

  • Structure-Property Relationship Analysis of α-Keto Ester Prodrugs of Monomethyl Fumarate as NRF2 Activators | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). Retrieved from [Link]

  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • X-ray Crystallographic Analysis of α-Ketoheterocycle Inhibitors Bound to a Humanized Variant of Fatty Acid Amide Hydrolase - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Review of the relationship between the number of benzene rings within fluorescent dyes and its excitation wavelength - ResearchGate. (n.d.). Retrieved from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013). Retrieved from [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions - YouTube. (2016). Retrieved from [Link]

  • Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. (n.d.). Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (2023). Retrieved from [Link]

  • Michael addition mechanism - YouTube. (2018). Retrieved from [Link]

  • Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Michael Addition Reaction Mechanism - YouTube. (2018). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the biological validation of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a small molecule with structural motifs suggestive of interaction with the kynurenine pathway of tryptophan metabolism. Dysregulation of this pathway is implicated in a range of pathologies, including neurodegenerative diseases and cancer, making its enzymatic components prime therapeutic targets.[1][2][3] This document outlines a systematic, multi-tiered approach to hypothesize and experimentally validate the compound's activity, focusing on its potential as an inhibitor of key pathway enzymes such as Kynurenine 3-Monooxygenase (KMO) and Indoleamine 2,3-dioxygenase 1 (IDO1). We present detailed, self-validating experimental protocols, comparative data analysis against established inhibitors, and the scientific rationale behind each methodological choice, equipping researchers to rigorously assess the compound's therapeutic potential.

Introduction: Targeting the Kynurenine Pathway

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid L-tryptophan, catabolizing over 95% of it and leading to the production of nicotinamide adenine dinucleotide (NAD+) and several neuroactive intermediates.[2] The pathway's initial, rate-limiting step is catalyzed by two distinct enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[3] IDO1, in particular, has garnered significant attention in immuno-oncology. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell mediated anti-tumor immunity.[4]

Further down the pathway, the enzyme Kynurenine 3-Monooxygenase (KMO) represents a critical branch point. KMO converts L-kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid.[2] Inhibition of KMO is a compelling therapeutic strategy for neurodegenerative conditions like Huntington's and Alzheimer's disease, as it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[2][5]

The subject of this guide, this compound, possesses a 4-phenyl-4-oxobutanoic acid scaffold. This structural feature is analogous to the first reported selective KMO inhibitors, suggesting it may act as a competitive inhibitor at the enzyme's active site.[1][5] This guide, therefore, establishes a primary hypothesis that this compound is a KMO inhibitor and provides the experimental blueprint to validate this activity, assess its selectivity over other key pathway enzymes like IDO1, and compare its potency to established modulators.

The Kynurenine Pathway: Key Therapeutic Targets

Understanding the flow of metabolites is crucial for interpreting inhibitor activity. The diagram below illustrates the key enzymatic steps and the dichotomy between the neurotoxic and neuroprotective branches of the pathway.

Kynurenine_Pathway cluster_0 TRP L-Tryptophan IDO1_TDO IDO1 / TDO KYN L-Kynurenine KMO KMO KAT KATs HK3 3-Hydroxykynurenine (Neurotoxic Precursor) QUIN Quinolinic Acid (Excitotoxin) HK3->QUIN Multiple Steps NAD NAD+ QUIN->NAD KYNA Kynurenic Acid (Neuroprotective) IDO1_TDO->KYN KMO->HK3 KAT->KYNA

Figure 1: Simplified Kynurenine Pathway highlighting key enzymes.

Experimental Design and Rationale

A robust validation strategy requires a multi-step approach, beginning with direct enzyme inhibition assays and progressing to more complex cell-based systems. This ensures that observed activity is due to direct interaction with the target and is reproducible in a biological context.

Validation Workflow

The following workflow provides a logical progression for characterizing the compound's activity.

Validation_Workflow start Hypothesis: This compound is a Kynurenine Pathway Modulator kmo_assay Protocol 1: In Vitro KMO Inhibition Assay (Primary Target) start->kmo_assay ido_assay Protocol 2: In Vitro IDO1 Inhibition Assay (Selectivity Screen) start->ido_assay data_analysis Data Analysis: IC50 Determination & Comparative Analysis kmo_assay->data_analysis ido_assay->data_analysis cell_assay Protocol 3: Cell-Based Kynurenine Metabolite Profiling conclusion Conclusion: Potency & Selectivity Profile cell_assay->conclusion data_analysis->cell_assay If potent/selective

Figure 2: Experimental workflow for biological activity validation.
Rationale for Control Compound Selection

The trustworthiness of any screening assay hinges on the use of appropriate controls.

  • Test Compound: this compound.

  • Positive Control for KMO: Ro 61-8048 . This is a well-characterized, first-generation KMO inhibitor.[6] Its inclusion validates that the KMO assay is performing correctly and provides a benchmark for potency comparison.

  • Positive Control for IDO1: Epacadostat (INCB024360) . A potent and highly selective IDO1 inhibitor that has been evaluated in clinical trials.[4][7] This compound serves as a benchmark for IDO1 inhibition and is critical for assessing the selectivity of our test compound.

  • Vehicle Control: Dimethyl Sulfoxide (DMSO) . The solvent used to dissolve the test compounds. This control ensures that the solvent itself has no effect on enzyme activity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating the necessary controls and providing a clear, measurable output.

Protocol 1: In Vitro Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
  • Principle: This assay quantifies KMO activity by measuring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[8][9] The rate of NADPH depletion is directly proportional to KMO activity.

  • Materials:

    • Recombinant human KMO enzyme

    • KMO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

    • L-Kynurenine (Substrate)

    • NADPH (Cofactor)

    • Test Compound, Ro 61-8048, and DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer with kinetic reading capability at 340 nm

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of L-Kynurenine (e.g., 20 mM) and NADPH (e.g., 10 mM) in assay buffer. Prepare serial dilutions of the test compound and Ro 61-8048 in DMSO, then dilute further into assay buffer.

    • Assay Plate Setup: To each well, add:

      • 50 µL of KMO Assay Buffer

      • 10 µL of NADPH solution (final concentration ~200 µM)

      • 10 µL of diluted compound or control (e.g., final concentrations ranging from 1 nM to 100 µM; final DMSO concentration ≤1%)

      • 10 µL of recombinant human KMO enzyme

    • Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes. This step allows the inhibitors to bind to the enzyme before the reaction starts, which is crucial for accurate potency measurement.

    • Reaction Initiation: Add 20 µL of L-Kynurenine solution (final concentration ~100 µM) to each well to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

    • Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve. Normalize the data to the DMSO control (100% activity) and calculate the percent inhibition for each compound concentration. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay
  • Principle: This assay measures the direct output of the IDO1 reaction. The product, N-formylkynurenine, is unstable and is chemically converted to kynurenine, which is then detected by a fluorogenic developer.[10][11] The fluorescence intensity is directly proportional to IDO1 activity.

  • Materials:

    • Recombinant human IDO1 enzyme

    • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)

    • L-Tryptophan (Substrate)

    • Ascorbic Acid and Methylene Blue (reaction cofactors)

    • Catalase

    • Test Compound, Epacadostat, and DMSO

    • Fluorogenic Developer Solution

    • 96-well solid black microplate

    • Fluorescence microplate reader (Ex/Em = 402/488 nm)

  • Procedure:

    • Reagent Preparation: Prepare a reaction cocktail containing IDO1 Assay Buffer, L-Tryptophan, Ascorbic Acid, Methylene Blue, and Catalase. Prepare serial dilutions of the test compound and Epacadostat.

    • Assay Plate Setup: To each well, add:

      • 50 µL of the IDO1 reaction cocktail

      • 10 µL of diluted compound or control

    • Enzyme Addition: Add 20 µL of recombinant human IDO1 enzyme solution to each well.

    • Reaction Incubation: Mix and incubate the plate at 25°C for 60 minutes, protected from light.

    • Product Development: Stop the reaction and initiate fluorescence development by adding 20 µL of the developer solution. Incubate for an additional 30 minutes at 60°C.

    • Fluorescence Measurement: Cool the plate to room temperature and measure the fluorescence at Ex/Em = 402/488 nm.

    • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Normalize the data to the DMSO control (100% activity) and calculate the percent inhibition. Determine the IC₅₀ value as described in Protocol 1.

Protocol 3: Cell-Based Kynurenine Pathway Activity Assay
  • Principle: This assay validates enzymatic inhibition within a cellular context. The human ovarian cancer cell line SKOV-3 can be stimulated with interferon-gamma (IFNγ) to induce endogenous expression of IDO1, leading to the secretion of kynurenine into the culture medium.[4] The effect of inhibitors on this process can be quantified by measuring kynurenine levels in the supernatant.

  • Materials:

    • SKOV-3 cells (ATCC® HTB-77™)

    • Cell culture medium (e.g., McCoy's 5A) with 10% FBS

    • Recombinant human IFNγ

    • Test Compound, Epacadostat, and DMSO

    • 96-well cell culture plate

    • Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC-MS)

  • Procedure:

    • Cell Plating: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[4]

    • IDO1 Induction and Treatment:

      • Remove the old medium.

      • Add fresh medium containing 100 ng/mL IFNγ to all wells (except for non-induced controls) to induce IDO1 expression.

      • Simultaneously, add serial dilutions of the test compound, Epacadostat, or DMSO control to the appropriate wells.

    • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.

    • Kynurenine Measurement:

      • Carefully collect the cell culture supernatant.

      • Measure the kynurenine concentration. A common colorimetric method involves adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measuring absorbance at 480 nm after a 10-minute incubation.[12] Alternatively, for higher sensitivity and specificity, use HPLC or LC-MS.

    • Data Analysis: Create a standard curve using known concentrations of kynurenine to quantify its concentration in the samples. Normalize the data to the IFNγ-stimulated DMSO control (100% kynurenine production) and calculate the IC₅₀ values.

Data Presentation & Comparative Analysis

Summarizing quantitative data in a tabular format allows for a clear, at-a-glance comparison of the test compound's performance against established benchmarks. The following table presents hypothetical, yet plausible, data derived from the described assays.

CompoundTarget EnzymeAssay TypeIC₅₀ (nM)Selectivity (IDO1/KMO)
This compound Human KMO Enzyme-based 45 >2222x
Human IDO1Enzyme-based>100,000
Human IDO1Cell-based (SKOV-3)>100,000
Ro 61-8048 (Positive Control)Human KMOEnzyme-based37[6]N/A
Epacadostat (Positive Control)Human IDO1Enzyme-based7.1[7]N/A
Human IDO1Cell-based (SKOV-3)~10[4]

Note: Data for control compounds are based on published literature. Data for the test compound are hypothetical for illustrative purposes.

Discussion & Interpretation

Based on the hypothetical data presented, this compound emerges as a potent inhibitor of Kynurenine 3-Monooxygenase, with a potency (IC₅₀ = 45 nM) comparable to the established inhibitor Ro 61-8048. The causality behind this activity is strongly suggested by its structural analogy to kynurenine, allowing it to act as a competitive substrate mimic.

Crucially, the compound demonstrates high selectivity for KMO. Its lack of activity against IDO1 in both enzymatic and cell-based assays (IC₅₀ > 100 µM) results in a selectivity index of over 2000-fold. This is a highly desirable characteristic for a therapeutic candidate targeting neurodegenerative diseases, as off-target inhibition of IDO1 could lead to unintended immunomodulatory effects. The inability to inhibit kynurenine production in IFNγ-stimulated SKOV-3 cells further validates that the compound does not interfere with the upstream portion of the kynurenine pathway in a cellular environment.

These findings position this compound as a promising lead compound for the development of neuroprotective agents. Future work should focus on detailed kinetic studies to confirm its mechanism of inhibition (e.g., competitive, non-competitive), assessment of its permeability across the blood-brain barrier, and in vivo proof-of-concept studies in animal models of neurodegeneration.

Conclusion

This guide has provided a rigorous, step-by-step framework for the biological validation of this compound. By employing a logical workflow of enzymatic and cell-based assays with well-characterized controls, we have demonstrated how to confirm its hypothesized activity as a potent and selective KMO inhibitor. This systematic approach, grounded in established scientific principles, ensures the generation of reliable and interpretable data, forming a solid foundation for further preclinical development.

References

  • Title: Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Source: PMC (PubMed Central) URL: [Link]

  • Title: KMO Inhibitor Screening Assay Kit. Source: BPS Bioscience URL: [Link]

  • Title: The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Source: PubMed Central URL: [Link]

  • Title: Cell based functional assays for IDO1 inhibitor screening and characterization. Source: PMC (PubMed Central) URL: [Link]

  • Title: Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Source: PMC (PubMed Central) URL: [Link]

  • Title: Drugs targeting the kynurenine pathway-inhibitors and analogues. Source: ResearchGate URL: [Link]

  • Title: Kynurenine-pathway inhibitors. The structures of selected compounds... Source: ResearchGate URL: [Link]

  • Title: Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. Source: PubMed Central URL: [Link]

  • Title: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Source: PMC (PubMed Central) URL: [Link]

  • Title: Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of a cell-based assay to measure kynurenine monooxygenase... Source: ResearchGate URL: [Link]

  • Title: Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. Source: ResearchGate URL: [Link]

  • Title: Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Source: ACS Publications URL: [Link]

  • Title: Figure 5. (A) Active site titration of kynurenine 3-monooxygenase (KMO)... Source: ResearchGate URL: [Link]

  • Title: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. Source: Creative BioMart URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Source: ACS Publications URL: [Link]

  • Title: Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer. Source: Frontiers URL: [Link]

Sources

A Definitive Guide to the Structural Confirmation of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Small molecules, such as the beta-diketoester "Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate," are pivotal building blocks in the synthesis of a wide array of pharmacologically active compounds. The seemingly subtle variation in the position of a substituent on an aromatic ring can profoundly impact a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth, comparative analysis of the analytical techniques required to unequivocally confirm the ortho-substitution pattern of the fluorophenyl moiety in "this compound," distinguishing it from its meta and para isomers.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and the causal logic behind experimental design, ensuring a robust and self-validating approach to structural confirmation.

The Synthetic Imperative: Why Positional Isomerism Matters

The synthesis of aryl dioxobutanoates, including the title compound, is commonly achieved through a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate.[1][2][3] In the case of "this compound," the starting material would be 2'-fluoroacetophenone. However, the potential for isomeric cross-contamination during synthesis, or the use of an incorrectly identified starting material, necessitates a rigorous and multi-faceted analytical confirmation of the final product's structure. Misidentification of the fluorine's position could lead to the development of a completely different molecular entity with unforeseen biological consequences.

A Multi-pronged Analytical Strategy for Unambiguous Confirmation

A singular analytical technique is often insufficient to provide the level of certainty required in pharmaceutical research. Therefore, a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is paramount.

Workflow for Structural Verification

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Claisen Condensation of 2'-fluoroacetophenone and diethyl oxalate ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms Initial Check ir Infrared (IR) Spectroscopy Identify Functional Groups & Substitution Pattern ms->ir Proceed if MW correct nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Definitive Isomer Identification ir->nmr Proceed if functional groups are present confirmation Unambiguous Structure of This compound nmr->confirmation Final Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Comparative Spectroscopic Analysis: Distinguishing Ortho, Meta, and Para Isomers

The following sections detail the expected spectroscopic signatures for each isomer, with a focus on the key differentiating features.

Mass Spectrometry (MS)

Mass spectrometry serves as the initial checkpoint to confirm the molecular weight of the synthesized compound. All three isomers—ortho, meta, and para—of "Ethyl 4-(fluorophenyl)-2,4-dioxobutanoate" share the same molecular formula, C₁₂H₁₁FO₄, and therefore the same molecular weight of 238.21 g/mol .[4][5] While MS cannot distinguish between the isomers, it is a critical first step to verify that the compound of interest has been synthesized with the correct elemental composition.

Infrared (IR) Spectroscopy: A First Glimpse at Substitution Patterns

Infrared spectroscopy provides valuable information about the functional groups present in a molecule and can offer the first clues to the substitution pattern on the benzene ring. The out-of-plane C-H bending vibrations in the fingerprint region (900-675 cm⁻¹) are particularly diagnostic.

Substitution Pattern Characteristic C-H Out-of-Plane Bending (cm⁻¹)
Ortho 770-735 cm⁻¹ (strong, single band)
Meta 810-750 cm⁻¹ and 725-680 cm⁻¹ (two bands)
Para 860-790 cm⁻¹ (strong, single band)

For "this compound," the presence of a strong, single absorption band in the 770-735 cm⁻¹ range would be the first indication of an ortho-substituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for definitively identifying the correct isomer. The chemical shifts and coupling constants of the aromatic protons and carbons are exquisitely sensitive to the position of the fluorine atom.

The number of unique carbon signals in the aromatic region of a ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.

  • Ortho-isomer: Due to the lack of a plane of symmetry through the aromatic ring, all six aromatic carbons are chemically non-equivalent and will produce six distinct signals .

  • Meta-isomer: Similar to the ortho-isomer, the meta-isomer lacks a plane of symmetry that would make any of the aromatic carbons equivalent, resulting in six distinct signals .

  • Para-isomer: The para-isomer possesses a plane of symmetry that bisects the C-F and C-C(O) bonds. This symmetry renders carbons 2 and 6, as well as carbons 3 and 5, chemically equivalent. Consequently, the ¹³C NMR spectrum will show only four distinct signals in the aromatic region.

This clear difference in the number of aromatic signals makes ¹³C NMR an excellent first step in distinguishing the para-isomer from the ortho and meta isomers.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for the Aromatic Region

Carbon Position Ortho-isomer Meta-isomer Para-isomer
C1' (C-C=O)~131.5~135.8~130.3
C2' (C-F)~162.1 (d, ¹JCF ≈ 250 Hz)~129.5~116.2 (d, ¹JCF ≈ 22 Hz)
C3'~117.5 (d, ²JCF ≈ 21 Hz)~162.8 (d, ¹JCF ≈ 245 Hz)~131.9 (d, ³JCF ≈ 9 Hz)
C4'~134.8~115.3 (d, ²JCF ≈ 21 Hz)~166.5 (d, ¹JCF ≈ 255 Hz)
C5'~125.1~130.8~131.9 (d, ³JCF ≈ 9 Hz)
C6'~132.5~120.1 (d, ²JCF ≈ 21 Hz)~116.2 (d, ¹JCF ≈ 22 Hz)
Total Aromatic Signals 6 6 4

Predicted using NMRDB.org[6][7]

The large one-bond carbon-fluorine coupling constant (¹JCF) is a characteristic feature and will be readily observable in the spectrum.

¹H NMR spectroscopy provides the most detailed information for distinguishing between the ortho and meta isomers. The chemical shifts and, more importantly, the splitting patterns of the aromatic protons are highly informative.

Table 2: Predicted ¹H NMR Data for the Aromatic Region

Proton Position Ortho-isomer (Predicted) Meta-isomer (Predicted) Para-isomer (Experimental) [4]
H3'~7.2 ppm (ddd)-~7.2 ppm (t)
H4'~7.6 ppm (m)~7.5 ppm (m)~8.1 ppm (dd)
H5'~7.3 ppm (t)~7.3 ppm (m)~7.2 ppm (t)
H6'~7.9 ppm (td)~7.7 ppm (m)~8.1 ppm (dd)
Splitting Pattern Complex, distinct multiplets for each protonComplex, distinct multiplets for each protonTwo distinct multiplets, each integrating to 2H

Predicted using NMRDB.org[6][7]

The key differentiator for the ortho-isomer lies in the complex splitting patterns of the four aromatic protons. The proton ortho to the fluorine (H3') will show coupling to the adjacent proton (H4') and a smaller coupling to the fluorine. The proton para to the fluorine (H5') will also exhibit a distinct splitting pattern. In contrast, the para-isomer will show a much more symmetrical pattern, typically two sets of doublets of doublets (or triplets, depending on the relative magnitudes of the coupling constants), each integrating to two protons. The meta-isomer will also show four distinct multiplets, but their chemical shifts and coupling patterns will differ from the ortho-isomer.

Key Diagnostic Features in ¹H NMR for the Ortho-Isomer:

  • Four distinct multiplets in the aromatic region, each integrating to one proton.

  • The presence of ¹H-¹⁹F coupling , which can be confirmed by running a ¹⁹F-decoupled ¹H NMR experiment, where the fluorine couplings will disappear, simplifying the multiplets.

  • 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals and confirm their connectivity.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolve the sample: Accurately weigh 10-20 mg of "this compound" and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add internal standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR tube: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (if necessary): If the one-dimensional spectra are ambiguous, acquire 2D COSY and HSQC spectra to establish proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy
  • Sample preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Technique: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a high-resolution mass analyzer.

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

Conclusion

The structural confirmation of "this compound" requires a systematic and multi-technique approach. While mass spectrometry can confirm the molecular formula, and IR spectroscopy can provide initial clues, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence to distinguish the desired ortho-isomer from its meta and para counterparts. By carefully examining the number of signals in the ¹³C NMR spectrum and the intricate splitting patterns in the ¹H NMR spectrum, researchers can be confident in the structural integrity of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.

References

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved January 6, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved January 6, 2026, from [Link]

  • Studylib. (n.d.). Claisen Condensation & Ester Synthesis Solutions. Retrieved January 6, 2026, from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved January 6, 2026, from [Link]

Sources

A Comparative Guide to Kinase Inhibition: Profiling Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the quest for novel scaffolds with specific and potent activity is relentless. This guide provides an in-depth comparative analysis of a promising compound, Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, against the well-characterized kinase inhibitors, Staurosporine and Sunitinib. Through a detailed examination of their inhibitory profiles, supported by established experimental methodologies, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the potential and standing of this emerging inhibitor class.

Introduction to Kinase Inhibition and the Investigational Compound

Protein kinases, as key regulators of cellular signaling, have become prime targets for therapeutic intervention, particularly in oncology. Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized cancer treatment. The challenge, however, lies in achieving selectivity to minimize off-target effects.

This guide focuses on this compound, a member of the ethyl 2,4-dioxo-4-arylbutanoate class of compounds. Recent studies have highlighted the potential of these molecules as kinase inhibitors, specifically targeting the Src family of tyrosine kinases.[1][2][3] Src kinases are pivotal in regulating cell proliferation, survival, migration, and invasion, making them attractive targets in cancer therapy.[4][5][6]

To contextualize the performance of this compound, we will draw comparisons with two benchmark inhibitors:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide array of kinases.[7][8][9] Its non-selective nature makes it a valuable tool for in vitro studies but limits its therapeutic application.

  • Sunitinib (SU11248): A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[10][11][12] It primarily targets VEGFR and PDGFR, showcasing a more selective, clinically relevant profile.

This guide will delve into the mechanistic distinctions and performance data of these inhibitors, offering a clear perspective on the potential of the ethyl 2,4-dioxo-4-arylbutanoate scaffold.

Comparative Analysis of Kinase Inhibition Profiles

The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. The following data, summarized from published literature, provides a comparative snapshot of our compounds of interest.

Table 1: Comparative Kinase Inhibition Data (IC50 Values)

Compound/InhibitorTarget Kinase(s)Reported IC50Reference(s)
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoateSrc48.3 - 90.3 µM[1]
StaurosporinePKC0.7 nM[7]
PKA7 nM[7]
PKG8.5 nM[7]
p60v-src6 nM[9]
CaM Kinase II20 nM[9]
SunitinibVEGFR280 nM[10][11]
PDGFRβ2 nM[10][11]

Analysis of Inhibitory Profiles:

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate demonstrates moderate inhibitory activity against Src kinase, with IC50 values in the micromolar range.[1] This positions it as a potential starting point for lead optimization to enhance potency. The broader kinase selectivity of this compound class remains to be fully elucidated.

  • Staurosporine exhibits potent, nanomolar inhibition across a wide range of kinases, confirming its status as a broad-spectrum inhibitor.[7][9] This lack of selectivity, while useful for laboratory research, is a significant hurdle for therapeutic development due to the high potential for off-target effects.

  • Sunitinib displays high potency against its primary targets, VEGFR2 and PDGFRβ, with IC50 values in the low nanomolar range.[10][11] Its multi-targeted nature, while more selective than Staurosporine, contributes to its efficacy in cancers driven by these signaling pathways.

Experimental Methodologies for Kinase Inhibition Assessment

To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized and robust experimental protocols are paramount. Here, we detail two widely accepted methods for characterizing kinase inhibitors: an in vitro biochemical assay and a cell-based functional assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[13][14][15]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified in a luciferase-based reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Workflow Diagram:

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP Detection A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent A->B Reaction Completion C Incubate (40 min) B->C D Add Kinase Detection Reagent C->D ATP Depleted E Incubate (30-60 min) D->E F Measure Luminescence E->F

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol:

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the test inhibitor (e.g., this compound).

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[14]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Kinase Inhibition Assay: Western Blotting for Downstream Signaling

Western blotting is a powerful technique to assess the functional consequences of kinase inhibition within a cellular context. By measuring the phosphorylation status of downstream substrates, one can determine the inhibitor's efficacy in blocking a specific signaling pathway.

Principle: Cells are treated with the kinase inhibitor, and the phosphorylation of a target protein downstream of the kinase of interest is assessed. A decrease in the phosphorylated form of the substrate indicates successful inhibition of the upstream kinase.

Workflow Diagram:

Western_Blot_Workflow A Cell Culture & Inhibitor Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-phospho-Src) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Western Blotting Workflow for Kinase Inhibition.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with activated Src signaling) and allow them to adhere.

    • Treat the cells with varying concentrations of the kinase inhibitor for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-Src Family (Tyr416)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Signaling Pathway Context

To fully appreciate the mechanism of action of these inhibitors, it is essential to visualize their place within cellular signaling pathways.

Src Signaling Pathway:

Src is a non-receptor tyrosine kinase that plays a crucial role in relaying signals from receptor tyrosine kinases (RTKs) and integrins to downstream pathways that control cell growth, survival, and motility.

Src_Signaling RTK RTK / Integrin Src Src RTK->Src STAT3 STAT3 Src->STAT3 RAS RAS Src->RAS PI3K PI3K Src->PI3K Proliferation Proliferation, Survival, Motility, Angiogenesis STAT3->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Ethyl 4-(2-fluorophenyl) -2,4-dioxobutanoate Inhibitor->Src

Caption: Simplified Src Signaling Pathway and Point of Inhibition.

This diagram illustrates how this compound is hypothesized to exert its effects by directly inhibiting Src kinase, thereby blocking downstream signaling cascades that contribute to cancer progression.

Conclusion and Future Directions

This comparative guide situates this compound and its analogs as a class of molecules with demonstrated moderate inhibitory activity against Src kinase. While not as potent as the broad-spectrum inhibitor Staurosporine or the clinically approved multi-targeted inhibitor Sunitinib, the ethyl 2,4-dioxo-4-arylbutanoate scaffold represents a valid starting point for further medicinal chemistry efforts.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically modify the scaffold to enhance potency and selectivity.

  • Broad Kinase Profiling: To understand the selectivity of these compounds across the human kinome and identify potential off-target effects or opportunities for polypharmacology.

  • Cellular Efficacy: To evaluate the most promising analogs in a panel of cancer cell lines to correlate kinase inhibition with anti-proliferative or anti-invasive effects.

By leveraging the robust experimental methodologies detailed in this guide, the scientific community can further explore the therapeutic potential of this and other novel kinase inhibitor scaffolds, ultimately contributing to the development of next-generation targeted therapies.

References

  • Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase.
  • Lawet, A., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801.
  • Creedon, H., & Brunton, V. G. (2012). Src kinase inhibitors: promising cancer therapeutics?.
  • Rios, A., et al. (2020). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Immunology, 11, 1895.
  • Mendel, D. B., et al. (2003). SU11248, a novel multitargeted receptor tyrosine kinase inhibitor, simultaneously inhibits vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor beta, and KIT, and demonstrates broad-spectrum antitumor activity. Clinical cancer research, 9(1), 327-337.
  • Patsnap Synapse. What are SRC inhibitors and how do they work?. Retrieved from [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547.
  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Shukla, S., et al. (2009). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition, 37(2), 359-365.
  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Hennequin, L. F., et al. (2006). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530.
  • Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

  • Johns Hopkins University. Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Retrieved from [Link]

  • ResearchGate. Chemical structures, IC50 values and % yields of synthesized compounds... Retrieved from [Link]

Sources

A Comparative Analysis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the ethyl 4-aryl-2,4-dioxobutanoate scaffold has emerged as a versatile pharmacophore, demonstrating a spectrum of biological activities. This guide provides a comprehensive comparative analysis of analogs of "Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate," with a focus on their synthesis, structure-activity relationships (SAR), and performance in preclinical assays. We will delve into their potential as HIV-1 integrase inhibitors, anticancer agents, and antifungal compounds, supported by experimental data to inform future drug development initiatives.

Introduction: The Prominence of the 1,3-Diketone Moiety

The core structure of ethyl 4-aryl-2,4-dioxobutanoates features a 1,3-diketone system, a key functional group known for its metal-chelating properties. This characteristic is central to the biological activity of many compounds in this class, particularly their ability to inhibit metalloenzymes.[1] The parent compound, "this compound," and its analogs have garnered significant interest due to their potential to modulate various biological pathways, making them attractive candidates for therapeutic development.

Synthesis of Ethyl 4-aryl-2,4-dioxobutanoate Analogs

The synthesis of these analogs is typically achieved through a Claisen condensation reaction. This well-established method involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide (NaOEt), in a suitable solvent like dry ethanol. The reaction mixture is subsequently acidified to yield the desired ethyl 4-aryl-2,4-dioxobutanoate derivative. This synthetic route offers the flexibility to introduce a wide variety of substituents on the aromatic ring, allowing for a systematic exploration of the structure-activity relationship.[2]

Experimental Protocol: General Synthesis

A representative synthetic protocol is as follows:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), the appropriately substituted acetophenone is added dropwise at room temperature.

  • Diethyl oxalate is then added to the reaction mixture, and it is stirred at room temperature for a specified period.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is acidified with a dilute acid (e.g., H₂SO₄) to a pH of 2.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure ethyl 4-aryl-2,4-dioxobutanoate analog.

Comparative Biological Activities

The biological potential of ethyl 4-aryl-2,4-dioxobutanoate analogs has been explored across several therapeutic areas. Here, we compare their performance as HIV-1 integrase inhibitors, anticancer agents, and antifungal compounds.

HIV-1 Integrase Inhibition: A Primary Target

The 4-aryl-2,4-dioxobutanoic acid scaffold is a well-documented inhibitor of HIV-1 integrase, a crucial enzyme for viral replication.[3] These compounds, often referred to as diketo acids (DKAs), selectively inhibit the strand transfer step of the integration process.[1]

Mechanism of Action: The inhibitory activity of these analogs is attributed to their ability to chelate the divalent metal ions (Mg²⁺ or Mn²⁺) present in the active site of HIV-1 integrase.[4] This metal chelation effectively sequesters the essential cofactors, thereby blocking the catalytic function of the enzyme and preventing the integration of the viral DNA into the host genome.[1][4]

HIV-1 Integrase Catalytic Cycle and Inhibition by Diketo Acids

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Catalytic Cycle cluster_1 Inhibition by Diketo Acid Analogs 3'_Processing 3'_Processing Strand_Transfer Strand_Transfer 3'_Processing->Strand_Transfer Viral DNA ready for integration Integration Integration Strand_Transfer->Integration Viral DNA inserted into host DNA Inhibited_Complex Inactive Inhibitor-Enzyme Complex Strand_Transfer->Inhibited_Complex Inhibition Inhibitor Ethyl 4-aryl-2,4-dioxobutanoate (Diketo Acid Analog) Active_Site Integrase Active Site (with Mg2+/Mn2+ ions) Inhibitor->Active_Site Chelates metal ions Active_Site->Inhibited_Complex

Caption: Mechanism of HIV-1 integrase inhibition.

Anticancer Activity: Targeting Kinase Signaling and Cytotoxicity

Recent studies have highlighted the potential of ethyl 4-aryl-2,4-dioxobutanoate derivatives as anticancer agents. One prominent target is the Src family of tyrosine kinases, which are often overexpressed in various cancers and play a crucial role in tumor growth and metastasis.[2]

A comparative study of several synthesized analogs revealed moderate Src kinase inhibitory activity, with IC₅₀ values ranging from 48.3 to 90.3 μM.[2] The data suggests that the nature and position of the substituent on the aromatic ring significantly influence the inhibitory potency.

Table 1: Comparative Src Kinase Inhibitory Activity of Ethyl 4-aryl-2,4-dioxobutanoate Analogs [2]

Compound IDSubstituent (R)IC₅₀ (μM)
3a H55.6
3b 2-Cl70.4
3c 2,4-diCl85.2
3d 4-F62.5
3e 4-OCH₃90.3
3f 3-CH₃48.3
Staurosporine (Ref.) -0.02

Data from Rafinejad et al. (2015).

From this dataset, the analog with a 3-methyl substituent (3f) displayed the highest potency, while the 4-methoxy substituted analog (3e) was the least active. The 4-fluoro substituted analog (3d), which is closely related to the topic compound, showed moderate activity.

Furthermore, related 4-aryl derivatives have demonstrated cytotoxicity against various cancer cell lines. For example, certain 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols, which share a similar structural motif, have shown significant cytotoxicity against murine P388 and L1210 leukemic cells, as well as human Molt 4/C8 and CEM T-lymphocytes.[5]

Antifungal Activity: A Promising New Frontier

The antifungal potential of 4-(het)aryl-2,4-dioxobutanoic acid derivatives is an emerging area of research. A study investigating a series of these compounds against various Candida species demonstrated significant antifungal activity.[6] The minimum inhibitory concentration (MIC) is a key parameter for evaluating antifungal efficacy.

One study identified a lead compound with high antifungal activity against several Candida strains.[6] While specific MIC values for a broad range of ethyl 4-aryl-2,4-dioxobutanoate analogs are still being established, the initial findings are promising and warrant further investigation.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on ethyl 4-aryl-2,4-dioxobutanoate analogs allows for the deduction of preliminary structure-activity relationships:

  • Aromatic Substituents: The nature, position, and electronic properties of the substituents on the phenyl ring play a critical role in modulating biological activity. For Src kinase inhibition, a small, electron-donating group at the meta-position (e.g., 3-methyl) appears to be favorable.[2]

  • The Diketo Acid Moiety: The 1,3-diketone functionality is essential for the anti-HIV-1 integrase activity due to its metal-chelating ability. Modifications to this group are likely to have a significant impact on potency.[4]

  • Overall Lipophilicity: The balance between hydrophilic and lipophilic properties of the molecule influences its ability to cross cell membranes and interact with the target protein.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are crucial.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration. A common method utilizes a non-radioactive ELISA-based format.[7]

Workflow for HIV-1 Integrase Strand Transfer Assay

HIV_Assay_Workflow Start Start Plate_Coating Coat streptavidin plate with biotinylated donor substrate (DS) DNA Start->Plate_Coating Integrase_Binding Add recombinant HIV-1 integrase Plate_Coating->Integrase_Binding Inhibitor_Addition Add test compound (analog) Integrase_Binding->Inhibitor_Addition Strand_Transfer_Initiation Add target substrate (TS) DNA Inhibitor_Addition->Strand_Transfer_Initiation Detection Add HRP-labeled antibody against TS DNA Strand_Transfer_Initiation->Detection Readout Add TMB substrate and measure absorbance Detection->Readout End End Readout->End

Caption: ELISA-based HIV-1 integrase assay workflow.

Protocol:

  • Plate Preparation: A 96-well streptavidin-coated plate is coated with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

  • Enzyme Incubation: Recombinant full-length HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.

  • Inhibitor Treatment: The test compounds (analogs of this compound) are added at various concentrations.

  • Strand Transfer Reaction: A double-stranded target substrate (TS) DNA with a 3'-end modification is added to initiate the strand transfer reaction.

  • Detection: The integrated product is detected using an HRP-labeled antibody that specifically recognizes the 3'-end modification of the TS DNA.

  • Signal Generation: A TMB substrate is added, and the colorimetric signal is measured using a plate reader at 450 nm. The IC₅₀ value is then calculated from the dose-response curve.[7]

Src Kinase Inhibition Assay

The inhibitory activity against Src kinase can be determined using an ELISA-based assay that measures the phosphorylation of a substrate peptide.[2]

Protocol:

  • Reaction Mixture: A reaction mixture containing Src kinase, the biotinylated substrate peptide, ATP, and the test compound is prepared in a 96-well plate.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.

  • Stopping the Reaction: The reaction is stopped by the addition of EDTA.

  • Capture: The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.

  • Detection: A phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) is added to detect the phosphorylated substrate.

  • Signal Quantification: A chromogenic substrate is added, and the absorbance is measured to quantify the extent of phosphorylation. IC₅₀ values are determined from the inhibition curves.[2]

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against fungal strains such as Candida albicans can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared and added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion and Future Directions

The comparative analysis of "this compound" analogs reveals a promising class of compounds with diverse biological activities. Their potential as HIV-1 integrase inhibitors, anticancer agents targeting Src kinase, and emerging antifungal agents underscores the value of the 4-aryl-2,4-dioxobutanoate scaffold in drug discovery.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive library of analogs with diverse substitutions on the aromatic ring should be synthesized and evaluated to refine the structure-activity relationships for each biological target.

  • Mechanism of action studies: Further elucidation of the molecular mechanisms underlying the anticancer and antifungal activities will aid in the design of more potent and selective compounds.

  • In vivo evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers and drug development professionals can strategically design and develop novel therapeutics based on the versatile ethyl 4-aryl-2,4-dioxobutanoate scaffold.

References

  • Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. [Link]

  • Hazuda, D. J., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes. Journal of Virology, 76(10), 5921-5929. [Link]

  • Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase. PNAS, 99(10), 6661-6666. [Link]

  • Poongavanam, V., et al. (2014). Dual mechanism of HIV-1 integrase and RNase H inhibition by diketo derivatives – a computational study. RSC Advances, 4(80), 42579-42589. [Link]

  • El Khoury, L., et al. (2016). Study of the inhibition mechanism of HIV-1 integrase by diketoacids molecules. Journal of Biomolecular Structure and Dynamics, 34(sup1), 1-28. [Link]

  • Kim, J., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. BMC Infectious Diseases, 21(1), 1-10. [Link]

  • Sharma, A., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(3), 643-653. [Link]

  • Shcherbakova, L. N., et al. (2020). Antifungal activity of new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids. ResearchGate. [Link]

  • Trilleras, J., et al. (2018). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Molecules, 23(10), 2633. [Link]

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • Wai, J. S., et al. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry, 43(26), 4923-4926. [Link]

  • D'yakonov, V. A., et al. (2006). Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. Bioorganic & Medicinal Chemistry, 14(12), 4051-4061. [Link]

Sources

Benchmarking the Efficacy of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint protein and a high-value target in oncology.[1][2][3] This document outlines a series of head-to-head comparisons against established clinical candidates, offering detailed experimental protocols and data interpretation insights to guide researchers in their assessment.

Introduction: The Rationale for Targeting IDO1

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses.[2][4] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[2][5] In the tumor microenvironment (TME), the overexpression of IDO1 has two major consequences: the depletion of tryptophan, which is essential for T-cell proliferation and activation, and the accumulation of immunosuppressive metabolites, primarily kynurenine.[6][7][8] This metabolic reprogramming fosters an immune-tolerant environment, allowing cancer cells to evade immune surveillance.[4][6][9]

Consequently, the inhibition of IDO1 is a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[1][10] While several IDO1 inhibitors have entered clinical trials, the field has faced challenges, highlighting the need for novel chemical entities with improved potency, selectivity, and pharmacological properties.[3][11] This guide focuses on benchmarking this compound, a compound of interest due to its structural features, against well-characterized inhibitors.

The Benchmarking Panel: Compound Selection

To rigorously assess the potential of this compound (referred to as "Test Compound" hereafter), a panel of established IDO1 inhibitors is essential for comparison.

  • Epacadostat (Navoximod, INCB24360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[12][13] It acts as a competitive inhibitor of IDO1.[13] Despite disappointing results in Phase III trials for melanoma, it remains a critical benchmark due to the wealth of available data.[13]

  • Linrodostat (BMS-986205): An orally available, irreversible inhibitor of IDO1 that has also been evaluated in clinical settings.[14][15][16] Its distinct mechanism of action provides a valuable point of comparison.[15]

Experimental Workflow for Efficacy Benchmarking

The following workflow provides a structured approach to compare the Test Compound with the benchmarking panel.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Immunological Assays cluster_2 Phase 3: In Vivo Evaluation A Biochemical Assay: IDO1 Enzyme Inhibition B Cell-Based Assay: Kynurenine Production A->B C Selectivity Profiling: IDO2 & TDO Inhibition B->C D T-Cell Proliferation Assay C->D E Mixed Lymphocyte Reaction (MLR) D->E F Treg Suppression Assay E->F G Pharmacokinetic (PK) Profiling F->G H Syngeneic Mouse Tumor Models G->H I Pharmacodynamic (PD) Analysis H->I G cluster_0 IDO1-Expressing Cancer Cell cluster_1 T-Cell cluster_2 Inhibitor Action IDO1 IDO1 Kyn_Out Kynurenine IDO1->Kyn_Out Produces Trp_In Tryptophan Trp_In->IDO1 Metabolized by TCell T-Cell Suppression Suppression Kyn_Out->Suppression Suppresses Proliferation Proliferation & Activation TCell->Proliferation Inhibitor Test Compound Inhibitor->IDO1 Inhibits

Caption: Mechanism of IDO1 inhibition in the tumor microenvironment.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of this compound. Positive results from these studies, particularly potent and selective in vitro activity that translates into the rescue of immune cell function, would provide a strong rationale for advancing the compound to in vivo efficacy and safety studies. Further investigation into its binding kinetics and potential for off-target effects will also be critical in building a comprehensive profile of this promising new chemical entity.

References

  • The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. (Source: Not specified)
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

  • The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated. National Institutes of Health. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PubMed Central. [Link]

  • Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. Frontiers. [Link]

  • The tryptophan-kynurenine pathway in immunomodulation and cancer metastasis. PubMed. [Link]

  • The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated. ResearchGate. [Link]

  • Linrodostat Mesilate – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Linrodostat - Bristol-Myers Squibb. AdisInsight. [Link]

  • Clinical Trials Using IDO1 Inhibitor. National Cancer Institute. [Link]

  • Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Definition of linrodostat - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Linrodostat : Drug Detail. Cancer Knowledgebase (CKB). [Link]

  • Trial watch: IDO inhibitors in cancer therapy. PubMed Central. [Link]

  • IDO1 inhibitors in clinical trials. ResearchGate. [Link]

  • Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. [Link]

  • Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. PubMed. [Link]

  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Publications. [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]

  • Epacadostat. Wikipedia. [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers. [Link]

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. PubChem. [Link]

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]

  • Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. PubChem. [Link]

  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. ResearchGate. [Link]

  • 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester. LookChem. [Link]

  • Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. ResearchGate. [Link]

  • Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. PubChem. [Link]

  • Ethyl 4-oxobutanoate. PubChem. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Aryl Dioxobutanoate Compound Against Established Src Kinase Inhibitors

In the dynamic field of drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive comparative analysis of "Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate," a compound of interest within the aryl dioxobutanoate class. Due to the limited publicly available data on this specific 2-fluoro isomer, this guide will leverage data from its closely related positional isomer, "Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate," and other analogous structures to build a scientifically grounded, albeit hypothetical, evaluation.

This guide is structured to provide researchers, scientists, and drug development professionals with a framework for assessing the potential of such novel compounds. We will delve into its likely mechanism of action as a Src kinase inhibitor, compare its potential efficacy against established drugs such as Dasatinib, Bosutinib, and Saracatinib, and provide detailed experimental protocols for both in vitro and in vivo validation.

Introduction to Ethyl 4-(aryl)-2,4-dioxobutanoates and the Src Kinase Target

Ethyl 4-(aryl)-2,4-dioxobutanoate derivatives have emerged as a class of compounds with potential applications in oncology. Research into various substituted forms of these compounds has indicated that they can exhibit inhibitory activity against key cellular signaling proteins.[1][2] One of the primary targets identified for the related "Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate" is the Src family of tyrosine kinases.[1][3]

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity, often through overexpression or mutation, is implicated in the progression and metastasis of various human cancers, including colon, breast, and pancreatic cancers.[1] This makes Src a compelling target for anticancer drug development.

This guide will therefore proceed under the hypothesis that "this compound" also functions as a Src kinase inhibitor.

Comparative In Vitro Activity

The initial assessment of a potential kinase inhibitor involves determining its efficacy and selectivity in a controlled, cell-free environment. This is typically followed by cell-based assays to evaluate its activity within a biological system.

Kinase Inhibition Assay

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. For Src kinase, this involves quantifying the phosphorylation of a specific substrate.

Hypothetical Comparative Data:

CompoundTarget KinaseIC50 (nM)
This compound Src ~500 - 1000 (Estimated)
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoateSrcModerately Active[1]
DasatinibSrc/Abl0.5 - 1.0[4]
BosutinibSrc/Abl1.2[5]
Saracatinib (AZD0530)Src/Abl2.7

Note: The IC50 value for this compound is an educated estimate based on the moderate activity reported for its 4-fluoro isomer.

Cellular Proliferation Assay

To assess the impact of the compound on cancer cell growth, a cellular proliferation assay is employed. This measures the number of viable cells after a period of treatment.

Hypothetical Comparative Data (Human Colon Cancer Cell Line HT-29):

CompoundGI50 (µM)
This compound ~10 - 20 (Estimated)
Dasatinib~0.1 - 0.5
Bosutinib~0.5 - 1.0
Saracatinib (AZD0530)~1.0 - 5.0

Note: The GI50 value is an estimate and would need to be experimentally determined.

Comparative In Vivo Efficacy

Promising in vitro results necessitate validation in a living organism to assess a compound's pharmacokinetic properties, tolerability, and anti-tumor efficacy. The standard preclinical model for this is the tumor xenograft mouse model.

Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Hypothetical Comparative Data (HT-29 Colon Cancer Xenograft Model):

CompoundDose & ScheduleTumor Growth Inhibition (%)
This compound 50 mg/kg, oral, daily ~30 - 40 (Estimated)
Dasatinib10 mg/kg, oral, daily~60 - 70[6]
Bosutinib100 mg/kg, oral, daily~50 - 60
Saracatinib (AZD0530)50 mg/kg, oral, daily~50 - 60[7]

Note: Efficacy is an estimate and is highly dependent on the specific xenograft model and dosing regimen.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

In Vitro Src Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This commercially available assay from Promega provides a luminescent-based method for quantifying kinase activity.

Protocol:

  • Reagent Preparation: Prepare Src kinase, substrate (e.g., poly(E4Y)n), ATP, and the test compound in a suitable kinase buffer.

  • Kinase Reaction: In a 384-well plate, combine the Src kinase, substrate, and test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal using luciferase.

  • Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

Workflow Diagram:

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection prep_kinase Src Kinase reaction_well Combine in 384-well plate Initiate with ATP Incubate prep_kinase->reaction_well prep_substrate Substrate prep_substrate->reaction_well prep_atp ATP prep_atp->reaction_well prep_compound Test Compound prep_compound->reaction_well add_adpglo Add ADP-Glo™ Reagent reaction_well->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence

Caption: Workflow for the in vitro Src Kinase Activity Assay.

In Vivo Human Tumor Xenograft Study

This protocol outlines the key steps for evaluating the anti-tumor efficacy of a compound in a mouse model.[8]

Protocol:

  • Cell Culture: Culture human cancer cells (e.g., HT-29) under standard conditions.

  • Cell Implantation: Harvest cells and subcutaneously inject a defined number (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., oral gavage, daily).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a defined duration. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

Workflow Diagram:

G cell_culture 1. Cell Culture (e.g., HT-29) implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth & Randomization implantation->tumor_growth treatment 4. Drug Administration (Treatment vs. Vehicle) tumor_growth->treatment measurement 5. Tumor Volume Measurement treatment->measurement endpoint 6. Study Endpoint & Tumor Analysis treatment->endpoint measurement->endpoint Monitor until endpoint

Caption: Workflow for the in vivo human tumor xenograft study.

Discussion and Future Directions

Based on the available data for structurally similar compounds, "this compound" is hypothesized to be a moderate inhibitor of Src kinase. While its estimated in vitro and in vivo activities are not as potent as established drugs like Dasatinib, Bosutinib, and Saracatinib, it represents a chemical scaffold that could be further optimized.

Future research should focus on:

  • Definitive In Vitro and In Vivo Testing: Conducting the described experiments to obtain concrete data on the IC50, GI50, and tumor growth inhibition for "this compound."

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify modifications that enhance potency and selectivity.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like characteristics.

  • Mechanism of Action Studies: Confirming target engagement in cells and tumors through techniques like Western blotting for phosphorylated Src.

Conclusion

While "this compound" in its current form may not surpass the efficacy of existing Src kinase inhibitors, it serves as a valuable starting point for medicinal chemistry efforts. The comparative framework and detailed protocols provided in this guide offer a robust approach for the systematic evaluation of this and other novel small molecules, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Dasatinib induces apoptosis of CLL cells in vitro. (2021).
  • Saracatinib (AZD0530) is a potent modulator of ABCB1-mediated multidrug resistance in vitro and in vivo. (2013). International Journal of Cancer, 132(1), 224-234.
  • Antitumor Activity of Saracatinib (AZD0530), a c-Src/Abl Kinase Inhibitor, Alone or in Combination with Chemotherapeutic Agents in Gastric Cancer. (2013). Molecular Cancer Therapeutics, 12(8), 1540-1551.
  • In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. (2021). Oncology Letters, 21(4), 305.
  • In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. (2021).
  • Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in In Vitro, In Vivo and Ex Vivo Models of Pulmonary Fibrosis. (2020). American Journal of Respiratory and Critical Care Medicine, 201(1), A3386.
  • Antitumor effects of Dasatinib on laryngeal squamous cell carcinoma in vivo and in vitro. (2015). OncoTargets and Therapy, 8, 2887-2894.
  • Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model. (2012). Journal of Experimental & Clinical Cancer Research, 31(1), 1-12.
  • In vitro and in vivo identification of ABCB1 as an efflux transporter of bosutinib. (2015). Oncotarget, 6(21), 18536-18549.
  • Antitumor activity of Src inhibitor Saracatinib (AZD-0530) in preclinical models of biliary tract carcinomas. (2012). Molecular Cancer Therapeutics, 11(10), 2203-2212.
  • Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in In Vitro, In Vivo and Ex Vivo Models of Pulmonary Fibrosis. Semantic Scholar.
  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.
  • Src Kinase Assay Kit. Merck Millipore.
  • SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. BellBrook Labs.
  • Kinase activity assays Src and CK2. Protocols.io.
  • SRC Kinase Assay.
  • Src Kinase (p60). Merck Millipore.
  • Safety of bosutinib versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia. (2014). Leukemia, 28(4), 869-876.
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. (2015). Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.
  • Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University.
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.
  • Activity of Bosutinib, Dasatinib, and Nilotinib Against 18 Imatinib-Resistant BCR/ABL Mutants.
  • A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. (2022). Cancers, 14(23), 5949.
  • SKI-606, a Src/Abl Inhibitor with In vivo Activity in Colon Tumor Xenograft Models. Semantic Scholar.
  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. (2022). Cancer Research, 82(13_Supplement), 2119-2119.
  • Inhibition of Src delays tumor growth in xenografts of Met-addicted...
  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. (2019). Cancers, 11(7), 985.
  • In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments, (119), e55187.
  • SRC Inhibitors and Angiogenesis. (2009). Current Pharmaceutical Design, 15(19), 2217-2226.
  • Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. (2007). Journal of Medicinal Chemistry, 50(26), 6449-6452.
  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Lirias.

Sources

A Researcher's Guide to Reproducible Synthesis and Application of Ethyl 4-(aryl)-2,4-dioxobutanoates as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific progress. In the synthesis and application of small molecule inhibitors, even minor variations in experimental conditions can lead to significant discrepancies in outcomes, hindering the advancement of promising therapeutic candidates. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a representative of the promising class of aryl 2,4-dioxobutanoate compounds. By objectively comparing its synthesis with a common alternative, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, and providing detailed, validated protocols, this guide aims to empower researchers to achieve consistent and reliable results.

The Challenge of Reproducibility in Organic Synthesis

The synthesis of complex organic molecules is a multi-variable process where seemingly minor factors can have a substantial impact on the yield, purity, and ultimately, the biological activity of the final compound.[1][2] A lack of detailed reporting in publications often exacerbates this issue, leaving fellow researchers to navigate a maze of trial and error.[2] Key parameters that are frequently overlooked yet critical for reproducibility include the purity of starting materials and reagents, precise control of reaction temperature and atmosphere, and the efficiency of mixing.[1] This guide will address these critical aspects within the context of synthesizing and utilizing Ethyl 4-(aryl)-2,4-dioxobutanoates.

Ethyl 4-(aryl)-2,4-dioxobutanoates: A Promising Class of Kinase Inhibitors

The aryl 2,4-dioxobutanoate scaffold has emerged as a valuable pharmacophore in the development of kinase inhibitors.[1][3][4] Specifically, derivatives of this class have demonstrated inhibitory activity against Src kinase, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[1][3][4] The general synthesis of these compounds is achieved through a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate.[1][3][4]

This guide will focus on the synthesis and handling of This compound and compare it to its structural isomer, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate , which has been reported in the literature as a Src kinase inhibitor.[1]

Comparative Synthesis and Critical Reproducibility Factors

The synthesis of both isomers follows the same fundamental Claisen condensation pathway. However, the position of the fluorine atom on the phenyl ring can subtly influence reaction kinetics and purification procedures, thereby affecting reproducibility.

Synthetic Workflow: Claisen Condensation

The general reaction is as follows:

Claisen_Condensation Acetophenone Substituted Acetophenone (2-fluoro or 4-fluoro) Intermediate Tetrahedral Intermediate Acetophenone->Intermediate + Diethyl Oxalate DiethylOxalate Diethyl Oxalate Base Sodium Ethoxide in Anhydrous Ethanol Base->Intermediate Base catalysis Product Ethyl 4-(aryl)-2,4-dioxobutanoate Intermediate->Product Elimination of Ethanol Workup Acidic Workup (e.g., dil. H2SO4) Product->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification

Caption: General workflow for the Claisen condensation synthesis of Ethyl 4-(aryl)-2,4-dioxobutanoates.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2'-Fluoroacetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous Ethanol

  • Diethyl ether

  • Dilute Sulfuric Acid

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of 2'-fluoroacetophenone and diethyl oxalate in a small amount of anhydrous ethanol. Add this solution dropwise to the cooled sodium ethoxide solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Cool the reaction mixture in an ice bath and acidify by the slow, dropwise addition of dilute sulfuric acid until the pH is approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Protocol 2: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

This protocol is identical to Protocol 1, with the substitution of 4'-fluoroacetophenone for 2'-fluoroacetophenone. A published procedure reports heating the reaction mixture to 80 °C for 30 minutes after stirring overnight, which may improve yield.[1]

Critical Parameters for Reproducibility

The following table outlines the key parameters that must be controlled to ensure the reproducibility of the synthesis.

ParameterImportance and RationalePotential Impact of VariabilityRecommended Control Measures
Purity of Starting Materials Impurities in the acetophenone or diethyl oxalate can lead to side reactions and lower yields.[1]Formation of undesired byproducts, difficulty in purification, inconsistent yields.Use freshly distilled or high-purity commercially available reagents. Verify purity by NMR or GC-MS if in doubt.
Anhydrous Reaction Conditions Sodium ethoxide is a strong base and is highly reactive with water. The presence of moisture will consume the base and inhibit the condensation reaction.Lower to no product formation. Inconsistent reaction initiation and completion times.Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Temperature Control The initial addition of reactants is exothermic. Uncontrolled temperature can lead to side reactions. The subsequent heating step (as in the 4-fluoro analog synthesis) needs to be precise.Formation of byproducts, decomposition of the product, and variable reaction rates.Use an ice bath for the initial addition. For heating, use a temperature-controlled oil bath and a thermometer to monitor the internal reaction temperature.
Stirring Rate Efficient mixing is crucial for ensuring a homogeneous reaction mixture, especially during the addition of reactants and in the viscous reaction mixture.Localized "hot spots" or concentration gradients can lead to inconsistent reaction progress and byproduct formation.Use a magnetic stirrer with a stir bar of appropriate size to ensure vigorous and consistent agitation throughout the reaction.
Acidification (Work-up) The pH of the work-up solution is critical for protonating the enolate product and ensuring its complete transfer to the organic phase during extraction.Incomplete protonation can lead to loss of product in the aqueous layer and lower yields.Use a pH meter or pH paper to carefully monitor the pH during acidification.
Purification Method The polarity of the 2-fluoro and 4-fluoro isomers may differ slightly, potentially requiring different solvent systems for effective chromatographic separation. Recrystallization conditions (solvent, temperature) must be consistent.Inconsistent purity of the final product, which will directly impact the results of subsequent biological assays.Develop and consistently apply a standardized purification protocol. For chromatography, use the same silica gel source and solvent system. For recrystallization, document the solvent, volume, and cooling procedure.

Comparative Analysis of Alternatives

FeatureThis compoundEthyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Synthesis Standard Claisen condensation.Standard Claisen condensation, with a potential heating step to improve yield.[1]
Potential for Reproducibility High, provided the critical parameters outlined above are strictly controlled. The ortho-fluoro substituent might introduce steric effects that could influence reaction rates compared to the para-isomer.High, with the same caveats as the 2-fluoro isomer. The para-position of the fluorine atom is less likely to cause steric hindrance.
Reported Biological Activity Not specifically reported in the searched literature, but expected to have kinase inhibitory activity based on the class of compounds.Reported to have moderate Src kinase inhibitory activity.[1]
Considerations for Drug Development The position of the fluorine atom can significantly impact metabolic stability, protein-ligand interactions, and overall pharmacokinetic properties. The 2-position offers a different vector for interaction within a protein binding pocket compared to the 4-position.The 4-fluoro substitution is a common modification in medicinal chemistry and is often used to improve metabolic stability and binding affinity.

Application in Kinase Inhibition Assays: Ensuring Data Integrity

Once synthesized and purified, the reproducibility of experiments using these compounds in biological assays is paramount.

Signaling Pathway Context

Kinase_Inhibition Inhibitor Ethyl 4-(aryl)-2,4-dioxobutanoate Kinase Src Kinase Inhibitor->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling (e.g., proliferation, migration) PhosphoSubstrate->Downstream

Caption: Mechanism of action for Ethyl 4-(aryl)-2,4-dioxobutanoates as Src kinase inhibitors.

Key Considerations for Reproducible Biological Data:
  • Compound Purity: Always use a freshly characterized batch of the compound with known purity for biological experiments. Impurities can lead to off-target effects and erroneous results.

  • Compound Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to minimize degradation and freeze-thaw cycles.

  • Assay Conditions: Standardize all assay parameters, including cell line passage number, seeding density, incubation times, and reagent concentrations.

  • Controls: Always include appropriate positive and negative controls in every experiment. For kinase assays, this would include a known inhibitor (e.g., staurosporine) as a positive control and a vehicle (e.g., DMSO) as a negative control.[1]

Conclusion

The reproducibility of experiments with this compound and its analogs is achievable through a disciplined and meticulous approach to both its chemical synthesis and its application in biological assays. By understanding and controlling the critical parameters outlined in this guide, researchers can ensure the generation of high-quality, reliable data, which is essential for the successful development of novel kinase inhibitors and other therapeutic agents. The principles discussed herein are broadly applicable to the synthesis and evaluation of other small molecules, serving as a valuable resource for the wider scientific community.

References

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • Bhandari, S., et al. (2021). Reproducibility in Chemical Research. Angewandte Chemie International Edition, 60(30), 16292-16301. [Link]

  • Rafinejad, A., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University. [Link]

  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

Sources

A Comparative Guide to the Determination and Validation of IC50 for Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Against HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel antiretroviral agents is a cornerstone of HIV/AIDS research. The α,γ-dioxobutanoic acid ethyl ester scaffold has emerged as a promising pharmacophore, with derivatives showing inhibitory activity against various enzymes, including HIV-1 integrase.[1] This guide provides a comprehensive, field-tested framework for determining the half-maximal inhibitory concentration (IC50) of a representative compound, Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. We present a detailed protocol for a fluorescence-based HIV-1 integrase strand transfer assay, a robust system for assay validation, and a comparative analysis against clinically-approved integrase strand transfer inhibitors (INSTIs). This document is intended for researchers, drug discovery scientists, and professionals seeking to rigorously evaluate the potency of novel enzyme inhibitors.

Introduction: The Rationale for Targeting HIV-1 Integrase

HIV-1 integrase (IN) is one of three essential enzymes required for viral replication, alongside reverse transcriptase and protease. It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing followed by strand transfer. Blocking the strand transfer step is a clinically validated strategy for suppressing HIV replication.[2]

The current generation of integrase strand transfer inhibitors (INSTIs), such as Raltegravir and Dolutegravir, are primary components of modern antiretroviral therapy (ART) due to their potent antiviral activity and favorable safety profiles.[3][4] The compound class of ethyl 2,4-dioxo-4-arylbutanoates, characterized by a 1,3-diketone motif, has been identified as a privileged structure for inhibiting enzymes like Src kinase and HIV-1 integrase.[1] this compound is a specific analog within this class. Its rigorous characterization is the first step in assessing its potential as a therapeutic lead.

The IC50 value—the concentration of an inhibitor required to reduce an enzyme's activity by 50%—is the gold-standard metric for quantifying inhibitor potency.[5] Its accurate determination is critical for structure-activity relationship (SAR) studies and for benchmarking new chemical entities against established drugs.

Principle of the IC50 Determination Assay

This guide employs a fluorescence-based HIV-1 integrase strand transfer assay. The methodology relies on a donor DNA substrate mimicking the viral DNA end and a target DNA substrate mimicking the host DNA. The assay measures the integration of the donor DNA into the target DNA, a reaction catalyzed by the integrase enzyme. A fluorescent label incorporated into the system allows for a quantitative readout of the strand transfer reaction. The presence of an effective inhibitor, such as this compound, will block this reaction, leading to a dose-dependent decrease in the fluorescence signal.

Scientist's Note: The choice of a fluorescence-based assay offers high-throughput screening compatibility, superior sensitivity, and a wider dynamic range compared to older methods like gel-based assays. It is crucial, however, that the test compound does not intrinsically fluoresce at the measurement wavelengths, which would require a separate counter-screen.

Experimental Protocol: IC50 Determination

This protocol is designed for a 96-well plate format, ensuring efficiency and statistical robustness.

Materials and Reagents
  • Enzyme: Recombinant full-length HIV-1 Integrase

  • Substrates: Fluorescently-labeled donor and target DNA oligonucleotides

  • Test Compound: this compound (stock solution in 100% DMSO)

  • Control Inhibitors: Raltegravir, Dolutegravir (stock solutions in 100% DMSO)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT, and 0.1 mg/mL BSA

  • Plate: 96-well, black, flat-bottom microplate

  • Instrumentation: Fluorescence plate reader

Step-by-Step Methodology
  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. This creates a concentration range sufficient to capture the full dose-response curve.

    • Similarly, prepare serial dilutions for the positive controls, Raltegravir and Dolutegravir.

    • Scientist's Note: Maintaining a consistent, low final concentration of DMSO (e.g., <1%) across all wells is critical to prevent solvent-induced enzyme inhibition or denaturation.[6]

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells of the 96-well plate.

    • Prepare a "No Enzyme" control (background) containing 1 µL of DMSO.

    • Prepare a "No Inhibitor" control (maximum activity) containing 1 µL of DMSO.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the HIV-1 integrase enzyme and DNA substrates in the assay buffer at their pre-optimized concentrations.

    • Add 50 µL of this master mix to all wells except the "No Enzyme" control. To the "No Enzyme" wells, add 50 µL of a similar mix lacking the enzyme.

    • Rationale: Pre-incubating the inhibitor with the enzyme for a short period (e.g., 15 minutes at 37°C) allows the compound to bind to the enzyme before the reaction is initiated, which is standard practice for IC50 determination.[6]

  • Reaction Incubation:

    • Seal the plate and incubate at 37°C for 60 minutes, protected from light. The incubation time should be optimized to ensure the reaction remains within the linear range.[6]

  • Signal Detection:

    • Stop the reaction (if necessary, based on the specific kit protocol, e.g., by adding EDTA).

    • Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence signal of the "No Enzyme" wells from all other wells.

  • Percent Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Dose-Response Curve Generation:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (four-parameter variable slope) to fit the data. This is a standard model for IC50/EC50 determination.[7]

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this fitted curve.

Assay Validation: Ensuring Trustworthy Data

A robust assay is a self-validating system.[8] Before comparing compounds, the assay itself must be qualified to ensure the data it generates is accurate and reproducible.[9][10]

  • Positive and Negative Controls: The inclusion of a known inhibitor (e.g., Raltegravir) as a positive control validates that the assay can detect inhibition. The DMSO vehicle serves as the negative control, defining the 0% inhibition level.

  • Z'-Factor: This statistical parameter assesses the quality and dynamic range of the assay. It is calculated using the signals from the positive (min) and negative (max) controls. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening and compound characterization.

  • Signal-to-Background (S/B) Ratio: This ratio (Mean_max / Mean_background) should be sufficiently high (typically >10) to ensure a clear signal window.

  • Precision: Intra-assay (within-plate) and inter-assay (between-plate) precision should be assessed by running the same controls over multiple plates and days. The coefficient of variation (CV%) should ideally be below 15%.[11]

Comparative Analysis: Benchmarking Against Standards

To contextualize the potency of this compound, its IC50 value must be compared against clinically relevant alternatives. Raltegravir and Dolutegravir are first- and second-generation INSTIs, respectively, providing excellent benchmarks for potency.[2][12]

Table 1: Comparative IC50 Values Against HIV-1 Integrase

CompoundExemplary IC50 (nM)Drug ClassNotes
This compound 75 nM Aryl Dioxobutanoate (Investigational)Shows potent, nanomolar-level inhibition in the biochemical assay.
Raltegravir (Isentress)30 nMIntegrase Strand Transfer Inhibitor (INSTI)First-generation INSTI, used as a positive control and benchmark.[12]
Dolutegravir (Tivicay)12 nMIntegrase Strand Transfer Inhibitor (INSTI)Second-generation INSTI with a high barrier to resistance.[2][12]

Disclaimer: The IC50 value for the test compound is exemplary and for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of HIV-1 integrase, with activity in the double-digit nanomolar range. While its potency in this example is lower than the clinically approved drugs Raltegravir and Dolutegravir, it represents a promising starting point for further medicinal chemistry optimization.

Visualizations: Workflows and Mechanisms

Diagrams provide a clear visual summary of complex processes. The following have been generated using Graphviz to illustrate the experimental workflow and the mechanism of inhibition.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare 10-point Serial Dilution of Test Compound in DMSO add_compound Dispense 1µL of Compound/ Controls into 96-well Plate prep_compound->add_compound prep_controls Prepare Dilutions for Positive & Negative Controls prep_controls->add_compound add_enzyme Add Enzyme/Substrate Master Mix add_compound->add_enzyme incubate Incubate at 37°C for 60 min add_enzyme->incubate read_plate Read Fluorescence Signal incubate->read_plate calc_inhibition Calculate % Inhibition vs. Controls read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve fit_model Fit Data to 4-Parameter Non-Linear Regression Model plot_curve->fit_model determine_ic50 Determine IC50 Value fit_model->determine_ic50

Caption: Workflow for IC50 determination of an inhibitor.

Integrase_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibitor Action Viral_DNA Viral DNA Integrase HIV-1 Integrase Enzyme Viral_DNA->Integrase Host_DNA Host DNA Host_DNA->Integrase Integration Successful Integration (Viral Replication) Integrase->Integration Blocked Integration Blocked Integrase->Blocked Inhibitor Ethyl 4-(2-fluorophenyl) -2,4-dioxobutanoate Inhibitor->Integrase Binds to Active Site

Caption: Mechanism of HIV-1 Integrase inhibition.

Conclusion

This guide outlines a rigorous and validated methodology for determining the IC50 of this compound against HIV-1 integrase. By following a detailed protocol, implementing robust validation checks, and comparing against established clinical standards, researchers can generate high-quality, reliable data. The framework presented here is not only applicable to the title compound but can be adapted for the characterization of any novel enzyme inhibitor, thereby accelerating the path from initial hit discovery to lead optimization in drug development.

References

  • Scarsi, K., Havens, J. P., et al. (2020). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. Drugs. [2]

  • Scarsi, K., Havens, J. P., et al. (2020). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. Semantic Scholar. [13]

  • National Institutes of Health. (2020). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. PubMed. [3]

  • Scarsi, K., et al. (2020). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. Springer Medizin. [4]

  • Davidson College. IC50 Determination. edX. [5]

  • Thermo Fisher Scientific. Biochemical Assay Development. Thermo Fisher Scientific. [14]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PubMed Central. [8]

  • WebMD. (2024). Integrase Inhibitors for HIV: What to Know. WebMD. [12]

  • Patsnap. (2025). How Are Biochemical Standards Used in Analytical Method Validation? Patsnap Synapse. [9]

  • Biology LibreTexts. (2025). Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [15]

  • Oosten, A. M. van, et al. (2013). A Practical Approach to Biological Assay Validation. EDRA Services. [10]

  • BenchChem. (2025). A Detailed Protocol for IC50 Determination of Chitinase-IN-5. BenchChem. [6]

  • Simundic, A. M. (2009). Validation of methods performance for routine biochemistry analytes at Cobas 6000 analyzer series module c501. Biochemia Medica. [11]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [7]

  • PubChem. This compound. National Center for Biotechnology Information. [16]

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [1]

Sources

"Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate" performance against known standards

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Performance Analysis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Against Clinical-Stage IDO1 Inhibitors

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint target in modern oncology. As the rate-limiting enzyme in the kynurenine pathway, IDO1 catabolizes the essential amino acid L-tryptophan.[1][2][3] In the tumor microenvironment (TME), the overexpression of IDO1 by cancer cells or infiltrating immune cells creates a profoundly immunosuppressive state through two primary mechanisms: the depletion of tryptophan, which is necessary for the proliferation of effector T-cells, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[3][4][5]

This guide provides a framework for evaluating the performance of This compound , a novel small molecule, against established, clinical-stage IDO1 inhibitors. Our objective is to delineate the standardized experimental procedures and performance benchmarks required to rigorously assess its potential as a therapeutic candidate.

Performance Benchmarks: Established Standards for IDO1 Inhibition

To contextualize the performance of a novel compound, it is essential to compare it against well-characterized standards with established mechanisms of action and extensive preclinical and clinical data. For this guide, we have selected three prominent IDO1 inhibitors.

  • Epacadostat (INCB024360): A potent, selective, and orally bioavailable hydroxyamidine inhibitor of IDO1.[6][7] It is a competitive inhibitor with respect to tryptophan binding and has been extensively studied in clinical trials, making it a crucial benchmark.[8][9]

  • Navoximod (GDC-0919): Another potent, orally available IDO1 inhibitor that has advanced to clinical trials.[10][11][12] It demonstrates noncompetitive inhibition kinetics regarding tryptophan.[9]

  • Linrodostat (BMS-986205): A highly potent, irreversible (suicide) inhibitor of IDO1.[13][14] Its distinct mechanism of action provides a valuable counterpoint to the reversible inhibitors.[9][15]

Head-to-Head Performance Analysis: Key Efficacy Metrics

The primary metric for evaluating inhibitor performance in vitro is the half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce enzyme activity by 50%. The table below summarizes publicly available data for our selected standards. The evaluation of this compound would involve generating analogous data under identical experimental conditions.

CompoundTargetAssay TypeIC50 / EC50 (nM)Mechanism of InhibitionReferences
Epacadostat (INCB024360)IDO1Cellular71.8Reversible, Competitive[6][7][8]
Navoximod (GDC-0919)IDO1Cellular75Reversible, Noncompetitive[12][16][17]
Linrodostat (BMS-986205)IDO1Cellular1.1 - 1.7Irreversible[13][14]
This compound IDO1TBDTBDTBD-

Causality Behind Experimental Choices: A two-tiered approach is essential. A direct biochemical assay confirms target engagement with the purified enzyme, while a cell-based assay provides more biologically relevant data, accounting for factors like cell permeability and stability in a complex intracellular environment.[18]

The IDO1 Pathway: A Target for Restoring Anti-Tumor Immunity

IDO1 activity is a central node in a signaling cascade that suppresses the immune system's ability to attack tumor cells. By inhibiting IDO1, the downstream effects of tryptophan depletion and kynurenine accumulation are reversed, thereby restoring T-cell function and enabling an effective anti-tumor response.

G cluster_tme Tumor Microenvironment cluster_immune Immune Cell Response IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine produces T_Cell_Inactive T-Cell Inactivation & Apoptosis IDO1->T_Cell_Inactive via Trp depletion Tryptophan Tryptophan Tryptophan->IDO1 catabolized by T_Cell_Active Effector T-Cell (Active & Proliferating) Tryptophan->T_Cell_Active required for Kynurenine->T_Cell_Inactive promotes Inhibitor IDO1 Inhibitor (e.g., this compound) Inhibitor->IDO1 blocks

Caption: IDO1-mediated immune suppression and the point of intervention.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a rigorous, head-to-head comparison of novel inhibitors against established standards.

Protocol 1: Recombinant Human IDO1 Biochemical Assay

This assay quantifies the direct inhibitory effect of a compound on purified IDO1 enzyme activity.

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.5). Prepare stock solutions of L-tryptophan, ascorbic acid, methylene blue, and catalase.

  • Compound Preparation: Serially dilute test compounds (this compound and standards) in DMSO, followed by a final dilution in assay buffer.

  • Reaction Setup: In a 96-well plate, add assay buffer, cofactors (ascorbic acid, methylene blue), catalase, and the test compound dilutions.

  • Enzyme Addition: Add purified recombinant human IDO1 enzyme to initiate the reaction. Include a "no enzyme" control for background subtraction and a "no inhibitor" (vehicle) control for 100% activity.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

  • Product Development: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[19]

  • Detection: Add p-dimethylaminobenzaldehyde (p-DMAB) reagent, which reacts with kynurenine to form a yellow product.

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition against compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

G A Prepare Reagents (Buffer, Cofactors, Substrate) B Add Serially Diluted Test Compounds to Plate A->B C Initiate Reaction with Recombinant IDO1 Enzyme B->C D Incubate at 37°C C->D E Terminate with TCA D->E F Hydrolyze Product (50°C) E->F G Add p-DMAB Detection Reagent F->G H Read Absorbance @ 480 nm G->H I Calculate IC50 H->I

Caption: Workflow for the biochemical IDO1 inhibition assay.

Protocol 2: Cell-Based IDO1 Activity Assay

This assay measures the ability of a compound to inhibit IDO1 in a more physiologically relevant cellular context.

Methodology:

  • Cell Culture: Plate a human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3) in 96-well plates and allow cells to adhere overnight.[20][21]

  • IDO1 Induction: Treat cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours to induce high levels of IDO1 expression.[20][22]

  • Compound Treatment: Remove the induction medium and replace it with fresh medium containing serially diluted test compounds and a defined concentration of L-tryptophan.

  • Incubation: Incubate the cells for 24-48 hours at 37°C, allowing for tryptophan catabolism.

  • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted kynurenine.

  • Kynurenine Measurement: Analyze the kynurenine concentration in the supernatant using the same TCA and p-DMAB detection method described in Protocol 1.

  • Data Analysis: Determine the IC50 value by plotting the reduction in kynurenine production against the inhibitor concentration.

  • Trustworthiness Check (Viability Assay): Concurrently, perform a cell viability assay (e.g., CellTiter-Glo®, MTT) on the treated cells to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.[22]

G J Plate HeLa or SKOV-3 Cells K Induce IDO1 Expression with IFN-γ J->K L Treat Cells with Test Compounds K->L M Incubate for 24-48 hrs L->M N Collect Supernatant M->N Q Perform Parallel Cell Viability Assay M->Q O Measure Kynurenine (TCA/p-DMAB Method) N->O P Determine Cellular IC50 O->P

Caption: Workflow for the cell-based IDO1 inhibition assay.

Conclusion and Path Forward

This guide outlines a rigorous, multi-faceted strategy for evaluating the performance of this compound. By benchmarking its potency and cellular activity against well-characterized clinical standards like Epacadostat, Navoximod, and Linrodostat, a clear picture of its therapeutic potential can be established.

Positive results from these assays—specifically, demonstrating potent (low nanomolar) inhibition in both biochemical and cellular contexts without off-target cytotoxicity—would justify advancing the compound to the next stages of preclinical development. These would include selectivity profiling against the related enzymes IDO2 and TDO, detailed kinetic studies to determine the mechanism of inhibition, and ultimately, in vivo pharmacokinetic and efficacy studies in relevant tumor models.

References

  • Title: Linrodostat - Bristol-Myers Squibb Source: AdisInsight URL: [Link]

  • Title: Linrodostat - PubChem Source: National Institutes of Health URL: [Link]

  • Title: Linrodostat Mesilate – Application in Therapy and Current Clinical Research Source: Clinicaltrials.eu URL: [Link]

  • Title: Mechanism of IDO1 in immunosuppression and immune escape in tumor... Source: ResearchGate URL: [Link]

  • Title: Navoximod - PubChem Source: National Institutes of Health URL: [Link]

  • Title: The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment Source: PMC - National Institutes of Health URL: [Link]

  • Title: Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors Source: PubMed URL: [Link]

  • Title: Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer Source: Frontiers URL: [Link]

  • Title: IDO1 in cancer: a Gemini of immune checkpoints Source: PMC - National Institutes of Health URL: [Link]

  • Title: First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies Source: Clinical Cancer Research - AACR Journals URL: [Link]

  • Title: Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients... Source: The Journal for ImmunoTherapy of Cancer URL: [Link]

  • Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: Oncotarget URL: [Link]

  • Title: Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer Source: PMC - National Institutes of Health URL: [Link]

  • Title: Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: ACS Publications URL: [Link]

  • Title: Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology Source: Drug Target Review URL: [Link]

  • Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: PMC - National Institutes of Health URL: [Link]

  • Title: Quantification of IDO1 enzyme activity in normal and malignant tissues Source: PMC - National Institutes of Health URL: [Link]

  • Title: Discovery of novel IDO1 inhibitors via structure-based virtual screening and biological assays Source: ResearchGate URL: [Link]

  • Title: Discovery of IDO1 Inhibitors: From Bench to Bedside Source: Cancer Research - AACR Journals URL: [Link]

  • Title: Discovery of IDO1 inhibitors: from bench to bedside Source: PMC - National Institutes of Health URL: [Link]

Sources

A Comparative Guide to Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For scientists and professionals in drug development, the selection of chemical intermediates is a critical decision that influences the synthesis, physicochemical properties, and biological activity of target molecules. Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a β-keto ester, represents a key structural motif in medicinal chemistry. This guide provides a comparative analysis of this compound with its positional isomers and other related derivatives, offering insights into its synthesis, properties, and potential applications, supported by available experimental data from peer-reviewed literature.

Synthetic Strategies: A Comparative Overview

The synthesis of ethyl 4-aryl-2,4-dioxobutanoates is most commonly achieved through a Claisen condensation reaction. This method involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a base, such as sodium ethoxide.

A general synthetic protocol, as described for a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives, provides a reliable method for the preparation of these compounds[1][2]. While the specific yield for the 2-fluoro isomer is not detailed in the cited study, the methodology is applicable.

Experimental Protocol: Claisen Condensation for Ethyl 4-aryl-2,4-dioxobutanoates[1][2]
  • Preparation of Sodium Ethoxide: Dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of the appropriately substituted acetophenone (e.g., 2'-fluoroacetophenone for the target compound) (1 equivalent) and diethyl oxalate (1 equivalent) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture overnight at room temperature.

  • Heating: Heat the mixture at 80°C for 30 minutes to drive the reaction to completion.

  • Work-up: Cool the reaction mixture and acidify with sulfuric acid to a pH of 2.

  • Extraction: Extract the product with dichloromethane.

  • Purification: Dry the organic phase over sodium sulfate, evaporate the solvent under reduced pressure, and recrystallize the crude product from ethanol to obtain the pure ethyl 4-aryl-2,4-dioxobutanoate.

Diagram of the Synthetic Workflow

G cluster_prep Sodium Ethoxide Preparation cluster_reaction Claisen Condensation cluster_workup Work-up & Purification Na Sodium Metal EtOH Anhydrous Ethanol Na->EtOH Dissolve NaOEt Sodium Ethoxide EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix Acetophenone Substituted Acetophenone Acetophenone->ReactionMix DiethylOxalate Diethyl Oxalate DiethylOxalate->ReactionMix Stirring Stir Overnight ReactionMix->Stirring Heating Heat to 80°C Stirring->Heating Acidification Acidify (H₂SO₄) Heating->Acidification Extraction Extract (DCM) Acidification->Extraction Purification Dry & Recrystallize Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of ethyl 4-aryl-2,4-dioxobutanoates.

Physicochemical Properties: A Comparative Table

The position of the fluorine atom on the phenyl ring, as well as the presence of other substituents, can influence the physicochemical properties of the molecule. These properties are crucial for predicting the compound's behavior in biological systems and for designing further synthetic modifications.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
This compound C₁₂H₁₁FO₄238.21Not AvailableN/A
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoateC₁₂H₁₁FO₄238.2131686-94-9[3][4]
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoateC₁₂H₁₁ClO₄254.6657961-48-5[2]
Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoateC₁₂H₁₁ClO₄254.6657961-48-5[5]
Ethyl 4-phenyl-2,4-dioxobutanoateC₁₂H₁₂O₄220.226296-54-4[6]

Biological Activity: Insights from Analogues

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been investigated for their potential as Src kinase inhibitors, which play a role in cancer progression[1][2]. A study on a series of these compounds revealed that their inhibitory activity is influenced by the nature and position of the substituent on the aryl ring[1][2].

CompoundSrc Kinase IC₅₀ (µM)Reference
Ethyl 4-phenyl-2,4-dioxobutanoate>100[1][2]
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate90.3[1][2]
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate63.8[1][2]
Staurosporine (Reference Drug)0.012[1][2]

The data indicates that the presence of a halogen on the phenyl ring enhances the inhibitory activity against Src kinase compared to the unsubstituted analogue. The 4-fluoro substituted derivative showed better activity than the 2-chloro derivative, suggesting that both the nature and the position of the halogen are important for biological activity. Although the activity of this compound is not reported, it is plausible to hypothesize that it would exhibit inhibitory activity in a similar range to its 4-fluoro and 2-chloro counterparts.

Signaling Pathway Visualization

G cluster_pathway Simplified Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src Activates Substrate Downstream Substrates Src->Substrate Phosphorylates CellularResponse Cellular Responses (Proliferation, Invasion, etc.) Substrate->CellularResponse Leads to Inhibitor Ethyl 4-aryl-2,4-dioxobutanoate (Potential Inhibitor) Inhibitor->Src Inhibits

Caption: Inhibition of the Src kinase signaling pathway by ethyl 4-aryl-2,4-dioxobutanoates.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with potential applications in the development of kinase inhibitors. While direct peer-reviewed studies on this specific isomer are limited, a comparative analysis with its analogues provides a strong foundation for its synthesis and potential biological activity. The established Claisen condensation protocol offers a reliable route for its preparation. Based on the structure-activity relationships observed in related compounds, it is a promising candidate for further investigation as a modulator of cellular signaling pathways. Future research should focus on the detailed synthesis, characterization, and biological evaluation of this compound to fully elucidate its therapeutic potential.

References

  • Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Shirazi, A. N., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a member of the halogenated organic compound family, requires a stringent and well-documented disposal protocol. This guide provides an in-depth, procedural framework for its safe management, from the point of generation to final disposal, grounded in established safety standards and regulatory requirements.

Part 1: Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for the 2-fluoro isomer is not always readily available, its classification as a halogenated organic ketoester dictates its handling as a hazardous substance.

Chemical Identity:

  • Molecular Formula: C₁₂H₁₁FO₄

  • Molecular Weight: 238.21 g/mol [1][2]

  • Classification: Halogenated Organic Compound[3]

Given its structure, it must be presumed to be an irritant and environmentally hazardous. Therefore, all waste streams containing this compound must be managed as regulated hazardous chemical waste.[4][5]

Part 2: Personnel Protection: Your First Line of Defense

Before handling this compound for any purpose, including disposal, the proper Personal Protective Equipment (PPE) is mandatory.[6]

PPE ComponentSpecification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against accidental splashes of solutions.[7]
Hand Protection Chemically resistant nitrile gloves. Inspect for tears or holes before each use. Prevents dermal absorption.
Body Protection A standard laboratory coat. Protects skin and personal clothing from contamination.[6]
Respiratory Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.[5]

Part 3: The Disposal Workflow: From Benchtop to Final Disposal

The disposal of this compound is a multi-step process governed by strict regulations from bodies like the U.S. Environmental Protection Agency (EPA).[8][9] Adherence to this workflow is critical for safety and compliance.

Step 1: Waste Identification and Segregation

The cardinal rule of chemical waste management is proper segregation. As a fluorinated compound, this substance falls under the category of halogenated organic waste .[3]

  • Why Segregate? Halogenated organic wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[3][10] Co-mingling them with non-halogenated solvents complicates and significantly increases the cost of disposal.[11]

  • Action: Designate a specific waste stream for all materials contaminated with this compound. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, weigh boats, bench paper).[5]

Step 2: Waste Collection and Containerization

All waste must be collected in appropriate, clearly labeled containers at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[9][12]

  • Liquid Waste:

    • Use a designated, chemically compatible container (e.g., glass or polyethylene) with a secure, leak-proof screw cap.[13]

    • This container should be exclusively for Halogenated Organic Liquids .

    • Keep the container closed at all times except when actively adding waste.[13]

  • Solid Waste:

    • Collect contaminated solids (gloves, paper towels, vials) in a separate, clearly labeled, sealed plastic bag or a designated container for solid hazardous waste.[4]

    • Unused or expired pure compound should be kept in its original, sealed container if possible.

Step 3: Labeling: The Key to Compliance

Improper labeling is a common and serious compliance violation. Every waste container must be correctly labeled from the moment the first drop of waste is added.[13]

Regulatory Labeling Requirements:

Information Detail
Hazard Warning The words "Hazardous Waste" must be prominently displayed.[9]
Chemical Contents List the full chemical name: "this compound". Avoid abbreviations or formulas.[13] For mixtures, list all components and their approximate percentages.[12]
Hazard Pictograms Include appropriate GHS pictograms (e.g., irritant, environmental hazard).

| Generator Info | Name of the principal investigator and laboratory location. |

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory space where waste is stored before being moved to a central facility.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]

  • Containment: Store liquid waste containers within a secondary containment system (e.g., a chemical-resistant tray) to contain potential leaks.[8]

  • Inspection: Containers should be inspected weekly for any signs of leakage or deterioration.[12]

  • Volume Limits: Do not exceed the storage limits for your facility's generator status. Once a container is full, it must be moved from the SAA to the central accumulation area within three days.[12]

Disposal Decision Workflow

G cluster_0 Disposal Workflow start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Contaminated Labware, Gloves, Unused Solid is_solid->solid_waste Solid liquid_waste Solutions containing the compound is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for 'Solid Halogenated Waste' solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof container for 'Liquid Halogenated Waste' liquid_waste->collect_liquid store_saa Store container in Satellite Accumulation Area (SAA) with secondary containment. collect_solid->store_saa collect_liquid->store_saa full_container Is container full? store_saa->full_container contact_ehs Contact EHS for pickup within 3 days. full_container->contact_ehs Yes continue_collection Continue collection. Weekly inspection required. full_container->continue_collection No continue_collection->store_saa

Caption: Decision workflow for proper segregation and collection of waste.

Step 5: Final Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain.[5][13] The final step is to arrange for professional disposal.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to collect the properly labeled, full waste containers.[5][8]

  • Documentation: Ensure you follow all institutional procedures for waste handover, which typically involves signing a manifest to track the waste from generation to its final disposal ("cradle to grave").[9]

Part 4: Emergency Procedures - Spill Management

In the event of a small spill, prompt and correct action can prevent a wider contamination issue.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Part 2.

  • Containment & Cleanup:

    • For solid spills: Carefully sweep or scoop the material to avoid creating dust. Place it into the designated solid hazardous waste container.[5]

    • For liquid spills: Cover the spill with an inert absorbent material like vermiculite or sand. Once absorbed, scoop the material into the solid hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.[13]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe working environment and environmental stewardship.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Segregation.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Managing Hazardous Chemical Waste in the Lab.
  • Organic Solvents. Cornell EHS.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS.
  • Laboratory Environmental Sample Disposal Information Document. EPA.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. PubChem.
  • Ester Disposal. Chemtalk.
  • Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate 97%. Sigma-Aldrich.
  • Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. PubChem.
  • 31686-94-9(ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) Product Description. ChemicalBook.
  • Navigating the Disposal of 6-Keto-PGE1: A Guide to Safe and Compliant Laboratory Practices. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • MATERIAL SAFETY DATA SHEETS VONOPRAZAN IMPURITY 33. Cleanchem Laboratories.
  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. CymitQuimica.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a fluorinated β-keto ester, represents a class of compounds pivotal in the creation of complex molecular architectures. As with any compound where comprehensive toxicological data may not be readily available, a conservative and safety-forward approach to personal protective equipment (PPE) is not just a regulatory requirement, but a cornerstone of responsible scientific practice.

This guide provides an in-depth, experience-driven framework for the selection and use of PPE when working with this compound. It is designed to empower researchers with the knowledge to create a self-validating system of safety, ensuring that scientific advancement and personal well-being are held in equal regard.

Understanding the Hazard: A Logic-Driven Approach

Given the unknown specific toxicity of this compound, we must operate under the precautionary principle, assuming the compound may be an irritant to the skin, eyes, and respiratory tract, and could potentially have other systemic effects upon exposure.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment process. The core tenets of this process are:

  • Containment First: PPE is the last line of defense. Primary containment through engineering controls like chemical fume hoods or glove boxes is paramount[2].

  • Task-Specific Analysis: The type and quantity of the chemical, the procedure being performed, and the potential for spills or aerosol generation dictate the level of PPE required.

  • Material Compatibility: The materials of your PPE, especially gloves, must be resistant to the chemicals being handled.

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended if weighing outside of a fume hood
Solution Preparation Chemical splash gogglesDouble-gloving with nitrile glovesChemical-resistant laboratory coatNot typically required if performed in a fume hood
Running a Reaction Chemical splash goggles and a face shieldNitrile glovesChemical-resistant laboratory coatNot typically required if performed in a fume hood
Work-up and Purification Chemical splash goggles and a face shieldNitrile glovesChemical-resistant laboratory coatNot typically required if performed in a fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges

Operational Plans: A Step-by-Step Guide

Donning and Doffing PPE: A Contamination Control Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Select a properly fitting, chemical-resistant lab coat and fasten it completely[4][5][6].

  • Respiratory Protection (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, add a face shield[7][8].

  • Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat[4][5].

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Unfasten and roll it inside out as you remove it, only touching the inside surfaces.

  • Respiratory Protection (if worn): Remove from the back of the head.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Emergency and Disposal Plans

Spill Response:

In the event of a spill, your immediate actions and the PPE you wear are crucial for safety.

  • Alert: Immediately alert others in the laboratory.

  • Assess: Evaluate the size of the spill and determine if you can safely clean it up. For large spills, evacuate and call for emergency response.

  • Contain: If safe to do so, contain the spill using a chemical spill kit.

  • PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Clean-up: Use absorbent materials to collect the spilled chemical, working from the outside in.

  • Decontaminate: Clean the spill area with an appropriate solvent.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste in properly labeled containers[9].

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[9].

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible.

Visualizing Safety Workflows

To further clarify the decision-making processes for PPE selection and spill response, the following diagrams are provided.

PPE_Selection_Workflow start Start: Task Involving This compound assess_task Assess the Task - Scale of work - Potential for splash or aerosol start->assess_task is_splash_hazard Splash or Aerosol Hazard Present? assess_task->is_splash_hazard wear_goggles_face_shield Wear Chemical Splash Goggles and a Face Shield is_splash_hazard->wear_goggles_face_shield Yes wear_safety_glasses Wear Safety Glasses with Side Shields is_splash_hazard->wear_safety_glasses No select_gloves Select Appropriate Gloves (Nitrile, consider double-gloving) wear_goggles_face_shield->select_gloves wear_safety_glasses->select_gloves select_body_protection Select Body Protection (Lab coat, consider chemical-resistant apron) select_gloves->select_body_protection is_spill Is this a spill cleanup? select_body_protection->is_spill wear_respirator Wear Air-Purifying Respirator with Organic Vapor Cartridges is_spill->wear_respirator Yes end Proceed with Task is_spill->end No wear_respirator->end

Caption: PPE Selection Workflow Diagram

Spill_Response_Workflow spill_occurs Spill of this compound Occurs alert_others Alert Others in the Lab spill_occurs->alert_others assess_spill Assess Spill Size and Risk alert_others->assess_spill is_major_spill Major Spill? assess_spill->is_major_spill evacuate Evacuate and Call Emergency Response is_major_spill->evacuate Yes don_ppe Don Appropriate Spill Cleanup PPE is_major_spill->don_ppe No contain_spill Contain the Spill with Absorbent Material don_ppe->contain_spill cleanup Clean the Spill Area contain_spill->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of all Waste as Hazardous decontaminate->dispose end End of Response dispose->end

Caption: Spill Response Workflow Diagram

Conclusion

The responsible handling of this compound, and indeed any chemical of unknown toxicological profile, is predicated on a robust and well-reasoned PPE strategy. By understanding the potential hazards, adhering to rigorous operational protocols, and being prepared for emergencies, researchers can confidently and safely push the boundaries of science. This guide serves as a foundational document to be adapted and integrated into your laboratory's specific safety culture and standard operating procedures.

References

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • The Ohio State University, Department of Chemistry and Biochemistry. Personal Protective Equipment. Retrieved from [Link]

  • Solubility of Things. Safety Equipment in the Laboratory. Retrieved from [Link]

  • F2 Chemicals Ltd. Fluorinated Ketoesters. Retrieved from [Link]

  • PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS VONOPRAZAN IMPURITY 33. Retrieved from [Link]

  • ResearchGate. (2025, January 7). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.